molecular formula C7H6FNO3 B1380430 5-Amino-2-fluoro-4-hydroxybenzoic acid CAS No. 1566265-63-1

5-Amino-2-fluoro-4-hydroxybenzoic acid

Cat. No.: B1380430
CAS No.: 1566265-63-1
M. Wt: 171.13 g/mol
InChI Key: XPYBCCYMGRHOBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-fluoro-4-hydroxybenzoic acid is a useful research compound. Its molecular formula is C7H6FNO3 and its molecular weight is 171.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-amino-2-fluoro-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYBCCYMGRHOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 5-Amino-2-fluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-2-fluoro-4-hydroxybenzoic acid (AFHBA) is a substituted aromatic carboxylic acid of significant interest to the pharmaceutical and materials science sectors. Its multifunctional structure, incorporating a carboxylic acid, a phenolic hydroxyl group, an aniline-like amino group, and an aryl fluoride, makes it a versatile building block for the synthesis of novel compounds. The strategic placement of these functional groups—particularly the ortho-fluorine atom—can profoundly influence molecular interactions, metabolic stability, and binding affinities, making it a valuable scaffold in drug discovery.[1]

This technical guide provides an in-depth exploration of the core physicochemical properties of AFHBA. Designed for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple data sheet. It delves into the structural rationale behind the compound's expected characteristics and provides robust, field-proven protocols for their experimental determination. By grounding theoretical predictions in practical methodology, this guide serves as a self-validating framework for the comprehensive characterization of this important synthetic intermediate.

Molecular Identity and Structural Analysis

The foundation of a compound's physicochemical profile is its molecular structure. The specific arrangement of functional groups in AFHBA dictates its electronic properties, polarity, and potential for intermolecular interactions.

IdentifierValueSource(s)
IUPAC Name This compoundN/A
CAS Number 1566265-63-1[2][3][4]
Molecular Formula C₇H₆FNO₃[3]
Molecular Weight 171.13 g/mol [3]

The molecule's architecture features a highly substituted benzene ring. The carboxylic acid, hydroxyl, and amino groups are all capable of acting as hydrogen bond donors and acceptors, suggesting significant polarity and the potential for complex intermolecular bonding. The fluorine atom, positioned ortho to the carboxylic acid, exerts a strong electron-withdrawing inductive effect, which is critical for modulating the acidity of both the carboxyl and phenolic protons.

Caption: 2D structure of this compound.

Physical and Chemical Properties

A thorough understanding of properties such as melting point, solubility, and dissociation constants (pKa) is essential for purification, formulation, and predicting physiological behavior. While extensive experimental data for this specific molecule is not widely published, we can predict its behavior and provide robust methods for determination.

PropertyPredicted Value / Experimental DataComments
Appearance White to off-white crystalline solid.Based on analogous substituted benzoic acids.[5]
Melting Point (°C) Not available in public literature. Expected >200°C.The presence of multiple hydrogen bonding groups (amine, hydroxyl, carboxylic acid) suggests strong crystal lattice energy, leading to a high melting point, likely with decomposition.
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol).The polar functional groups enhance solubility in polar solvents, but the rigid aromatic core limits aqueous solubility.[5][6]
pKa Values See Section 2.2 for detailed discussion.Multiple ionizable centers exist: carboxylic acid, phenolic hydroxyl, and amino group.
Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range (typically <2°C) is indicative of high purity. Broad melting ranges often suggest the presence of impurities, which disrupt the crystal lattice.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Finely grind the crystalline solid into a powder.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

  • Measurement:

    • Use a rapid heating ramp (10-20°C/min) to approximate the melting point.

    • For an accurate measurement, repeat with a fresh sample, heating rapidly to ~20°C below the approximate melting point, then reducing the ramp rate to 1-2°C/min.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.

Dissociation Constants (pKa)

AFHBA is an amphoteric molecule with three ionizable centers. Predicting their pKa values requires analyzing the electronic effects of the substituents.

  • Carboxylic Acid (-COOH): The pKa of benzoic acid is ~4.2.[7] The ortho-fluoro and para-hydroxyl groups are electron-withdrawing, which stabilizes the carboxylate anion and lowers the pKa (increases acidity). The meta-amino group is weakly electron-donating, which would slightly destabilize the anion. The net effect is an expected pKa between 2.5 and 3.5 .

  • Phenolic Hydroxyl (-OH): The pKa of phenol is ~10. The para-amino group is strongly electron-donating, which destabilizes the phenoxide anion and increases the pKa. The ortho-fluoro and meta-carboxyl groups are electron-withdrawing, which would stabilize the anion and lower the pKa. The pKa is expected to be in the range of 9.5 to 10.5 .

  • Amino Group (-NH₂): The pKa of the conjugate acid of aniline (C₆H₅NH₃⁺) is ~4.6. The ortho-hydroxyl and para-carboxyl groups are electron-withdrawing, which reduces the electron density on the nitrogen, making it a weaker base and thus lowering the pKa of its conjugate acid. The value is expected to be in the range of 3.0 to 4.0 .

Protocol: Potentiometric Titration for pKa Determination

  • Solution Preparation: Prepare a ~0.01 M solution of AFHBA in a suitable solvent (e.g., water with a co-solvent like methanol if solubility is low).

  • Titration Setup: Use a calibrated pH meter and a micro-burette. Maintain a constant temperature (e.g., 25°C) and stir the solution gently.

  • Titration:

    • To determine the acidic pKa values (carboxyl and hydroxyl), titrate the solution with a standardized strong base (e.g., 0.1 M NaOH).

    • To determine the basic pKa (amino group), titrate a separate sample with a standardized strong acid (e.g., 0.1 M HCl).

  • Data Analysis: Record the pH after each addition of titrant. Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint for structural confirmation and is essential for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)

  • Aromatic Protons: Due to the substitution pattern, two protons remain on the aromatic ring. They will appear as singlets or narrow doublets.

    • H-3: Expected around δ 7.0-7.5 ppm. Influenced by ortho-F and para-NH₂.

    • H-6: Expected around δ 6.5-7.0 ppm. Influenced by ortho-NH₂ and meta-OH.

  • Labile Protons: These signals are often broad and their chemical shift is concentration-dependent.

    • -COOH: δ 12.0-13.0 ppm (broad singlet).

    • -OH: δ 9.0-10.0 ppm (broad singlet).

    • -NH₂: δ 4.5-5.5 ppm (broad singlet).

Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)

  • -COOH: δ 165-170 ppm.

  • Aromatic Carbons:

    • C-F (C-2): δ 155-160 ppm (large ¹JCF coupling).

    • C-OH (C-4): δ 150-155 ppm.

    • C-NH₂ (C-5): δ 140-145 ppm.

    • C-COOH (C-1): δ 115-120 ppm.

    • C-H carbons (C-3, C-6): δ 100-115 ppm.

Protocol: NMR Spectrum Acquisition

  • Sample Preparation: Dissolve 5-10 mg of AFHBA in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a ¹H spectrum, followed by a ¹³C spectrum. If needed, 2D experiments like COSY and HSQC can be performed for unambiguous assignment.

  • Processing: Process the raw data (FID) using appropriate software by applying Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.[8][9]

Predicted Characteristic IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹) Functional Group Vibration Type
3500-3300 -OH and -NH₂ O-H and N-H Stretching
3300-2500 -COOH O-H Stretching (broad, characteristic of carboxylic acid dimer)
~1680 -C=O Carbonyl Stretching
~1600, ~1500 Aromatic Ring C=C Stretching
~1250 C-F C-F Stretching

| ~1200 | C-O | C-O Stretching (Phenolic) |

Protocol: FTIR-ATR Analysis

  • Instrument Preparation: Record a background spectrum on the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the powdered sample onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum should be baseline-corrected and peaks should be labeled.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.

  • Calculated Exact Mass: 171.0335 g/mol

  • Expected Molecular Ion ([M-H]⁻ in ESI-): m/z 170.0261

  • Expected Molecular Ion ([M+H]⁺ in ESI+): m/z 172.0411

  • Key Fragmentation: A primary fragmentation pathway would be the loss of CO₂ (44 Da) from the molecular ion, a characteristic fragmentation of benzoic acids.

Protocol: High-Resolution MS (HRMS) Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) at a low flow rate (5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻, respectively.

  • Analysis: Determine the exact mass from the high-resolution data and compare it to the calculated theoretical mass. The difference should be less than 5 ppm.

Analytical Chromatography

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of AFHBA and for its quantification in various matrices.[10][11]

Protocol: Reversed-Phase HPLC for Purity Analysis

  • Sample Preparation: Prepare a stock solution of AFHBA in a suitable diluent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Further dilute to an appropriate working concentration (~0.1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by a UV scan (likely around 254 nm or 278 nm).[10]

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh AFHBA Sample prep2 Dissolve in Diluent (e.g., Methanol) prep1->prep2 prep3 Filter through 0.45µm Syringe Filter prep2->prep3 analysis1 Inject Sample into HPLC System prep3->analysis1 analysis2 Separation on C18 Column analysis1->analysis2 analysis3 UV Detection analysis2->analysis3 data1 Generate Chromatogram analysis3->data1 data2 Integrate Peak Areas data1->data2 data3 Calculate Purity (%) data2->data3

Caption: Standard workflow for purity determination of AFHBA by HPLC.

Safety and Handling

Based on safety data for structurally similar aminobenzoic and fluorobenzoic acids, this compound should be handled with appropriate care.[12][13]

  • Hazards: Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12][13] May be harmful if swallowed.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[14]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15][16] Avoid creating dust during handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[15]

Disclaimer: This information is a summary based on analogous compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

  • Li, X., Cui, Y., Xing, Y., Lv, C., Li, Q., & Bi, K. (n.d.). Simultaneous quantitation of nine kinds of (D)-and (L)-amino acid enantiomers by HPLC-MS/MS. Analytical Methods, Royal Society of Chemistry. [Link]

  • Pharmaffiliates. (n.d.). 1566265-63-1 | Chemical Name : this compound. Retrieved from Pharmaffiliates website. [Link]

  • PubChem. (n.d.). Methyl 2-amino-4-fluoro-5-hydroxybenzoate. National Center for Biotechnology Information. [Link]

  • Tahir, M. N., et al. (2011). 5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • PubChem. (n.d.). 4-{[4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 5-Amino-4-hydroxy-2-methylbenzoic acid. National Center for Biotechnology Information. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500). Retrieved from HMDB website. [Link]

  • PubChem. (n.d.). 4-Amino-2-fluoro-5-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]

  • Williams, R. (n.d.). pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from a personal compilation document. [Link]

  • Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from Wikipedia website. [Link]

  • PubChem. (n.d.). 4-Amino-5-chloro-2-hydroxybenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Hydroxybenzoic Acid. National Center for Biotechnology Information. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from Agilent website. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies.... [Link]

  • ChemBK. (2022). 4-Amino-2-hydroxybenzoic acid. Retrieved from ChemBK website. [Link]

  • Jencks, W.P., & Westheimer, F.H. (2022). pKa Data Compiled by R. Williams. ACS Organic Division. [Link]

Sources

An In-depth Technical Guide to 5-Amino-2-fluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Amino-2-fluoro-4-hydroxybenzoic acid, a fluorinated aromatic compound with significant potential in medicinal chemistry and materials science. Drawing upon established principles and data from closely related analogues, this document will explore its physicochemical properties, synthesis strategies, analytical methodologies, and prospective applications, particularly in the realm of drug discovery.

Core Compound Identity and Properties

This compound is a substituted benzoic acid derivative. The strategic placement of amino, fluoro, and hydroxyl groups on the benzene ring imparts a unique electronic and structural profile, making it a valuable building block for more complex molecules.

CAS Number: 1566265-63-1[1]

Physicochemical Characteristics

While extensive experimental data for this specific molecule is not broadly published, we can infer its properties based on its functional groups and related structures. The presence of a carboxylic acid, an amine, a hydroxyl group, and a fluorine substituent suggests a multifunctional synthetic intermediate.[2]

PropertyPredicted/Inferred ValueRationale/Comments
Molecular Formula C₇H₆FNO₃Derived from its chemical structure.
Molecular Weight 171.13 g/mol Calculated from the molecular formula.[3]
Appearance Likely a solid (powder)Typical for similar small organic molecules.
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and aqueous base.The carboxylic acid and phenolic hydroxyl group will deprotonate in basic solutions, increasing aqueous solubility. The aromatic nature suggests solubility in organic solvents.
Melting Point Expected to be >200 °C (with potential decomposition)Similar aminohydroxybenzoic acids exhibit high melting points. For instance, 5-Amino-2-hydroxybenzoic acid has a melting point of 280 °C (decomposition).
pKa Multiple pKa values expectedThe carboxylic acid will have a pKa around 3-4, the ammonium ion (protonated amine) around 4-5, and the phenolic hydroxyl group around 9-10. These values are influenced by the electronic effects of the other substituents.

Synthesis Strategies: A Mechanistic Perspective

The synthesis of this compound is not widely documented in peer-reviewed literature. However, a plausible synthetic route can be designed based on established organic chemistry principles and methodologies for analogous compounds. A potential retrosynthetic analysis is presented below.

G Target This compound Intermediate1 5-Nitro-2-fluoro-4-hydroxybenzoic acid Target->Intermediate1 Reduction of nitro group Intermediate2 2-Fluoro-4-hydroxy-5-nitrobenzaldehyde Intermediate1->Intermediate2 Oxidation of aldehyde StartingMaterial 2-Fluoro-4-hydroxybenzaldehyde Intermediate2->StartingMaterial Nitration

Caption: Retrosynthetic analysis for this compound.

Proposed Synthetic Protocol

This proposed multi-step synthesis starts from a commercially available precursor. Each step is chosen to ensure regioselectivity and high yield, principles critical in process development for pharmaceutical intermediates.

Step 1: Nitration of 2-Fluoro-4-hydroxybenzaldehyde The hydroxyl group is an activating ortho-, para-director, and the aldehyde is a deactivating meta-director. The fluorine atom is a deactivating ortho-, para-director. The position para to the fluorine and ortho to the powerfully activating hydroxyl group is the most likely site for electrophilic aromatic substitution.

  • Dissolution: Dissolve 2-fluoro-4-hydroxybenzaldehyde in a suitable solvent such as glacial acetic acid.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Nitration: Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

  • Reaction: Stir the mixture at low temperature for a designated period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture over ice water to precipitate the product, 2-fluoro-4-hydroxy-5-nitrobenzaldehyde.

  • Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent like ethanol.

Step 2: Oxidation of the Aldehyde The aldehyde group is oxidized to a carboxylic acid. A mild oxidizing agent is chosen to avoid unwanted side reactions.

  • Suspension: Suspend the 2-fluoro-4-hydroxy-5-nitrobenzaldehyde in an appropriate solvent system (e.g., a mixture of t-butanol and water).

  • Oxidation: Add an oxidizing agent such as potassium permanganate (KMnO₄) or a milder reagent like sodium chlorite (NaClO₂) with a scavenger.

  • Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up: Quench any excess oxidizing agent. Acidify the mixture with an acid like HCl to precipitate the carboxylic acid product, 5-nitro-2-fluoro-4-hydroxybenzoic acid.

  • Purification: Filter the product, wash thoroughly with water, and dry.

Step 3: Reduction of the Nitro Group The final step involves the reduction of the nitro group to an amine.

  • Dissolution/Suspension: Dissolve or suspend the 5-nitro-2-fluoro-4-hydroxybenzoic acid in a solvent like ethanol or methanol.

  • Catalyst Addition: Add a catalyst, such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂).

  • Reduction: If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere. If using a chemical reductant like SnCl₂, the reaction is typically performed in the presence of a strong acid like HCl.

  • Reaction: Stir at room temperature or with gentle heating.

  • Work-up: After the reaction is complete, filter off the catalyst (if used). If an acid was used, neutralize the mixture carefully with a base (e.g., NaHCO₃) to precipitate the final product, this compound.

  • Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is paramount, especially in a drug development context. A suite of analytical techniques should be employed for comprehensive characterization. The selection of an optimal method depends on factors like required sensitivity, selectivity, and the sample matrix.[4]

G QC Quality Control Workflow Identity Identity Confirmation QC->Identity Purity Purity Assessment QC->Purity Quantification Quantification QC->Quantification NMR NMR Identity->NMR Structural Elucidation MS MS Identity->MS Molecular Weight FTIR FTIR Identity->FTIR Functional Groups HPLC HPLC Purity->HPLC Chromatographic Purity GCMS GCMS Purity->GCMS Volatile Impurities (with derivatization) Quantification->HPLC Assay vs. Standard UVVis UVVis Quantification->UVVis Concentration Determination

Caption: Analytical workflow for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment and quantification of non-volatile organic compounds.

  • Principle: The compound is separated from impurities based on its differential partitioning between a stationary phase (e.g., C18 silica) and a mobile phase.

  • Typical Protocol:

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Stationary Phase: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Detection: UV detector set at a wavelength of maximum absorbance (likely around 270-300 nm).

    • Quantification: An external standard calibration curve is constructed to determine the concentration in unknown samples.

Mass Spectrometry (MS)

Coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), mass spectrometry provides definitive identification based on the mass-to-charge ratio (m/z).

  • Principle: The molecule is ionized, and the resulting ions are separated by their m/z, providing a precise molecular weight.

  • Expected Result: In electrospray ionization (ESI) positive mode, the [M+H]⁺ ion would be expected at m/z 172.13. In negative mode, the [M-H]⁻ ion would be expected at m/z 170.13. High-resolution mass spectrometry can confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons and exchangeable protons of the -NH₂, -OH, and -COOH groups. The coupling patterns between aromatic protons will confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

  • ¹⁹F NMR: The fluorine NMR will show a single resonance, and its coupling to adjacent protons can further confirm the structure.

Applications in Drug Discovery and Development

Fluorine-containing amino acids are increasingly prominent in new drugs.[5] The introduction of fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.

Potential Roles of this compound:

  • Scaffold for Novel Therapeutics: The multiple functional groups allow for diverse chemical modifications, making it an ideal starting point for library synthesis in lead discovery campaigns. It can be incorporated into larger molecules to probe structure-activity relationships (SAR).[2]

  • Inhibitor Design: The benzoic acid moiety is a common feature in many enzyme inhibitors. The specific substitution pattern of this molecule could be exploited to target the active sites of enzymes implicated in various diseases.

  • Bioisostere: The fluorinated aminohydroxybenzoic acid scaffold can serve as a bioisostere for other molecular fragments in known drugs, potentially leading to improved properties.

The strategic placement of the fluorine atom ortho to the carboxylic acid can influence its acidity and conformation, which can be critical for molecular recognition and binding to biological targets. This strategic fluorination is a prevalent protocol in drug-candidate optimization.[5]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

References

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • PubMed. Applications of fluorine-containing amino acids for drug design. [Link]

  • Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN). [Link]

Sources

Spectroscopic Blueprint of 5-Amino-2-fluoro-4-hydroxybenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Molecular Architecture

5-Amino-2-fluoro-4-hydroxybenzoic acid is a substituted aromatic compound with significant potential in pharmaceutical and materials science research. Its unique arrangement of electron-donating (amino, hydroxyl) and electron-withdrawing (fluoro, carboxylic acid) groups on a benzene ring creates a molecule with distinct physicochemical properties. A thorough characterization of its molecular structure is paramount for understanding its reactivity, bioavailability, and potential applications. This technical guide provides an in-depth analysis of the expected spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Due to the limited availability of published experimental spectra for this specific molecule, this guide will focus on predicted spectral characteristics derived from the analysis of structurally related compounds. This approach, grounded in established principles of spectroscopy and substituent effects, offers a robust framework for researchers to interpret their own experimental data. We will also provide detailed, field-proven methodologies for acquiring high-quality spectral data.

Molecular Structure and Logic

The strategic placement of functional groups on the benzoic acid core dictates the electronic environment of each atom, which in turn governs the molecule's spectroscopic signature. Understanding these relationships is key to accurate spectral interpretation.

Caption: Predicted molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity and electronic environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the exchangeable protons of the amino, hydroxyl, and carboxylic acid groups. The chemical shifts are influenced by the electronic effects of the substituents.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H-36.8 - 7.0Doublet (d)JH-F ≈ 8-10 HzOrtho to the electron-withdrawing fluorine, but shielded by the adjacent hydroxyl and amino groups. Coupled to the fluorine atom.
H-67.2 - 7.4Singlet (s) or narrow doublet-Flanked by the amino and carboxylic acid groups. May show a small coupling to the fluorine.
-NH₂4.5 - 5.5Broad Singlet (br s)-Exchangeable protons, chemical shift is concentration and solvent dependent.
-OH9.0 - 11.0Broad Singlet (br s)-Exchangeable proton, likely to be a broad signal.
-COOH11.0 - 13.0Broad Singlet (br s)-Acidic proton, typically a broad singlet at a downfield chemical shift.

Expertise in Action: The prediction of a doublet for H-3 is based on the strong through-bond coupling expected with the adjacent fluorine atom (ortho H-F coupling). The relative shielding of H-3 compared to H-6 is anticipated due to the combined electron-donating effects of the para-amino and ortho-hydroxyl groups, counteracting the deshielding effect of the fluorine.[1][2]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide insights into the electronic distribution within the benzene ring.

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C-1 (-COOH)165 - 175Carbonyl carbon of the carboxylic acid, typically found in this downfield region.
C-2 (-F)155 - 165 (d, JC-F ≈ 240-260 Hz)Directly attached to the electronegative fluorine, resulting in a downfield shift and a large one-bond C-F coupling constant.
C-3110 - 120 (d, JC-F ≈ 20-25 Hz)Shielded by the ortho-hydroxyl and para-amino groups. Shows a smaller two-bond C-F coupling.
C-4 (-OH)145 - 155Attached to the hydroxyl group, leading to a downfield shift.
C-5 (-NH₂)130 - 140Attached to the amino group.
C-6115 - 125 (d, JC-F ≈ 3-5 Hz)Shielded by the para-hydroxyl group. Shows a small three-bond C-F coupling.

Trustworthiness through Causality: The large predicted one-bond carbon-fluorine coupling constant (¹JCF) for C-2 is a hallmark of fluorinated aromatic compounds and serves as a key diagnostic feature. The smaller, through-bond couplings to C-3 and C-6 provide further confirmation of the fluorine's position.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The spectrum will be dominated by absorptions from the O-H, N-H, C=O, and C-F bonds.

Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode
O-H (Carboxylic Acid)2500 - 3300 (broad)Stretching
O-H (Phenol)3200 - 3600 (broad)Stretching
N-H (Amine)3300 - 3500 (two bands)Asymmetric and Symmetric Stretching
C=O (Carboxylic Acid)1670 - 1700Stretching
C=C (Aromatic)1550 - 1650Stretching
C-O1200 - 1300Stretching
C-F1100 - 1200Stretching

Authoritative Grounding: The broadness of the O-H stretching bands is due to hydrogen bonding. The presence of two distinct N-H stretching bands is characteristic of a primary amine (-NH₂). The exact position of the C=O stretch will be influenced by intramolecular hydrogen bonding with the ortho-hydroxyl group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, can offer further structural information. For this compound (Molecular Formula: C₇H₆FNO₃), the expected monoisotopic mass is approximately 171.03 g/mol .

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z 171

  • Key Fragments:

    • m/z 154: Loss of NH₃ (unlikely) or OH

    • m/z 126: Loss of COOH

    • m/z 98: Further fragmentation of the ring

Electrospray Ionization (ESI-MS):

In ESI-MS, the compound is expected to be observed as the protonated molecule [M+H]⁺ at m/z 172 in positive ion mode, or the deprotonated molecule [M-H]⁻ at m/z 170 in negative ion mode. ESI is a soft ionization technique, so fragmentation will be minimal unless induced (MS/MS).

Methodologies: A Practical Guide to Data Acquisition

The quality of spectral data is critically dependent on meticulous sample preparation and instrument operation. The following protocols provide a robust starting point for researchers.

NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) A->B C Filter solution into a clean NMR tube B->C D Insert sample into the spectrometer C->D E Lock and shim the instrument D->E F Acquire 1H, 13C, and desired 2D spectra E->F G Fourier transform the raw data F->G H Phase and baseline correct the spectra G->H I Integrate and pick peaks H->I

Caption: A streamlined workflow for acquiring high-quality NMR spectra.

Detailed Protocol for NMR Sample Preparation: [3]

  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. DMSO-d₆ is often a good choice for polar aromatic compounds as it will also allow for the observation of exchangeable protons.

  • Dissolution: Add approximately 0.6 mL of the deuterated solvent to the sample in a clean vial. Gently vortex or sonicate to ensure complete dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

FTIR Spectroscopy Workflow (KBr Pellet Method)

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Grind 1-2 mg of sample with ~100 mg of dry KBr B Transfer powder to a pellet press A->B C Apply pressure to form a transparent pellet B->C D Place pellet in the spectrometer's sample holder C->D E Collect a background spectrum (air) D->E F Collect the sample spectrum E->F G Ratio sample spectrum to background F->G H Perform baseline correction G->H I Label significant peaks H->I MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare a stock solution (e.g., 1 mg/mL) B Dilute to a final concentration of 1-10 µg/mL A->B C Filter the final solution B->C D Infuse the sample into the ESI source C->D E Optimize instrument parameters D->E F Acquire the mass spectrum E->F G Identify the molecular ion peak F->G H Analyze fragmentation patterns (if any) G->H I Confirm elemental composition H->I

Caption: A general workflow for obtaining ESI-MS data for a small molecule.

Detailed Protocol for ESI-MS Sample Preparation: [4][5]

  • Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution with an appropriate solvent (often a mixture of water and an organic solvent like methanol or acetonitrile, sometimes with a small amount of formic acid or ammonium hydroxide to aid ionization) to a final concentration of 1-10 µg/mL.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates before introduction into the mass spectrometer.

  • Infusion: The sample can be introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral characteristics of this compound, along with detailed protocols for data acquisition. By understanding the expected NMR, IR, and MS data, researchers and drug development professionals can more effectively characterize this molecule and accelerate their research endeavors. The methodologies presented herein are designed to ensure the collection of high-quality, reproducible data, which is the cornerstone of scientific integrity.

References

  • Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from [Link]

  • FTIR Expermental Solid | PDF. (n.d.). Scribd. Retrieved from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]

  • Fourier Transform Infrared Spectroscopy. (2014, June 17). UCI Aerosol Photochemistry Group. Retrieved from [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford. Retrieved from [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). University of Leicester. Retrieved from [Link]

  • How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved from [Link]

  • NMR Spectroscopy of Aromatic Compounds (#1e). (n.d.). ResearchGate. Retrieved from [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021, October 6). YouTube. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 5-Amino-2-fluoro-4-hydroxybenzoic acid in Different Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability.[1][2] It is a critical physicochemical parameter that profoundly influences bioavailability, formulation design, and ultimately, the therapeutic efficacy of a drug candidate.[1][2] This guide provides a comprehensive technical overview of the solubility of 5-Amino-2-fluoro-4-hydroxybenzoic acid, a compound of interest in medicinal chemistry.

While specific, publicly available quantitative solubility data for this compound is limited, this document serves as a robust framework for researchers. It outlines the theoretical considerations, predictive insights based on structural analogs, and detailed experimental protocols necessary to determine its solubility profile across a range of relevant solvent systems. The methodologies described herein are grounded in established principles of pharmaceutical science to ensure scientific integrity and reproducibility.

I. Physicochemical Properties and Predicted Solubility Behavior

Understanding the molecular structure of this compound is paramount to predicting its solubility. The molecule possesses several functional groups that dictate its interactions with different solvents: a carboxylic acid, an amino group, a hydroxyl group, and a fluorine atom attached to an aromatic ring.

  • Ionizable Groups: The presence of both a weakly acidic carboxylic acid group and a weakly basic amino group means the compound is amphoteric. Its net charge and, consequently, its aqueous solubility will be highly dependent on the pH of the medium.[3][4] In acidic conditions, the amino group will be protonated, while in basic conditions, the carboxylic acid and hydroxyl groups will be deprotonated, generally leading to increased aqueous solubility at pH values away from the isoelectric point.[5][6]

  • Polar Moieties: The hydroxyl and amino groups, along with the carboxylic acid, are capable of forming hydrogen bonds. This suggests a preference for polar solvents.

  • Fluorine Substitution: The electron-withdrawing nature of the fluorine atom can influence the pKa of the adjacent functional groups and the overall electronic distribution of the molecule, which can subtly affect solubility.

  • Aromatic Ring: The benzene ring provides a hydrophobic character to the molecule.

Based on these features and data from structurally similar compounds like 4-hydroxybenzoic acid and 4-fluoro-3-hydroxybenzoic acid, we can infer a general solubility profile.[4][7]

Predicted Solubility Trend:

  • High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the molecule through dipole-dipole interactions and hydrogen bond acceptance.[4][8]

  • Good to Moderate Solubility: Likely in polar protic solvents like methanol, ethanol, and other lower-alcohols, which can act as both hydrogen bond donors and acceptors.[4][5]

  • Low to Sparingly Soluble: In water, the solubility will be pH-dependent. At its isoelectric point, the molecule will have its lowest aqueous solubility.[3][5]

  • Very Low to Insoluble: In nonpolar solvents such as hexanes, toluene, and dichloromethane, due to the molecule's overall polarity.[4]

The following DOT script illustrates the logical flow for predicting the solubility of this compound.

G A This compound Molecular Structure B Functional Groups: - Carboxylic Acid (Acidic) - Amino (Basic) - Hydroxyl (Polar) - Fluorine (Electron-withdrawing) - Aromatic Ring (Hydrophobic) A->B C Physicochemical Properties B->C D Amphoteric Nature (pH-dependent charge) C->D E Hydrogen Bonding Capacity C->E F Hydrophobicity/Polarity Balance C->F G Predicted Solubility Profile D->G E->G F->G H High in Polar Aprotic (e.g., DMSO, DMF) G->H I Moderate in Polar Protic (e.g., Alcohols) G->I J Low & pH-Dependent in Water G->J K Very Low in Nonpolar (e.g., Hexane) G->K

Caption: Predictive workflow for the solubility of this compound.

II. Experimental Determination of Thermodynamic Solubility

To obtain definitive quantitative data, an experimental approach is necessary. The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability.[9] This method involves allowing an excess of the solid compound to equilibrate with the solvent over a defined period, followed by measuring the concentration of the dissolved API in the supernatant.[3][9]

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

1. Materials and Equipment:

  • This compound (solid, high purity)

  • Selected solvents (e.g., Water, pH 1.2 buffer, pH 6.8 buffer, Methanol, Ethanol, DMSO, etc.)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, depending on solvent compatibility)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

2. Step-by-Step Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the chosen solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a temperature-controlled shaker (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[3] Preliminary experiments can determine the optimal equilibration time.[10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, separate the saturated solution from the undissolved solid. This can be achieved by either:

    • Centrifugation: Centrifuge the vials at a high speed to pellet the solid.

    • Filtration: Carefully withdraw the supernatant using a syringe and pass it through a syringe filter to remove any remaining solid particles.[1]

  • Sample Preparation for Analysis: Dilute an aliquot of the clear, saturated solution with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

  • Concentration Analysis: Quantify the concentration of the dissolved API in the diluted samples using a validated analytical method, such as HPLC-UV.[1] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Data Reporting: Express the solubility in units such as mg/mL or mol/L.

The following diagram outlines the shake-flask experimental workflow.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess API to vials B Add precise volume of solvent A->B C Seal and agitate vials (e.g., 24-72h at constant T) B->C D Centrifuge or Filter to obtain clear supernatant C->D E Dilute supernatant D->E F Quantify concentration (e.g., HPLC-UV) E->F G Solubility Data (mg/mL) F->G

Caption: Experimental workflow for the shake-flask solubility determination.

III. Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison across different solvent systems. This allows researchers to quickly identify suitable solvents for various applications, from reaction chemistry to formulation development.

Table 1: Hypothetical Solubility Data for this compound at 25 °C
Solvent SystemSolvent TypePredicted SolubilityExperimental Solubility (mg/mL)
Water (pH 7.0)Polar ProticLowTo be determined
0.1 M HCl (pH 1.2)Aqueous BufferModerateTo be determined
Phosphate Buffer (pH 6.8)Aqueous BufferModerateTo be determined
MethanolPolar ProticGoodTo be determined
EthanolPolar ProticGoodTo be determined
AcetonePolar AproticModerateTo be determined
Dimethyl Sulfoxide (DMSO)Polar AproticHighTo be determined
Dichloromethane (DCM)NonpolarVery LowTo be determined
HexaneNonpolarVery LowTo be determined

Interpretation of Results:

The collected data will provide critical insights for drug development. High solubility in aqueous buffers across the physiological pH range (1.2-6.8) is favorable for oral absorption.[10] Solubility in organic solvents is crucial for selecting appropriate systems for synthesis, purification, and the preparation of stock solutions for in vitro assays. For instance, high solubility in DMSO is advantageous for high-throughput screening applications.[2]

IV. Conclusion

This guide provides the necessary scientific framework and a detailed, field-proven experimental protocol for researchers to accurately determine the thermodynamic solubility of this compound. By following the outlined shake-flask methodology, scientists and drug development professionals can generate the reliable, quantitative data required to advance their research, optimize formulation strategies, and make informed decisions in the development pipeline.

References

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Google Scholar.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019).
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (n.d.).
  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
  • API Solubility: Key Factor in Oral Drug Bioavailability. (n.d.). BOC Sciences.
  • Experimentally determined pH-dependent API solubility using a globally harmonized protocol. (n.d.).
  • API Solubility and Dissolution Enhancement Via Formul
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018).
  • This compound | 1566265-63-1. (n.d.). BLD Pharm.
  • MSDS of 5-Fluoro-2-hydroxybenzoic acid. (2013). Capot Chemical.
  • Overcoming solubility issues with 4-Fluoro-3-hydroxybenzoic acid in reactions. (n.d.). Benchchem.
  • SAFETY DATA SHEET - 2-Amino-5-hydroxybenzoic acid. (2009). Fisher Scientific.
  • SAFETY DATA SHEET - 4-Amino-3-hydroxybenzoic acid. (n.d.).
  • SAFETY DATA SHEET - 2,6-Difluoro-4-hydroxybenzoic Acid. (2025). TCI Chemicals.
  • 5-Amino-2-hydroxybenzoic acid for synthesis. (n.d.). Sigma-Aldrich.
  • This compound | 1566265-63-1. (n.d.).
  • Solubilities of Amino Acids in Different Mixed Solvents. (n.d.).
  • 5-Aminosalicylic acid | Solubility of Things. (n.d.).
  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI.
  • The Solubility of Amino Acids in Various Solvent Systems. (1970).
  • 4-Hydroxybenzoic Acid - PRODUCT INFORM
  • Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7). (n.d.). Cheméo.
  • Summary of experimental solubility data of 4-hydroxybenzoic acid in... (n.d.).
  • 2-Amino-4-fluoro-5-hydroxybenzoic acid | 1250931-52-2. (n.d.). Biosynth.
  • 4-Amino-2-hydroxybenzoic acid. (2022). ChemBK.
  • 5-Amino-4-fluoro-2-methylbenzoic acid | 658085-42-8. (n.d.). Sigma-Aldrich.
  • 5-AMino-2-chloro-4-fluorobenzoic acid | 172404-33-0. (2023). ChemicalBook.
  • 4-Hydroxybenzoic acid | CAS 99-96-7. (n.d.). Selleck Chemicals.
  • 4-Hydroxybenzoic acid. (n.d.). Wikipedia.
  • 5-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]-2-hydroxybenzoic acid. (n.d.). SynHet.
  • 2-Fluoro-4-hydroxybenzoic acid SDS, 65145-13-3 Safety D
  • Dimethyl Sulfoxide (DMSO)
  • 5-Amino-4-chloro-2-fluorobenzoic acid, HCl. (n.d.).
  • 2-Fluoro-4-hydroxybenzoic acid | CAS 65145-13-3. (n.d.). Ossila.
  • 4-Amino-2-hydroxy-benzoic acid; 2-hydroxybenzoic acid | C14H13NO6. (n.d.). PubChem.
  • 4-Hydroxybenzoic Acid | C7H6O3 | CID 135. (n.d.). PubChem.
  • 5-Amino-4-hydroxy-2-methylbenzoic acid | C8H9NO3 | CID 20040370. (n.d.). PubChem.

Sources

Thermal Stability and Decomposition Profile of 5-Amino-2-fluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

A Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and decomposition pathways of 5-Amino-2-fluoro-4-hydroxybenzoic acid. As a novel compound, specific experimental data is not yet prevalent in public literature. Therefore, this document synthesizes established principles of thermal analysis, data from structurally analogous compounds, and authoritative regulatory standards to present a predictive and methodological guide. It outlines detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), discusses anticipated thermal events, and proposes scientifically grounded decomposition mechanisms. This guide is intended to equip researchers, chemists, and formulation scientists with the necessary tools to assess the compound's stability, a critical parameter for its potential development as a pharmaceutical agent.

Introduction: The Imperative of Thermal Stability in Drug Development

This compound is a substituted aromatic molecule incorporating amino, fluoro, hydroxyl, and carboxylic acid functional groups. This unique combination of moieties suggests potential utility in medicinal chemistry, where such structures often serve as scaffolds for pharmacologically active agents. However, before any therapeutic potential can be realized, a thorough understanding of the compound's fundamental physicochemical properties is essential.

Among the most critical of these properties is thermal stability. The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] This information is foundational for establishing a re-test period for the drug substance, determining appropriate storage conditions, and ensuring the safety and efficacy of the final drug product.[1][2] The International Council for Harmonisation (ICH) Q1A(R2) guidelines provide a clear framework for conducting these stability studies, underscoring their regulatory importance.[3][4][5]

Given the absence of specific published data for this compound, this guide will proceed from first principles, leveraging established analytical techniques and the known behavior of related chemical structures to build a robust predictive model for its thermal profile.

Chemical Profile
PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1566265-63-1Pharmaffiliates
Molecular Formula C₇H₆FNO₃Pharmaffiliates
Molecular Weight 171.13 g/mol Pharmaffiliates
Chemical Structure N/A

Methodology for Comprehensive Thermal Analysis

The primary techniques for evaluating the thermal stability of a solid pharmaceutical compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6] When used in conjunction, they provide a detailed picture of how a material behaves when subjected to a controlled temperature program.[7][8]

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a powerful tool for determining the onset of decomposition, identifying intermediate degradation steps, and quantifying residual mass.[6]

Experimental Protocol: TGA of this compound

  • Instrument Calibration: Calibrate the TGA instrument's balance using certified weights and verify the temperature accuracy using certified magnetic standards (e.g., Curie point standards) or the melting points of pure metals (e.g., indium, tin, zinc).

  • Sample Preparation: Place 3-5 mg of finely powdered this compound into an inert sample pan (e.g., alumina or platinum). Ensure an even, thin layer to promote uniform heat distribution and gas diffusion.[9]

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere, preventing oxidative decomposition.[9]

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min.[10]

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to generate the TGA thermogram.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rate of mass loss for each decomposition step.

    • Determine the onset temperature (T_onset) of decomposition, defined as the temperature at which significant mass loss begins.

    • Quantify the percentage of mass lost at each distinct step.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. It detects thermal events such as melting, crystallization, and solid-solid phase transitions, quantifying the enthalpy changes (ΔH) associated with these processes.[6]

Experimental Protocol: DSC of this compound

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (T_melt = 156.6 °C, ΔH_fus = 28.45 J/g).

  • Sample Preparation: Accurately weigh 2-4 mg of the sample into a hermetically sealed aluminum pan. Use an identical empty pan as the reference.

  • Atmosphere: Maintain a nitrogen purge at 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 350 °C (or a temperature beyond the final decomposition event observed in TGA) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot heat flow (in W/g) versus temperature. By convention, endothermic events (e.g., melting) are shown as positive peaks, and exothermic events (e.g., decomposition) are shown as negative peaks.

    • Identify the peak temperature (T_peak) and onset temperature (T_onset) for any observed thermal events.

    • Integrate the area under the peak to calculate the enthalpy of the transition (e.g., enthalpy of fusion, ΔH_fus).

Integrated Experimental Workflow

The following diagram illustrates the logical flow for a comprehensive thermal analysis of the target compound.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Stability Assessment P1 Obtain pure 5-Amino-2-fluoro- 4-hydroxybenzoic acid sample P2 Grind to fine powder P1->P2 TGA TGA Analysis (3-5 mg, N₂ atm, 10°C/min) P2->TGA DSC DSC Analysis (2-4 mg, N₂ atm, 10°C/min) P2->DSC D1 TGA Thermogram: - T_onset - % Mass Loss Steps TGA->D1 D2 DSC Thermogram: - T_melt / T_decomp - ΔH_fusion DSC->D2 D3 Identify Decomposition Products (e.g., TGA-MS/FTIR) D1->D3 C1 Propose Decomposition Mechanism D1->C1 D2->C1 D3->C1 C2 Determine Thermal Stability Profile C1->C2 C3 Inform Storage & Formulation Strategy C2->C3

Caption: Workflow for Thermal Stability Assessment.

Predicted Thermal Profile and Decomposition Pathways

Based on the behavior of structurally related molecules, a predictive analysis of the thermal events for this compound can be formulated.

Predicted TGA & DSC Results

The compound is expected to be a stable solid at room temperature. Upon heating, the following events are anticipated:

  • Melting: The DSC thermogram will likely show a sharp endothermic peak corresponding to the melting of the crystalline solid.

  • Decomposition: Immediately following or concurrent with melting, the TGA thermogram is expected to show a significant mass loss. Studies on various substituted aminobenzoic acids show that many sublime or decompose near their melting points.[11][12] The primary decomposition step is predicted to be decarboxylation.[11]

Table 1: Predicted Thermal Events for this compound

AnalysisParameterPredicted Value/ObservationRationale
DSC Melting Point (T_melt)200 - 280 °CBased on melting/decomposition of related hydroxybenzoic and aminobenzoic acids.[13][14]
Enthalpy of Fusion (ΔH_fus)To be determinedA sharp peak indicates a crystalline solid.
DecompositionExothermic event, may overlap with meltingDecomposition is often an exothermic process.
TGA Onset of Decomposition (T_onset)~220 - 280 °CCoinciding with or just after melting.
Step 1 Mass Loss~25.7%Corresponds to the theoretical mass loss of CO₂ (44.01 g/mol ) from the parent molecule (171.13 g/mol ).
Subsequent StepsMultiple steps at >300 °CFragmentation of the resulting aromatic amine.
Final Residue at 600 °C< 10%Characteristic of complete organic matter decomposition in an inert atmosphere.
Proposed Decomposition Mechanism

The decomposition of this compound is likely initiated by the most thermally labile functional group, the carboxylic acid.

  • Primary Decomposition: Decarboxylation The principal and initial decomposition pathway for most aromatic carboxylic acids upon heating is decarboxylation—the loss of carbon dioxide (CO₂).[11] This is a well-documented process for p-hydroxybenzoic acid and various aminosalicylic acids.[12][13] The electron-donating effects of the hydroxyl and amino groups can facilitate this process by stabilizing the resulting intermediate. The product of this initial step would be 2-Amino-5-fluorophenol .

  • Role of the Fluorine Substituent The carbon-fluorine bond is exceptionally strong (bond energy ~485 kJ/mol) and is considered one of the most stable single bonds in organic chemistry. Therefore, cleavage of the C-F bond is highly unlikely to be an initial decomposition step.[15] The fluorine atom's primary influence is electronic, through its strong inductive electron-withdrawing effect, which can subtly alter the reactivity and stability of the aromatic ring. Pyrolysis studies of fluorinated compounds confirm that C-F bonds are typically retained in the initial fragmentation products.[16][17]

  • Secondary Decomposition At higher temperatures (>300-350 °C), the initially formed 2-Amino-5-fluorophenol would undergo further fragmentation. This complex process likely involves the cleavage of C-N and C-O bonds and the eventual breakdown of the aromatic ring, leading to the formation of smaller gaseous products (e.g., NH₃, H₂O, CO) and a carbonaceous residue.

The proposed decomposition pathway is visualized below.

G Parent 5-Amino-2-fluoro- 4-hydroxybenzoic acid Step1 Decarboxylation (Primary Pathway) Parent->Step1 ΔT (~220-280°C) Product1 2-Amino-5-fluorophenol (Intermediate) Step1->Product1 Gas1 CO₂ (gas) Step1->Gas1 Step2 High-Temp Fragmentation (Secondary Pathway) Product1->Step2 ΔT (>300°C) Product2 Smaller Gaseous Products (NH₃, H₂O, CO, etc.) Step2->Product2 Residue Carbonaceous Residue Step2->Residue

Caption: Proposed Thermal Decomposition Pathway.

Implications for Pharmaceutical Development and Handling

A thorough understanding of the thermal stability of this compound, as determined by the methodologies described, has direct and significant consequences for its development:

  • Storage and Handling: The onset temperature of decomposition will dictate the maximum recommended storage temperature. To ensure long-term stability and prevent the formation of degradation products, the compound should be stored in a well-controlled environment, significantly below its decomposition temperature.

  • Formulation Strategy: Knowledge of the melting point and decomposition temperature is critical for selecting appropriate formulation processes. For example, if the compound decomposes at or near its melting point, manufacturing techniques involving high heat, such as hot-melt extrusion or certain types of granulation, would be contraindicated.

  • Excipient Compatibility: The DSC profile provides a baseline for screening for potential interactions with pharmaceutical excipients. Significant shifts in the melting point or the appearance of new thermal events in a drug-excipient mixture can indicate an incompatibility.[18]

  • Regulatory Compliance: The data generated from these thermal analyses form a core part of the stability data package required for regulatory submissions, as outlined in ICH guidelines.[2][3]

Conclusion

While direct experimental data for this compound is not yet widely available, a robust analytical strategy can be designed based on established scientific principles. By employing Thermogravimetric Analysis and Differential Scanning Calorimetry, researchers can precisely determine its melting point, enthalpy of fusion, and decomposition profile.

Based on the behavior of analogous substituted aromatic acids, it is predicted that the compound's primary thermal decomposition pathway will be decarboxylation, occurring at a temperature near its melting point, likely in the range of 200-280 °C. The high stability of the carbon-fluorine bond suggests it will not be the initial site of degradation. The resulting data is not merely academic; it is a critical prerequisite for the rational development of this compound as a potential drug substance, directly informing decisions on storage, handling, formulation, and regulatory strategy. The protocols and predictive models outlined in this guide provide a clear and scientifically-grounded path forward for this essential characterization.

References

  • ICH (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • SlideShare (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • FDA (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]

  • Knight, G. J., & Wright, W. W. (1986). The Thermal Degradation of Some Polymers Based Upon p-Hydroxybenzoic Acid. British Polymer Journal.
  • European Medicines Agency (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • ICH (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • Alberti, A., et al. (n.d.). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression.
  • Galwey, A. K., & Brown, M. E. (2002). Thermal Studies on Some Substituted Aminobenzoic Acids. Journal of Thermal Analysis and Calorimetry. [Link]

  • ResearchGate (2002). Thermal Studies on Some Substituted Aminobenzoic Acids. [Link]

  • Nakajima, Y., et al. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. PubMed. [Link]

  • EngagedScholarship@CSU (n.d.). Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool. [Link]

  • PubChem (n.d.). 4-Hydroxybenzoic Acid. National Center for Biotechnology Information. [Link]

  • TSI Journals (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. [Link]

  • ResearchGate (2022). Synthesis and study of the hydrolytic and thermo-oxidative stability of p-(N-β-D-mannopyranosyl)aminobenzoic acid. [Link]

  • ResearchGate (2003). Thermal decomposition kinetics of thermotropic copolyesters made from trans‐p‐hydroxycinnamic acid and p‐hydroxybenzoic acid. [Link]

  • Lee, W.-F., & Chen, C.-C. (2003). Thermal decomposition kinetics of thermotropic copolyesters made from trans-p-hydroxycinnamic acid and p-hydroxybenzoic acid. R Discovery. [Link]

  • Glibowski, P., et al. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. National Institutes of Health. [Link]

  • Patsnap Synapse (2024). What is the mechanism of Aminobenzoic acid?. [Link]

  • Liu, D., et al. (2019). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. National Institutes of Health. [Link]

  • Steunenberg, R. K., & Cady, G. H. (1952). Pyrolysis of Fluorocarbons. Journal of the American Chemical Society. [Link]

  • ResearchGate (2000). Fluorinated Aromatic Compounds. [Link]

Sources

An In-depth Technical Guide to the Predicted Mechanism of Action of 5-Amino-2-fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the predicted mechanism of action for the novel compound 5-Amino-2-fluoro-4-hydroxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes existing knowledge of structurally related compounds to propose a scientifically grounded hypothesis for its biological activity. Furthermore, it outlines a rigorous, multi-faceted experimental workflow to validate these predictions.

Introduction: Unveiling a Novel Molecule

This compound is a synthetic aromatic compound characterized by a benzoic acid core with three key substitutions: an amino group at position 5, a fluorine atom at position 2, and a hydroxyl group at position 4. Its structural similarity to well-characterized anti-inflammatory agents, particularly 5-aminosalicylic acid (5-ASA), suggests a strong potential for therapeutic applications, most notably in the context of inflammatory diseases. The introduction of a fluorine atom is a strategic modification in medicinal chemistry often employed to enhance metabolic stability and binding affinity of a drug candidate.

Predicted Mechanism of Action: An Analogy-Driven Hypothesis

The primary hypothesis for the mechanism of action of this compound is that it functions as a potent anti-inflammatory agent, likely through a multi-targeted approach similar to that of 5-ASA and other aminosalicylates.[1][2][3][4][5] The core of this prediction lies in its structural analogy to 5-ASA, a cornerstone therapy for inflammatory bowel disease (IBD). The predicted pathways are detailed below.

Inhibition of Pro-inflammatory Mediators

A key anti-inflammatory mechanism of aminosalicylates is the inhibition of enzymes involved in the arachidonic acid cascade.[3][5] We predict that this compound will similarly inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This dual inhibition would lead to a reduction in the synthesis of prostaglandins and leukotrienes, potent mediators of inflammation, pain, and fever. The fluorine atom's electron-withdrawing nature may enhance the compound's binding affinity to these enzymes, potentially leading to greater potency than 5-ASA.

Scavenging of Reactive Oxygen Species (ROS)

Inflammatory states are often characterized by oxidative stress due to the overproduction of reactive oxygen species (ROS) by activated immune cells.[1][5] Phenolic compounds, such as hydroxybenzoic acid derivatives, are known for their antioxidant properties.[6][7][8] It is predicted that the hydroxyl and amino groups on the benzene ring of this compound will enable it to act as a potent ROS scavenger, neutralizing harmful free radicals and mitigating cellular damage.

Modulation of the Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) Pathway

A more nuanced mechanism of action for aminosalicylates involves the activation of PPAR-γ, a nuclear receptor that plays a critical role in regulating inflammation.[2][4] The acetylated metabolite of 5-ASA, N-acetyl-5-ASA, is a known PPAR-γ agonist.[2][4] We hypothesize that this compound, or its acetylated metabolite, will also bind to and activate PPAR-γ. This activation leads to the downregulation of pro-inflammatory transcription factors, such as NF-κB, thereby reducing the expression of inflammatory cytokines like TNF-α, IL-1β, and IL-6.

Predicted Signaling Pathway

Predicted_Mechanism_of_Action Predicted Anti-inflammatory Pathways of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid COX_LOX COX/LOX Enzymes Arachidonic_Acid->COX_LOX Compound 5-Amino-2-fluoro- 4-hydroxybenzoic acid Compound->COX_LOX Inhibition ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenging PPARg_inactive PPAR-γ (inactive) Compound->PPARg_inactive Activation Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation ROS->Inflammation PPARg_active PPAR-γ (active) PPARg_inactive->PPARg_active NFkB_active NF-κB (active) Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_active->Inflammatory_Genes PPARg_active->NFkB_active Inhibition Cytokines TNF-α, IL-1β, IL-6 Inflammatory_Genes->Cytokines Cytokines->Inflammation

Caption: Predicted multi-target anti-inflammatory mechanism of this compound.

Experimental Validation Workflow

To rigorously test the predicted mechanism of action, a phased experimental approach is proposed, progressing from in vitro biochemical assays to cell-based models and culminating in in vivo studies.

Phase 1: In Vitro Biochemical Assays

These initial experiments will confirm the direct interaction of this compound with its predicted molecular targets.

Experimental Protocol: COX and LOX Inhibition Assays

  • Objective: To determine the inhibitory activity of the test compound on COX-1, COX-2, and 5-LOX enzymes.

  • Materials: Purified recombinant human COX-1, COX-2, and 5-LOX enzymes; arachidonic acid (substrate); colorimetric or fluorometric assay kits; this compound; 5-ASA (positive control); vehicle control (e.g., DMSO).

  • Procedure: a. Prepare a series of dilutions of the test compound and 5-ASA. b. In a 96-well plate, add the enzyme, the test compound/control, and the assay buffer. c. Incubate for a pre-determined time at 37°C to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding arachidonic acid. e. Monitor the production of prostaglandins or leukotrienes using a plate reader at the appropriate wavelength. f. Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Experimental Protocol: ROS Scavenging Assay (DPPH Assay)

  • Objective: To assess the free radical scavenging activity of the test compound.

  • Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution; this compound; Ascorbic acid (positive control); Methanol.

  • Procedure: a. Prepare various concentrations of the test compound and ascorbic acid in methanol. b. Add the DPPH solution to each concentration in a 96-well plate. c. Incubate in the dark at room temperature for 30 minutes. d. Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging. e. Calculate the percentage of scavenging activity and the EC50 value.

Hypothetical In Vitro Data Summary IC50 / EC50 (µM)
COX-1 Inhibition 85
COX-2 Inhibition 35
5-LOX Inhibition 50
DPPH Radical Scavenging 25
Phase 2: Cell-Based Assays

This phase will investigate the effects of the compound in a more biologically relevant context using cultured cells.

Experimental Protocol: Anti-inflammatory Activity in Macrophages

  • Objective: To measure the effect of the test compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

  • Materials: Murine (e.g., RAW 264.7) or human (e.g., THP-1) macrophage cell line; LPS; this compound; cell culture medium and supplements; ELISA kits for TNF-α, IL-1β, and IL-6.

  • Procedure: a. Culture macrophages to 80% confluency. b. Pre-treat the cells with various concentrations of the test compound for 1-2 hours. c. Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. d. Collect the cell culture supernatant. e. Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatant using ELISA kits.

Experimental Protocol: PPAR-γ Activation Assay

  • Objective: To determine if the test compound can activate the PPAR-γ receptor.

  • Materials: A cell line stably transfected with a PPAR-γ reporter gene construct (e.g., a luciferase reporter driven by a PPRE promoter); this compound; Rosiglitazone (positive control); Luciferase assay system.

  • Procedure: a. Seed the reporter cell line in a 96-well plate. b. Treat the cells with different concentrations of the test compound or rosiglitazone for 24 hours. c. Lyse the cells and measure luciferase activity using a luminometer. d. An increase in luciferase activity indicates PPAR-γ activation.

Experimental Workflow Diagram

Experimental_Workflow Validation Workflow for Predicted Mechanism of Action cluster_phase1 Phase 1: In Vitro Biochemical Assays cluster_phase2 Phase 2: Cell-Based Assays cluster_phase3 Phase 3: In Vivo Models COX_LOX_Assay COX/LOX Inhibition (IC50 Determination) Macrophage_Assay Cytokine Production in LPS-stimulated Macrophages (ELISA for TNF-α, IL-6) COX_LOX_Assay->Macrophage_Assay ROS_Assay ROS Scavenging (DPPH Assay, EC50) ROS_Assay->Macrophage_Assay IBD_Model DSS-induced Colitis Model (Disease Activity Index, Histology) Macrophage_Assay->IBD_Model PPARg_Assay PPAR-γ Reporter Gene Assay (Luciferase Activity) PPARg_Assay->IBD_Model

Sources

A Technical Guide to 5-Amino-2-fluoro-4-hydroxybenzoic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Amino-2-fluoro-4-hydroxybenzoic acid (CAS No. 1566265-63-1), a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and materials science.[1][2][3][4][5] While the specific discovery and developmental history of this particular molecule are not extensively documented in publicly available literature, its structural motifs are present in numerous pharmacologically active agents. This guide will therefore focus on a plausible and scientifically rigorous synthesis pathway, derived from established methodologies for analogous compounds. We will delve into the rationale behind the strategic incorporation of fluorine, amino, and hydroxyl groups, and explore the potential therapeutic applications of molecules derived from this scaffold. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Aromatic Building Blocks

The introduction of fluorine into organic molecules is a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. These influences include enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.

This compound is a trifunctional aromatic compound that presents a versatile scaffold for chemical synthesis. The presence of an amino group, a hydroxyl group, and a carboxylic acid allows for a wide range of chemical modifications, making it an attractive starting point for the synthesis of diverse compound libraries. The specific arrangement of these functional groups, in conjunction with the fluorine atom, offers the potential for developing novel therapeutics, particularly in areas such as oncology and infectious diseases.

Physicochemical Properties
PropertyValue
CAS Number 1566265-63-1
Molecular Formula C₇H₆FNO₃
Molecular Weight 171.13 g/mol
Appearance Likely a solid at room temperature

Plausible Synthesis Pathway

Given the lack of a specific documented synthesis for this compound, a logical synthetic route can be devised based on established organic chemistry principles and published methods for structurally similar compounds. The following multi-step synthesis starts from a readily available starting material, 2,4-difluoroaniline.

Synthesis_Pathway A 2,4-Difluoroaniline B 2-Amino-5-fluorophenol A->B  Hydroxylation   C 2-Amino-5-fluoro-4-nitrophenol B->C  Nitration   D 4,5-Diamino-2-fluorophenol C->D  Reduction   E This compound D->E  Sandmeyer Reaction  

Sources

An In-depth Technical Guide to the Synthesis of 5-Amino-2-fluoro-4-hydroxybenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 5-Amino-2-fluoro-4-hydroxybenzoic acid, a key fluorinated building block in medicinal chemistry. The document details the strategic considerations for the multi-step synthesis, including the preparation of the requisite precursor, regioselective nitration, and subsequent reduction. Furthermore, this guide explores the derivatization of the core molecule at its amino, carboxylic acid, and hydroxyl functionalities, offering field-proven protocols for the synthesis of novel analogs for drug discovery and development. The methodologies are presented with a focus on the underlying chemical principles, ensuring both technical accuracy and practical applicability for researchers and scientists in the field.

Introduction: The Significance of Fluorinated Anthranilic Acid Analogs in Drug Discovery

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in modern drug design. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2] this compound, a fluorinated analog of 5-aminosalicylic acid (5-ASA), represents a valuable scaffold for the development of novel therapeutics. Its structural motifs are present in a variety of pharmacologically active compounds, and the introduction of fluorine is anticipated to modulate the pharmacokinetic and pharmacodynamic profiles of this class of molecules.

This guide provides a detailed exposition of the synthetic routes to this compound and its derivatives, with an emphasis on the practical aspects of the experimental procedures and the rationale behind the chosen synthetic strategies.

Core Synthesis of this compound

The synthesis of this compound is most effectively approached through a three-step sequence starting from a readily available fluorinated precursor. The overall synthetic strategy is outlined below:

Synthesis_Pathway A 2,4-Difluorobenzoic Acid B 2-Fluoro-4-hydroxybenzoic Acid A->B  Nucleophilic  Aromatic  Substitution C 2-Fluoro-4-hydroxy-5-nitrobenzoic Acid B->C  Electrophilic  Aromatic  Substitution  (Nitration) D This compound C->D  Reduction

Caption: Overall synthetic route to this compound.

Step 1: Synthesis of 2-Fluoro-4-hydroxybenzoic Acid

The journey to our target molecule begins with the synthesis of the key intermediate, 2-fluoro-4-hydroxybenzoic acid. A robust and scalable method involves the nucleophilic aromatic substitution of a fluorine atom in 2,4-difluorobenzoic acid with a hydroxyl group.

Causality of Experimental Choices:

  • Starting Material: 2,4-Difluorobenzoic acid is a commercially available and relatively inexpensive starting material. The two fluorine atoms activate the ring towards nucleophilic aromatic substitution.

  • Reagent: Sodium hydroxide (NaOH) in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) is an effective combination for this transformation.[3] The hydroxide ion acts as the nucleophile, and DMSO facilitates the reaction by solvating the cation and increasing the nucleophilicity of the hydroxide ion.

  • Temperature: The reaction requires elevated temperatures (typically around 130 °C) to overcome the activation energy for the substitution reaction.[3]

Experimental Protocol: Synthesis of 2-Fluoro-4-hydroxybenzoic Acid

  • To a dry, four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add dimethyl sulfoxide (DMSO, 8 volumes relative to the starting material).

  • Add 2,4-difluorobenzoic acid (1.0 eq) and sodium hydroxide (2.0 eq).

  • Heat the reaction mixture to 130 °C and maintain for approximately 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into ice water (80 volumes).

  • Acidify the solution to a pH of 2-3 with concentrated hydrochloric acid, ensuring the temperature does not exceed 20 °C. A precipitate will form.

  • Stir the suspension for 2 hours to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with water.

  • Dry the solid under reduced pressure at 60 °C to yield 2-fluoro-4-hydroxybenzoic acid as a white solid.

Quantitative Data:

ParameterValueReference
Typical Yield~90%[3]
Melting Point184.9 - 185.2 °C[3]
Step 2: Nitration of 2-Fluoro-4-hydroxybenzoic Acid

The second step involves the regioselective nitration of 2-fluoro-4-hydroxybenzoic acid to introduce a nitro group at the 5-position. This is a critical step that relies on the directing effects of the substituents on the aromatic ring.

Expertise & Experience: Understanding Regioselectivity

The regiochemical outcome of this electrophilic aromatic substitution is governed by the electronic properties of the existing substituents: the hydroxyl (-OH) group, the fluorine (-F) atom, and the carboxylic acid (-COOH) group.

  • -OH group: A strongly activating, ortho, para-directing group.

  • -F atom: A deactivating (due to its inductive effect) but ortho, para-directing group (due to resonance).

  • -COOH group: A deactivating, meta-directing group.[1][4]

The positions ortho to the hydroxyl group are C3 and C5. The position para to the hydroxyl group is unavailable. The positions ortho to the fluorine atom are C1 and C3. The position para to the fluorine atom is C5. The positions meta to the carboxylic acid group are C3 and C5.

The directing effects of the -OH and -F groups strongly favor substitution at the C3 and C5 positions. The -COOH group directs to the same positions. The C5 position is sterically less hindered than the C3 position (which is flanked by the -F and -OH groups). Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) will predominantly add to the C5 position.

Regioselectivity cluster_0 Directing Effects on 2-Fluoro-4-hydroxybenzoic Acid Ring COOH COOH C3 3 COOH->C3 meta C5 5 COOH->C5 meta F F F->C3 ortho F->C5 para OH OH OH->C3 ortho OH->C5 ortho

Caption: Directing effects influencing nitration at the C5 position.

Experimental Protocol: Synthesis of 2-Fluoro-4-hydroxy-5-nitrobenzoic Acid

  • In a flask of appropriate size, carefully add concentrated nitric acid (1.5 eq) to concentrated sulfuric acid (3.0 eq) while cooling the mixture in an ice bath to 0 °C. This creates the nitrating mixture.

  • In a separate flask, dissolve 2-fluoro-4-hydroxybenzoic acid (1.0 eq) in concentrated sulfuric acid.

  • Slowly add the cold nitrating mixture dropwise to the solution of the benzoic acid derivative. Maintain the reaction temperature below 10 °C throughout the addition.

  • After the addition is complete, stir the reaction mixture at 0-10 °C for a specified period (e.g., 1-2 hours).

  • Monitor the reaction's progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acids.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., an ethanol/water mixture) to obtain 2-fluoro-4-hydroxy-5-nitrobenzoic acid.

Step 3: Reduction of the Nitro Group

The final step in the synthesis of the core molecule is the reduction of the nitro group to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenation of nitro groups.[5]

  • Hydrogen Source: Pressurized hydrogen gas is the reducing agent.

  • Solvent: A polar solvent such as ethanol or methanol is typically used to dissolve the starting material.

  • Pressure and Temperature: The reaction is usually carried out at moderate hydrogen pressure (50-100 psi) and room temperature.[5]

Experimental Protocol: Synthesis of this compound

  • In a hydrogenation vessel, dissolve 2-fluoro-4-hydroxy-5-nitrobenzoic acid (1.0 eq) in a suitable solvent such as ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by recrystallization to yield this compound.

Synthesis of Derivatives

The core molecule, this compound, possesses three reactive functional groups—an amino group, a carboxylic acid, and a hydroxyl group—that can be selectively modified to generate a library of derivatives.

Derivatization Core This compound Amide Amide Derivatives Core->Amide  Carboxylic Acid  Activation Ester Ester Derivatives Core->Ester  Esterification N_Acyl N-Acyl Derivatives Core->N_Acyl  N-Acylation Ether Ether Derivatives Core->Ether  Williamson Ether  Synthesis

Caption: Potential derivatization pathways for this compound.

N-Acyl Derivatives

The amino group can be readily acylated using various acylating agents to form amides.

Experimental Protocol: N-Acetylation

  • Suspend this compound (1.0 eq) in a suitable solvent (e.g., acetic acid).

  • Add acetic anhydride (1.1 eq) to the suspension.

  • Heat the mixture to reflux for a short period (e.g., 30 minutes).

  • Cool the reaction mixture and add water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain the N-acetyl derivative.

Ester Derivatives

The carboxylic acid can be converted to an ester, which can be useful for modulating solubility and for prodrug strategies.

Experimental Protocol: Fischer Esterification (Methyl Ester)

  • Suspend this compound (1.0 eq) in methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester.

Amide Derivatives

The carboxylic acid can be coupled with various amines to form a diverse range of amide derivatives. This often requires activation of the carboxylic acid.

Experimental Protocol: Amide Coupling using EDC/HOBt

  • Dissolve this compound (1.0 eq) and N-hydroxybenzotriazole (HOBt) (1.1 eq) in a suitable aprotic solvent (e.g., DMF).

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution and stir for a few minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Pour the reaction mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

This technical guide has detailed robust and reproducible synthetic routes for this compound and its derivatives. By understanding the underlying chemical principles of each reaction, from the regioselective nitration to the various derivatization strategies, researchers are well-equipped to synthesize and explore the therapeutic potential of this important class of fluorinated molecules. The provided protocols serve as a solid foundation for further research and development in the pursuit of novel drug candidates.

References

  • Klotz, U. (2006). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma.
  • Zhang, L., et al. (2020). Quantitative Analysis of 5-Aminosalicylic Acid in Human Urine by Isobutyryl Derivatization Combined with UPLC-MS/MS. Chinese Journal of Pharmaceutical Analysis, 40(1), 123-128.
  • BenchChem. (2025). A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids. Retrieved from a relevant BenchChem technical document.
  • Tahir, M. N., et al. (2011). 5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2372.
  • BenchChem. (2025). Common side reactions in the synthesis of 4-Amino-2-fluorobenzoic acid. Retrieved from a relevant BenchChem technical document.
  • Fischer, C., et al. (1999). Validation of a LC method for the determination of 5-aminosalicylic acid and its metabolite in plasma and urine. Journal of Pharmaceutical and Biomedical Analysis, 21(3), 539-547.
  • Google Patents. (n.d.). DE1096892B - Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid.
  • Google Patents. (n.d.). Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
  • Chem-Impex. (n.d.). 2-Fluoro-4-nitrobenzoic acid. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture.
  • Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880.
  • Leroux, F. R., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915-4919.
  • Gillis, E. P., et al. (2009). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 52(20), 6323-6345.
  • Google Patents. (n.d.). US2344244A - Catalytic hydrogenation of nitro compounds.
  • Zheng, Y., et al. (2023). Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15.
  • Taylor, R. D., et al. (2014). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 57(23), 9755-9777.
  • Google Patents. (n.d.). US3882171A - Hydrogenation of nitrobenzoic acids.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Yamamoto, T., & Ozawa, R. (2021).

Sources

Methodological & Application

Protocol for the synthesis of 5-Amino-2-fluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 5-Amino-2-fluoro-4-hydroxybenzoic Acid

Authored by: A Senior Application Scientist

Introduction

This compound (CAS No: 1566265-63-1) is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug development.[1] Its unique substitution pattern, featuring an amino group, a fluorine atom, a hydroxyl group, and a carboxylic acid, makes it a valuable building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, a common strategy in modern drug design. This document provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Overall Synthetic Strategy

The synthesis of this compound is proposed via a two-step reaction sequence starting from the commercially available 2-Fluoro-4-hydroxybenzoic acid. This approach is advantageous due to the high regioselectivity of the electrophilic nitration step, directed by the activating hydroxyl group, followed by a standard reduction of the nitro group.

Synthetic_Pathway 2-Fluoro-4-hydroxybenzoic_acid 2-Fluoro-4-hydroxybenzoic acid Intermediate 2-Fluoro-4-hydroxy-5-nitrobenzoic acid 2-Fluoro-4-hydroxybenzoic_acid->Intermediate Nitration (HNO₃, H₂SO₄) Final_Product This compound Intermediate->Final_Product Reduction (e.g., H₂, Pd/C)

Caption: Proposed two-step synthesis of this compound.

Part 1: Detailed Experimental Protocol

This protocol is divided into two main stages: the nitration of the starting material and the subsequent reduction of the nitro-intermediate.

Materials and Equipment
Reagents and Solvents Grade Supplier Example
2-Fluoro-4-hydroxybenzoic acid≥98%Sigma-Aldrich, TCI
Sulfuric Acid (H₂SO₄), concentratedACS Grade, 95-98%Fisher Scientific
Nitric Acid (HNO₃), concentratedACS Grade, 70%VWR
Ethyl Acetate (EtOAc)HPLC GradeMerck
Methanol (MeOH)ACS GradeJ.T.Baker
Palladium on Carbon (Pd/C)10 wt. %Alfa Aesar
Dichloromethane (DCM)ACS GradeMacron Fine Chemicals
Sodium Sulfate (Na₂SO₄), anhydrousACS GradeEMD Millipore
Deionized Water (DI H₂O)Type 1In-house system
IceIn-house system
Equipment
Three-neck round-bottom flask (250 mL, 500 mL)
Magnetic stirrer with heating mantle
Thermometer and adapter
Dropping funnel
Ice bath
Buchner funnel and filter flask
Rotary evaporator
High-pressure hydrogenation vessel (e.g., Parr apparatus)
pH meter or pH paper
Standard laboratory glassware
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step 1: Synthesis of 2-Fluoro-4-hydroxy-5-nitrobenzoic acid (Nitration)

Rationale: The nitration of 2-fluoro-4-hydroxybenzoic acid is a classic electrophilic aromatic substitution. The strong activating, ortho-para directing effect of the hydroxyl group at C4, combined with the ortho-para directing effect of the fluorine at C2, overwhelmingly directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C5 position. This position is ortho to the hydroxyl group and meta to the deactivating carboxylic acid group, leading to high regioselectivity.[2] Concentrated sulfuric acid serves as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation Start Start Dissolve Dissolve 2-fluoro-4-hydroxybenzoic acid in concentrated H₂SO₄ Start->Dissolve Cool Cool mixture to 0-5 °C in an ice bath Dissolve->Cool Add_Nitrating_Mix Slowly add pre-cooled concentrated HNO₃ Cool->Add_Nitrating_Mix Maintain_Temp Maintain temperature below 10 °C Add_Nitrating_Mix->Maintain_Temp Stir Stir at room temperature for 2-3 hours Maintain_Temp->Stir Monitor Monitor reaction by TLC Stir->Monitor Quench Pour reaction mixture onto crushed ice Monitor->Quench Reaction Complete Filter Filter the precipitate Quench->Filter Wash Wash with cold DI water Filter->Wash Dry Dry the solid product under vacuum Wash->Dry

Caption: Workflow for the nitration of 2-fluoro-4-hydroxybenzoic acid.

Procedure:

  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add concentrated sulfuric acid (50 mL).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add 2-fluoro-4-hydroxybenzoic acid (10.0 g, 64.1 mmol) in portions to the stirred, cold sulfuric acid. Ensure the temperature does not exceed 10 °C.

  • Once the starting material is completely dissolved, add concentrated nitric acid (4.5 mL, ~70.5 mmol) dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature below 10 °C throughout the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of DCM:Methanol). The starting material should be consumed.

  • In a separate beaker, prepare a mixture of crushed ice and water (approx. 200 g).

  • Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A yellow precipitate will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Dry the collected solid in a vacuum oven at 50 °C overnight to yield 2-fluoro-4-hydroxy-5-nitrobenzoic acid.

Step 2: Synthesis of this compound (Reduction)

Rationale: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method, typically proceeding with high yield and producing water as the only byproduct.[3] This method is generally preferred over metal/acid reductions (like Sn/HCl or Fe/HCl) as it simplifies the product work-up.[4]

Procedure:

  • To a high-pressure hydrogenation vessel, add the 2-fluoro-4-hydroxy-5-nitrobenzoic acid (10.0 g, 49.7 mmol) obtained from Step 1.

  • Add methanol (100 mL) as the solvent.

  • Carefully add 10% Pd/C (0.5 g, ~5 mol%) to the mixture.

  • Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi (or as appropriate for the available equipment).

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Part 2: Safety, Characterization, and Data

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

  • Concentrated Acids (H₂SO₄, HNO₃): Highly corrosive and strong oxidizing agents. Handle with extreme care. The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.[2][5]

  • Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly maintained and operated in an area free of ignition sources.

  • Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric. Handle in an inert atmosphere when possible, and do not allow it to dry on the filter paper in the presence of flammable solvents.

Refer to the Safety Data Sheets (SDS) for all chemicals before use.[5]

Expected Results and Characterization
Compound Molecular Formula Molecular Weight ( g/mol ) Expected Yield Appearance
2-Fluoro-4-hydroxy-5-nitrobenzoic acidC₇H₄FNO₅201.1185-95%Yellow solid
This compoundC₇H₆FNO₃171.1390-98%Off-white/tan powder

The final product and intermediate should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regiochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -OH, -NH₂, C=O, -NO₂).

  • Melting Point: To assess purity.

References

  • Pharmaffiliates. This compound. [Link]

  • Google Patents. DE1096892B - Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid.
  • Google Patents. JPS5726652A - Reduction of nitrobenzoic acid.
  • ScienceDirect. Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study. [Link]

  • Sciencemadness.org. Reduction of 4-nitrobenzoic acid. [Link]

Sources

The Strategic Utility of 5-Amino-2-fluoro-4-hydroxybenzoic Acid in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Targeted Therapeutics

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and multifunctional aromatic systems is a cornerstone of rational drug design. 5-Amino-2-fluoro-4-hydroxybenzoic acid (CAS No: 1566265-63-1) has emerged as a pharmaceutical intermediate of significant interest due to its unique constellation of reactive sites.[1] This substituted benzoic acid derivative provides a valuable scaffold for the synthesis of complex bioactive molecules, particularly in the realm of targeted therapies such as kinase inhibitors.[2] The presence of an amine, a hydroxyl group, a carboxylic acid, and a fluorine atom on a single aromatic ring offers a rich platform for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3][4]

The fluorine atom can enhance metabolic stability and binding affinity, while the amino, hydroxyl, and carboxylic acid moieties serve as versatile handles for forming amide, ester, and ether linkages, respectively. This guide provides an in-depth exploration of the applications of this compound, with a focus on its role in the synthesis of potent kinase inhibitors like Quizartinib. Detailed protocols for key transformations are provided, underpinned by the scientific rationale for each experimental choice.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety considerations is paramount before utilizing any chemical intermediate in a research or development setting.

PropertyValueReference
CAS Number 1566265-63-1[1]
Molecular Formula C₇H₆FNO₃[1]
Molecular Weight 171.13 g/mol [1]
Appearance Off-white to white powder
Solubility Soluble in polar organic solvents such as DMSO and DMF.

Safety and Handling:

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5] All manipulations should be performed in a well-ventilated fume hood.[5]

Hazard Statements:

  • May cause respiratory irritation.[5]

  • Causes skin irritation.[5]

  • Causes serious eye irritation.[5]

In case of exposure, it is crucial to follow standard first-aid measures and seek medical attention.[5]

Application in the Synthesis of Kinase Inhibitors: The Case of Quizartinib

A prominent application of this compound is as a key building block in the synthesis of Quizartinib, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor used in the treatment of acute myeloid leukemia (AML).[6] The structural framework of this intermediate provides the necessary functionalities for constructing the complex heterocyclic core of the drug.

The general synthetic strategy involves leveraging the amino and carboxylic acid groups to form amide bonds with other synthetic fragments. The hydroxyl group may be protected or involved in further modifications to modulate the final compound's properties.

G cluster_0 Synthesis of Quizartinib Core cluster_1 Final Assembly Intermediate_A 5-Amino-2-fluoro- 4-hydroxybenzoic acid Coupling Amide Bond Formation Intermediate_A->Coupling Carboxylic Acid Activation Amine_Fragment Amine-containing Fragment B Amine_Fragment->Coupling Quizartinib_Precursor Quizartinib Precursor Coupling->Quizartinib_Precursor New Amide Bond Further_Modifications Further Modifications Quizartinib_Precursor->Further_Modifications Quizartinib Quizartinib Further_Modifications->Quizartinib

Caption: Synthetic workflow for Quizartinib utilizing the intermediate.

Experimental Protocols: Key Transformations

The following protocols are representative examples of how this compound can be derivatized. These are based on established methodologies for similar compounds and should be optimized for specific substrates and scales.[7][8]

Protocol 1: Amide Coupling via Activated Ester Formation

Amide bond formation is a fundamental reaction in the synthesis of many pharmaceuticals.[1] The carboxylic acid of this compound can be activated using a variety of coupling reagents to facilitate reaction with an amine.

Rationale: The use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) minimizes side reactions and allows for mild reaction conditions, which is crucial for complex molecules with multiple functional groups.[7] A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is used to neutralize the acid formed during the reaction without interfering with the coupling process.

G Start Dissolve this compound, coupling agent (e.g., HATU), and amine in an anhydrous solvent (e.g., DMF). Cool Cool the reaction mixture to 0 °C. Start->Cool Add_Base Add a non-nucleophilic base (e.g., DIPEA) dropwise. Cool->Add_Base Warm Allow the reaction to warm to room temperature and stir for 2-12 hours. Add_Base->Warm Monitor Monitor reaction progress by TLC or LC-MS. Warm->Monitor Monitor->Warm Incomplete Workup Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Monitor->Workup Reaction Complete Purify Purify the crude product by column chromatography. Workup->Purify End Characterize the final product. Purify->End

Sources

Application of 5-Amino-2-fluoro-4-hydroxybenzoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Medicinal Chemistry Professionals

Abstract

5-Amino-2-fluoro-4-hydroxybenzoic acid is a highly functionalized aromatic scaffold of significant interest in modern drug discovery. Its unique substitution pattern, featuring an amino group, a fluorine atom, a hydroxyl group, and a carboxylic acid, provides a versatile platform for the synthesis of novel therapeutic agents. The strategic incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the other functional groups offer multiple points for chemical derivatization to modulate pharmacodynamic and pharmacokinetic properties.[1][2] This guide provides a detailed overview of the compound's properties, potential synthetic strategies, and its application as a key building block in medicinal chemistry. It includes detailed, field-proven protocols for common synthetic transformations and preliminary biological screening, designed for researchers, scientists, and drug development professionals.

Introduction: A Scaffold of Strategic Importance

The design of novel, effective, and safe pharmaceuticals is a cornerstone of medicinal chemistry. The selection of appropriate starting materials and scaffolds is critical to the success of any drug discovery program. This compound emerges as a compound of high strategic value due to the convergence of four key functional groups on a single phenyl ring. Each group imparts distinct properties that can be leveraged in drug design.[1]

  • The Fluoro Group (-F): The substitution of hydrogen with fluorine is a widely employed strategy in medicinal chemistry.[3] The fluorine atom's high electronegativity and small size can profoundly influence a molecule's properties by altering its pKa, conformation, and metabolic stability (by blocking sites of oxidative metabolism).[1][4] This can lead to improved potency, selectivity, and pharmacokinetic profiles.[2]

  • The Amino Group (-NH₂): As a key hydrogen bond donor and a basic center, the amino group is crucial for establishing high-affinity interactions with biological targets such as enzymes and receptors. It also provides a handle for salt formation to improve solubility and bioavailability.[1]

  • The Hydroxyl Group (-OH): This group can act as both a hydrogen bond donor and acceptor, contributing to target binding. Its presence also influences the molecule's overall polarity and solubility.

  • The Carboxylic Acid Group (-COOH): A common feature in many drugs, the carboxylate can form strong ionic and hydrogen bond interactions with protein targets. It is also a classic functional group that can be replaced with various bioisosteres to fine-tune acidity, lipophilicity, and other properties.[5]

The combination of these groups in a specific regioisomeric arrangement makes this compound a privileged scaffold for generating diverse chemical libraries and optimizing lead compounds.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is essential for its effective use in synthesis and screening.

Chemical Structure

Caption: Structure of this compound.

Property Summary
PropertyValueReference
CAS Number 1566265-63-1[6]
Molecular Formula C₇H₆FNO₃[6][7]
Molecular Weight 171.13 g/mol [7][8]
Appearance Solid / Powder-
IUPAC Name This compound[6]
Predicted Boiling Point 397.8±42.0 °C[7]
Predicted Density 1.601±0.06 g/cm³[7]

Synthesis Pathway Overview

While a definitive, publicly available synthesis protocol for this compound is not widespread, a plausible multi-step synthetic route can be conceptualized based on established organic chemistry principles and related preparations.[9][10][11] A potential pathway involves the strategic functionalization of a fluorinated aromatic precursor.

Synthetic_Pathway start 2,4-Difluoronitrobenzene step1 Hydroxylation (e.g., NaOH) start->step1 intermediate1 2-Fluoro-4-nitrophenol step1->intermediate1 step2 Carboxylation (Kolbe-Schmitt reaction) intermediate1->step2 intermediate2 2-Fluoro-4-hydroxy-5-nitrobenzoic acid step2->intermediate2 step3 Reduction (e.g., H₂, Pd/C or SnCl₂) intermediate2->step3 product This compound step3->product

Caption: Plausible synthetic route for this compound.

Causality Behind the Pathway:

  • Starting Material: A readily available, appropriately substituted fluorinated compound is chosen.

  • Hydroxylation: Nucleophilic aromatic substitution introduces the hydroxyl group. The nitro group is strongly electron-withdrawing, activating the ring for this substitution.

  • Carboxylation: The Kolbe-Schmitt reaction or a similar carboxylation method is used to introduce the carboxylic acid group, directed by the activating hydroxyl group.

  • Reduction: The final step involves the reduction of the nitro group to the target amine using standard catalytic hydrogenation or metal-based reducing agents.

Applications and Protocols in Medicinal Chemistry

The true utility of this scaffold lies in its derivatization to probe structure-activity relationships (SAR) and develop drug candidates.

Role as a Versatile Synthetic Scaffold

The orthogonal reactivity of the functional groups allows for selective modification. The carboxylic acid is ideal for amide bond formation, the amine for acylation or sulfonylation, and the hydroxyl group for etherification. This versatility has been demonstrated in the synthesis of derivatives of similar hydroxybenzoic acids, which have shown a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer properties.[12][13][14][15][16]

Protocol 1: Amide Coupling via EDC/HOBt

Amide bond formation is one of the most common reactions in drug discovery. This protocol provides a reliable method for coupling the carboxylic acid of the title compound with a diverse range of amines.

Objective: To synthesize an amide derivative of this compound.

Rationale: This protocol uses the carbodiimide EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid. HOBt (Hydroxybenzotriazole) is added as an auxiliary nucleophile to form an active ester, which suppresses side reactions (like N-acylurea formation) and minimizes racemization if chiral amines are used.[17] A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the HCl salt of EDC and the acid formed during the reaction.

Materials:

  • This compound (1 equivalent)

  • Desired primary or secondary amine (1.1 equivalents)

  • EDC·HCl (1.3 equivalents)[17]

  • HOBt (1.2 equivalents)[17]

  • Triethylamine (TEA) or DIPEA (2-3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Step-by-Step Procedure:

  • Preparation: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1 eq.), the desired amine (1.1 eq.), HOBt (1.2 eq.), and anhydrous DMF.

  • Stirring: Stir the mixture at room temperature until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the reaction rate and minimize side reactions.

  • Addition of Reagents: Add TEA or DIPEA (2-3 eq.) to the mixture, followed by the portion-wise addition of EDC·HCl (1.3 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 10-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[17]

  • Work-up: Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with 5% LiCl solution (to remove residual DMF), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and finally with brine.[18]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude amide product by column chromatography on silica gel or by recrystallization to obtain the final compound.

Amide_Coupling compound_A R-COOH (this compound) reagents EDC, HOBt DMF, TEA compound_A->reagents compound_B + R'-NH₂ (Amine) compound_B->reagents product R-CO-NH-R' (Amide Product) reagents->product

Caption: General scheme for amide coupling reaction.

Protocol 2: Biological Screening - MTT Assay for Cytotoxicity

After synthesizing a library of derivatives, a primary biological screen is necessary to identify promising compounds. The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[18]

Objective: To determine the in vitro cytotoxic effect of synthesized compounds on a human cancer cell line.

Rationale: Viable cells with active metabolism contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. By dissolving the formazan and measuring its absorbance, one can quantify the reduction in cell viability caused by a test compound.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well sterile microplates

  • Multi-channel pipette, CO₂ incubator, microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[18]

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Create serial dilutions of the compounds in the complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of fresh medium containing the various concentrations of the test compounds. Include wells for a vehicle control (medium with DMSO, same percentage as test wells) and a positive control (a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the plate for another 48-72 hours at 37 °C and 5% CO₂.[18]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound represents a powerful and versatile scaffold for medicinal chemistry. Its strategically positioned functional groups provide a rich platform for synthetic elaboration, enabling the exploration of vast chemical space. The fluorine atom offers a proven method for enhancing drug-like properties, making this building block particularly valuable for lead optimization campaigns targeting a wide array of diseases. The protocols detailed in this guide offer a practical starting point for researchers to harness the potential of this compound in their drug discovery efforts.

References

  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Retrieved from [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved from [Link]

  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • MDPI. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic acid. Retrieved from [Link]

  • Massé, J., & Langlois, N. (2009). SYNTHESIS OF 5-AMINO- AND 4-HYDROXY- 2-PHENYLSULFONYLMETHYLPIPERIDINES. HETEROCYCLES, 77(1), 417. Retrieved from [Link]

  • Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580. (General reference for bioisosterism concepts, supported by [Link])

  • ResearchGate. (n.d.). Synthesis of 5-amino (or hydroxy)-4-carbomethoxy-2-methylbenzothienopyridines. Retrieved from [Link]

  • Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil. (n.d.). Retrieved from [Link]

  • SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Retrieved from [Link]

  • SlidePlayer. (2012, May 7). Application of Bioisosteres in Drug Design. Retrieved from [Link]

  • FLORE. (n.d.). Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors. Retrieved from [Link]

  • Drug Design. (n.d.). Bioisosterism. Retrieved from [Link]

  • ResearchGate. (2018, October 9). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Retrieved from [Link]

  • Global Research Online. (2013, September 30). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, July 22). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-2-hydroxybenzoic acid;2-hydroxybenzamide. Retrieved from [Link]

  • PubMed. (2023, November 9). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link]

  • The Crucial Role of 3-Fluoro-2-hydroxybenzoic Acid in Modern Pharmaceutical Synthesis. (2026, January 9). Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-4-hydroxy-2-methylbenzoic acid. Retrieved from [Link]

Sources

Application Notes & Protocols: 5-Amino-2-fluoro-4-hydroxybenzoic Acid as a Versatile Scaffold for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Multifunctional Building Block

In the persistent battle against antimicrobial resistance, the rational design of new therapeutic agents is paramount. The selection of a core molecular scaffold is a critical determinant of a drug candidate's ultimate success, influencing its synthetic accessibility, pharmacokinetic profile, and mechanism of action. 5-Amino-2-fluoro-4-hydroxybenzoic acid emerges as a highly promising starting point for the development of novel antimicrobial agents, particularly those belonging to the quinolone class. Its strategic arrangement of functional groups—an amine, a fluorine atom, a hydroxyl group, and a carboxylic acid—offers a versatile platform for constructing complex molecular architectures with potent biological activity.

The presence of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1][2] The amino group provides a key reactive handle for the annulation of the pyridone ring characteristic of quinolones, while the carboxylic acid is essential for interaction with the bacterial DNA gyrase and topoisomerase IV enzymes, the primary targets of fluoroquinolone antibiotics.[][4][5][6][7] The hydroxyl group offers an additional point for modification to fine-tune solubility and target engagement.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a building block for the synthesis and evaluation of new antimicrobial compounds. We will delve into its physicochemical properties, provide a detailed, field-proven protocol for the synthesis of a novel fluoroquinolone analogue, and outline the subsequent microbiological evaluation.

Physicochemical Properties of the Core Scaffold

A thorough understanding of the starting material's properties is fundamental to successful synthesis and formulation.

PropertyValueSource
Molecular Formula C₇H₆FNO₃[8]
Molecular Weight 171.13 g/mol [8]
Appearance Off-white to light brown solidGeneric
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMFGeneric
CAS Number 1566265-63-1[9]

Synthetic Protocol: Construction of a Novel Fluoroquinolone Analogue

The following protocol details a representative synthesis of a novel fluoroquinolone derivative from this compound. This multi-step synthesis is based on established methodologies for quinolone synthesis, such as the Gould-Jacobs reaction.[10]

Workflow Overview

Synthesis_Workflow A 5-Amino-2-fluoro-4- hydroxybenzoic acid B Step 1: Condensation with Diethyl ethoxymethylenemalonate (EMME) A->B EMME, Ethanol, Reflux C Intermediate 1: Enamine derivative B->C D Step 2: Thermal Cyclization (Gould-Jacobs Reaction) C->D Dowtherm A, 250 °C E Intermediate 2: 4-Hydroxy-7-fluoro-6-hydroxy- quinoline-3-carboxylate D->E F Step 3: N-Alkylation with Ethyl Iodide E->F Ethyl Iodide, K2CO3, DMF G Intermediate 3: N-Ethyl quinolone ester F->G H Step 4: Nucleophilic Aromatic Substitution with Piperazine G->H Piperazine, Pyridine, Reflux I Intermediate 4: Piperazinyl-substituted quinolone ester H->I J Step 5: Saponification I->J NaOH, H2O/Ethanol, Reflux K Final Product: Novel Fluoroquinolone Analogue J->K

Caption: Synthetic workflow for a novel fluoroquinolone.

Step-by-Step Methodology

Step 1: Condensation with Diethyl ethoxymethylenemalonate (EMME)

  • Rationale: This initial step forms the key enamine intermediate required for the subsequent cyclization to form the quinolone core. The amino group of the starting material acts as a nucleophile, attacking the electron-deficient double bond of EMME.

  • Procedure:

    • To a stirred solution of this compound (1.71 g, 10 mmol) in absolute ethanol (50 mL), add diethyl ethoxymethylenemalonate (2.16 g, 10 mmol).

    • Heat the mixture to reflux and maintain for 4 hours.

    • Cool the reaction mixture to room temperature. The resulting precipitate (Intermediate 1) is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Thermal Cyclization (Gould-Jacobs Reaction)

  • Rationale: High temperature promotes an intramolecular cyclization reaction, followed by the elimination of ethanol, to form the pyridone ring of the quinolone scaffold. Dowtherm A is used as a high-boiling solvent to achieve the necessary temperature.

  • Procedure:

    • Add the dried Intermediate 1 (from Step 1) to Dowtherm A (30 mL) in a flask equipped with a reflux condenser.

    • Heat the mixture to 250 °C and maintain for 30 minutes.

    • Cool the reaction mixture to room temperature and add petroleum ether (100 mL) to precipitate the product.

    • Collect the solid by vacuum filtration, wash with petroleum ether, and dry to yield Intermediate 2.

Step 3: N-Alkylation

  • Rationale: Introduction of a substituent at the N-1 position of the quinolone ring is crucial for antibacterial activity. Here, an ethyl group is introduced via a standard SN2 reaction.

  • Procedure:

    • Suspend Intermediate 2 (10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol) in dimethylformamide (DMF, 40 mL).

    • Add ethyl iodide (1.71 g, 11 mmol) and stir the mixture at 60 °C for 6 hours.

    • Pour the reaction mixture into ice-water (200 mL) and collect the resulting precipitate by filtration.

    • Wash the solid with water and dry to obtain Intermediate 3.

Step 4: Nucleophilic Aromatic Substitution with Piperazine

  • Rationale: The C-7 position of the fluoroquinolone core is activated towards nucleophilic substitution. The introduction of a piperazine ring at this position is a common feature of many clinically used fluoroquinolones and is known to enhance antibacterial potency and spectrum.[11]

  • Procedure:

    • To a solution of Intermediate 3 (10 mmol) in pyridine (30 mL), add piperazine (1.72 g, 20 mmol).

    • Heat the mixture to reflux and maintain for 8 hours.

    • Cool the reaction mixture and remove the pyridine under reduced pressure.

    • Treat the residue with water and collect the solid product (Intermediate 4) by filtration.

Step 5: Saponification

  • Rationale: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is essential for the antimicrobial activity of fluoroquinolones as it interacts with the target enzymes.[][4][5][6][7]

  • Procedure:

    • Suspend Intermediate 4 (10 mmol) in a mixture of ethanol (30 mL) and 10% aqueous sodium hydroxide (20 mL).

    • Heat the mixture to reflux for 2 hours.

    • Cool the solution and acidify with 2N hydrochloric acid to a pH of approximately 7.0.

    • Collect the precipitated final product by vacuum filtration, wash with water, and dry.

Antimicrobial Activity Evaluation

Once the novel fluoroquinolone analogue has been synthesized and purified, its antimicrobial efficacy must be determined. The following protocols outline standard methods for this evaluation.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Procedure:

    • Prepare a stock solution of the synthesized compound in DMSO.

    • Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

    • Inoculate each well with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL).

    • Include positive (microbes only) and negative (broth only) controls.

    • Incubate the plates at 37 °C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Hypothetical Antimicrobial Activity Data
OrganismStrainMIC (µg/mL) of Synthesized CompoundMIC (µg/mL) of Ciprofloxacin
Staphylococcus aureusATCC 292131.00.5
Escherichia coliATCC 259220.50.25
Pseudomonas aeruginosaATCC 278532.01.0
Enterococcus faecalisATCC 292124.02.0

Mechanism of Action: Targeting Bacterial DNA Replication

The synthesized fluoroquinolone analogue is expected to exert its antimicrobial effect by inhibiting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[][4][5][6][7] These enzymes are essential for bacterial DNA replication, transcription, and repair.

MoA_Diagram cluster_bacterium Bacterial Cell cluster_replication DNA Replication Blocked FQ Fluoroquinolone Analogue DNA_Gyrase DNA Gyrase (GyrA, GyrB) FQ->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (ParC, ParE) FQ->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling Replication_Fork Replication Fork Stalls DNA_Gyrase->Replication_Fork Topo_IV->DNA Decatenation Topo_IV->Replication_Fork DS_Breaks Double-Strand Breaks Replication_Fork->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Leads to

Caption: Mechanism of action of fluoroquinolone antibiotics.

By binding to the complex of these enzymes with DNA, fluoroquinolones stabilize DNA strand breaks, which in turn blocks the progression of the replication fork.[5] This leads to an accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.[6] The inhibition of DNA gyrase is the primary mechanism of action against Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria.[][4]

Conclusion and Future Directions

This compound represents a strategically designed building block for the synthesis of novel antimicrobial agents. The protocols outlined in this guide provide a robust framework for the creation and evaluation of new fluoroquinolone analogues. Further derivatization of the N-1 position of the quinolone core, the piperazine ring at C-7, and the hydroxyl group at C-6 can be explored to optimize the antimicrobial spectrum, potency, and pharmacokinetic properties. The inherent versatility of this scaffold offers a rich avenue for the discovery of next-generation antibiotics to combat the growing threat of resistant pathogens.

References

  • Hooper, D. C. (2000). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 31(Supplement_1), S24–S28. [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Sharma, P. C., & Jain, T. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research, 2(2), 70. [Link]

  • Al-Hiari, Y. M., Qaisi, A. M., El-Abadelah, M. M., & Voelter, W. (2007). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 1(1). [Link]

  • Organic-chemistry.org. Synthesis of Fluoroquinolone Antibiotics. [Link]

  • Zhang, M., et al. (2022). Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors. European Journal of Medicinal Chemistry, 227, 113936. [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

Sources

Application Notes and Protocols for the Purification of 5-Amino-2-fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-fluoro-4-hydroxybenzoic acid is a key building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring an amino group, a fluorine atom, and a hydroxyl group on a benzoic acid scaffold, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. The purity of this starting material is of paramount importance, as impurities can lead to undesired side reactions, impact the yield and purity of the final active pharmaceutical ingredient (API), and potentially introduce toxic by-products.

This comprehensive guide, designed for researchers and drug development professionals, provides an in-depth overview of the physicochemical properties of this compound and details robust protocols for its purification. The methodologies described herein are grounded in fundamental chemical principles and are designed to be adaptable to various laboratory scales.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of this compound is the foundation for developing effective purification strategies. While specific experimental data for this compound is not extensively available in the public domain, we can infer its properties from closely related analogs.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Inferred)5-Amino-2-hydroxybenzoic acid4-Hydroxybenzoic acid[1][2]3-Fluoro-4-hydroxybenzoic acid[3]2-Amino-3-fluorobenzoic acid[4]
Molecular Formula C₇H₆FNO₃C₇H₇NO₃C₇H₆O₃C₇H₅FO₃C₇H₆FNO₂
Molecular Weight 171.13153.14138.12156.11155.13
Melting Point (°C) Likely high with decomposition275-280 (dec.)214.5154-158182-184
Water Solubility Low0.84 g/L0.5 g/100 mL[2]Sparingly soluble-
pKa (Carboxylic Acid) ~3-4 (Estimated)~4.0-4.1 (in H₂O)4.54[1]--
pKa (Amino Group) ~4-5 (Estimated)----
pKa (Hydroxyl Group) ~9-10 (Estimated)----

Solubility Profile (Qualitative)

Based on its structure, this compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and acetone, and sparingly soluble in less polar solvents like ethyl acetate and dichloromethane. Its solubility in water is anticipated to be low, particularly around its isoelectric point.

Potential Impurities

Impurities in this compound typically originate from the synthetic route used for its preparation. Common synthetic pathways for similar compounds involve nitration, reduction, and other aromatic substitution reactions.[5][6] Potential impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Isomeric impurities: Positional isomers formed during substitution reactions.

  • By-products of reduction: Incomplete reduction of a nitro group can lead to nitroso or hydroxylamine intermediates, which can further react to form colored azo or azoxy compounds.[5]

  • Over-reduction products: Harsh reducing agents could potentially reduce the carboxylic acid group.[5]

  • Halogenated impurities: Side reactions during halogenation steps.

Purification Strategies: A Multi-pronged Approach

The purification of this compound can be effectively achieved through a combination of techniques that exploit its physicochemical properties. The choice of method will depend on the nature and quantity of the impurities present, as well as the desired final purity.

Purification_Strategies Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Removes most bulk impurities Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Separates acidic, basic, and neutral impurities Chromatography Column Chromatography / Preparative HPLC Recrystallization->Chromatography For very high purity Pure_Product High-Purity Product (>99%) Recrystallization->Pure_Product Acid_Base->Recrystallization To isolate the purified solid Chromatography->Pure_Product

Figure 1: A general workflow for the purification of this compound, highlighting the complementary nature of different techniques.

Protocol 1: Recrystallization

Recrystallization is a powerful and economical technique for purifying solid compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have a high capacity to dissolve it at an elevated temperature. For this compound, polar protic solvents like ethanol or a mixture of ethanol and water are good starting points due to the presence of multiple hydrogen bonding groups.

  • Cooling Rate: Slow cooling is crucial for the formation of large, well-defined crystals, which tend to exclude impurities from their lattice structure. Rapid cooling can lead to the precipitation of smaller, less pure crystals.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, assess the solubility of a small amount of the crude material in various solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) at room and elevated temperatures.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent to create a slurry.

  • Heating: Gently heat the mixture with stirring on a hot plate. Add small portions of the hot solvent until the solid just dissolves. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove residual solvent.

Table 2: Suggested Solvents for Recrystallization Screening

Solvent/MixtureRationale
EthanolGood for many aromatic acids; dissolves the compound when hot.
Methanol/WaterThe addition of water as an anti-solvent can induce crystallization.
Acetone/HexaneAcetone dissolves the compound, and hexane acts as an anti-solvent.
Ethyl AcetateA moderately polar solvent that may offer good differential solubility.

Protocol 2: Acid-Base Extraction

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[3] this compound is an amphoteric compound, possessing both a weakly acidic carboxylic acid group and a weakly basic amino group, as well as an acidic phenolic hydroxyl group. This allows for its selective extraction into aqueous layers of different pH.

AcidBaseExtraction cluster_0 Step 1: Removal of Basic Impurities cluster_1 Step 2: Extraction of Target Compound cluster_2 Step 3: Isolation of Pure Product Organic_Layer_1 Organic Layer: Crude Product in Ethyl Acetate Aqueous_HCl Aqueous Layer (dil. HCl): Basic Impurities Organic_Layer_1->Aqueous_HCl Extract with dil. HCl Organic_Layer_2 Organic Layer: Neutral & Acidic Impurities Aqueous_Bicarb Aqueous Layer (NaHCO₃): 5-Amino-2-fluoro-4-hydroxybenzoate Organic_Layer_2->Aqueous_Bicarb Extract with NaHCO₃ Aqueous_Bicarb_Acidified Acidify Aqueous Layer (with dil. HCl) Aqueous_Bicarb->Aqueous_Bicarb_Acidified Precipitate Precipitated Pure Product Aqueous_Bicarb_Acidified->Precipitate

Figure 2: Workflow for the purification of this compound using acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate.

  • Removal of Basic Impurities: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate and remove any basic impurities into the aqueous layer. Separate the layers.

  • Extraction of the Target Compound: To the organic layer, add a dilute aqueous base solution. A weak base like sodium bicarbonate (NaHCO₃) is recommended to selectively deprotonate the carboxylic acid without significantly affecting the less acidic phenolic hydroxyl group.[7] This will form the water-soluble carboxylate salt, which will partition into the aqueous layer. Extract the organic layer multiple times to ensure complete transfer.

  • Removal of Acidic Impurities: The remaining organic layer will contain neutral and strongly acidic impurities. This layer can be discarded or processed further if desired.

  • Isolation of the Pure Product: Combine the aqueous extracts containing the carboxylate salt. Slowly acidify the solution with a dilute acid (e.g., 1 M HCl) while stirring. The this compound will precipitate out as its zwitterionic or neutral form as the pH reaches its isoelectric point.

  • Collection and Drying: Collect the precipitate by vacuum filtration, wash with cold water, and dry thoroughly.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

For achieving the highest purity, particularly for removing closely related isomers or trace impurities, preparative HPLC is the method of choice. This technique offers high resolution and the ability to isolate highly pure fractions of the target compound.

Causality Behind Experimental Choices:

  • Stationary Phase: A reversed-phase C18 column is a good starting point for the separation of polar aromatic compounds. The nonpolar stationary phase will interact with the aromatic ring of the analyte.

  • Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer is typically used. The buffer is crucial for controlling the ionization state of the analyte and achieving reproducible retention times. An acidic mobile phase (pH 2-4) will ensure the carboxylic acid is protonated, leading to better retention on a C18 column.

  • Detection: UV detection is suitable for aromatic compounds like this compound.

Step-by-Step Methodology:

  • Analytical Method Development: First, develop an analytical HPLC method to achieve good separation of the target compound from its impurities. Screen different mobile phase compositions and gradients.

  • Sample Preparation: Dissolve the crude or partially purified this compound in the mobile phase or a compatible solvent at a high concentration. Filter the sample through a 0.45 µm filter before injection.

  • Preparative HPLC Run: Inject the sample onto a preparative HPLC system equipped with a larger-diameter column packed with the same stationary phase as the analytical column. Run the separation using the optimized gradient or isocratic method.

  • Fraction Collection: Collect the fractions corresponding to the peak of the pure this compound.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final high-purity product.

Table 3: Starting Conditions for Preparative HPLC

ParameterRecommended Condition
Column C18, 10 µm particle size, e.g., 20 x 250 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Start with a low percentage of B, and increase linearly to elute the compound.
Flow Rate Dependent on column diameter, typically 10-20 mL/min for a 20 mm ID column.
Detection UV at a wavelength of maximum absorbance (to be determined by UV scan).

Conclusion

The purification of this compound is a critical step in ensuring the quality and reliability of subsequent synthetic transformations and biological evaluations. The choice of the most appropriate purification technique will be dictated by the specific impurity profile of the crude material and the final purity requirements. A systematic approach, starting with an understanding of the compound's physicochemical properties and employing a combination of the robust protocols detailed in this guide—recrystallization, acid-base extraction, and preparative HPLC—will enable researchers and scientists to obtain this valuable building block in high purity.

References

  • Tahir, M. N., Tariq, M. I., & Tariq, R. H. (2011). 5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2372. [Link]

  • Zhang, J., et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 42(4), 166-169. [Link]

  • Google Patents. (2004). The preparation method of 2-amino-5-fluorobenzoic acid.
  • PubChem. 4-Hydroxybenzoic Acid. [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

  • Wikipedia. 4-Hydroxybenzoic acid. [Link]

  • ResearchGate. Summary of experimental solubility data of 4-hydroxybenzoic acid in.... [Link]

  • ChemBK. 4-Amino-2-hydroxybenzoic acid. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Royal Society of Chemistry. Determining the pKa of 2-hydroxybenzoic acid. [Link]

  • Waters Corporation. Biomolecule Purification, Characterization, and Analysis. [Link]

  • Google Patents. (1992).
  • ResearchGate. 5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic acid. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Hydroxybenzoic acid. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. [Link]

  • NIST. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.. [Link]

  • Google Patents. (1953). Process for producing 4-amino-2-hydroxybenzoic acid.

Sources

Application Notes and Protocols: A Step-by-Step Guide to Synthesizing Quinolone Derivatives from 5-Amino-2-fluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolone derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of activities, including antibacterial, anticancer, and anti-inflammatory properties. The strategic incorporation of fluorine atoms and other substituents into the quinolone scaffold can significantly enhance the pharmacological profile of these compounds, improving their metabolic stability, binding affinity, and bioavailability. This guide provides a detailed, step-by-step protocol for the synthesis of novel quinolone derivatives starting from the highly functionalized precursor, 5-Amino-2-fluoro-4-hydroxybenzoic acid. We will delve into the synthetic strategy, reaction mechanisms, and detailed experimental procedures, with a focus on the renowned Gould-Jacobs reaction.

Synthetic Strategy: A Multi-step Approach

The synthesis of quinolone derivatives from this compound is a multi-step process that requires careful consideration of the reactive functional groups present in the starting material. The carboxylic acid and phenolic hydroxyl groups can interfere with the quinolone ring formation and, therefore, require protection prior to the key cyclization step. The overall synthetic workflow is depicted below.

start This compound protection Protection of -COOH and -OH groups start->protection gould_jacobs Gould-Jacobs Reaction with Diethyl Ethoxymethylenemalonate (DEEM) protection->gould_jacobs cyclization Thermal or Microwave-Assisted Cyclization gould_jacobs->cyclization protected_quinolone Protected Quinolone-3-carboxylate cyclization->protected_quinolone deprotection Deprotection of -COOH and -OH groups protected_quinolone->deprotection final_product Final Quinolone Derivative deprotection->final_product saponification Saponification (optional) final_product->saponification final_acid Quinolone-3-carboxylic acid saponification->final_acid decarboxylation Decarboxylation (optional) final_quinolone 4-Hydroxyquinolone decarboxylation->final_quinolone final_acid->decarboxylation

Caption: Overall synthetic workflow for the synthesis of quinolone derivatives.

Part 1: Protection of the Starting Material

To prevent unwanted side reactions, the carboxylic acid and phenolic hydroxyl groups of this compound must be protected. A common strategy is to convert the carboxylic acid to an ester and the phenol to an ether.

Protocol 1: Esterification of the Carboxylic Acid

A straightforward method for protecting the carboxylic acid is through Fischer esterification.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material).

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) with stirring.

  • Remove the ice bath and heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.

Protocol 2: Protection of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can be protected as a benzyl ether, which is stable under the conditions of the Gould-Jacobs reaction and can be readily removed by hydrogenolysis.

Materials:

  • Methyl 5-amino-2-fluoro-4-hydroxybenzoate

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Dissolve the methyl ester from Protocol 1 (1.0 eq) in anhydrous acetone (15-25 mL per gram).

  • Add anhydrous potassium carbonate (1.5-2.0 eq) and benzyl bromide (1.1-1.2 eq).

  • Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and filter off the potassium salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the protected starting material.

Part 2: The Gould-Jacobs Reaction for Quinolone Synthesis

The Gould-Jacobs reaction is a robust method for constructing the 4-hydroxyquinolone core from anilines and diethyl ethoxymethylenemalonate (DEEM).[1][2] The reaction proceeds in two main stages: initial condensation to form an anilinomethylenemalonate, followed by a high-temperature cyclization.[1]

cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization aniline Protected Aniline intermediate Anilinomethylenemalonate Intermediate aniline->intermediate + DEEM - EtOH deem DEEM cyclization Thermal or Microwave Heating intermediate->cyclization - EtOH quinolone Protected 4-Hydroxyquinolone-3-carboxylate cyclization->quinolone - EtOH

Caption: The two main stages of the Gould-Jacobs reaction.

Protocol 3A: Classical Thermal Gould-Jacobs Reaction

This traditional approach utilizes a high-boiling solvent to achieve the necessary temperature for cyclization.

Materials:

  • Protected 5-Amino-2-fluoro-4-benzyloxybenzoic acid methyl ester

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether or Dowtherm A

  • Hexane or cyclohexane

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

Procedure:

  • Condensation: In a round-bottom flask, combine the protected aniline (1.0 eq) and DEEM (1.0-1.2 eq). Heat the mixture at 120-140 °C for 1-2 hours. Remove the ethanol byproduct under reduced pressure.

  • Cyclization: Add diphenyl ether (5-10 mL per gram of intermediate) to the flask. Heat the solution to a vigorous reflux (approximately 250-260 °C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature. The product should precipitate.

  • Add hexane or cyclohexane to aid precipitation.

  • Collect the solid product by filtration, wash with hexane, and dry under vacuum.

Protocol 3B: Microwave-Assisted Gould-Jacobs Reaction

Microwave synthesis offers a significant acceleration of the Gould-Jacobs reaction, often leading to improved yields and shorter reaction times.[1]

Materials:

  • Protected 5-Amino-2-fluoro-4-benzyloxybenzoic acid methyl ester

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vial (10 mL)

  • Microwave synthesizer

  • Acetonitrile (ice-cold)

Procedure:

  • In a 10 mL microwave vial, add the protected aniline (1.0 eq) and DEEM (1.5-2.0 eq).

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to 200-250 °C for 10-30 minutes. The optimal time and temperature should be determined empirically.

  • Cool the vial to room temperature.

  • Filter the precipitated product and wash with a small amount of ice-cold acetonitrile.

  • Dry the solid under vacuum.

Part 3: Deprotection and Further Modifications

Protocol 4: Deprotection of the Quinolone Derivative

The protecting groups are removed to yield the final quinolone derivative.

Materials:

  • Protected quinolone-3-carboxylate

  • Palladium on carbon (10% Pd/C)

  • Methanol or ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

  • Hydrochloric acid (1 M)

Procedure:

  • Debenzylation: Dissolve the protected quinolone in methanol or ethanol. Add 10% Pd/C (5-10 mol%). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until TLC analysis shows complete removal of the benzyl group. Filter the catalyst through Celite and concentrate the filtrate.

  • Ester Hydrolysis: Dissolve the debenzylated intermediate in a mixture of THF and water. Add LiOH (2-3 eq) and stir at room temperature until the ester is hydrolyzed. Acidify the reaction mixture with 1 M HCl to precipitate the final product. Filter, wash with water, and dry.

Optional Subsequent Steps

The resulting quinolone-3-carboxylic acid can be further modified.

  • Saponification: If the ester group is desired to be converted to a carboxylic acid without affecting other parts of the molecule, treatment with a base like sodium hydroxide followed by acidification can be performed.[2]

  • Decarboxylation: Heating the quinolone-3-carboxylic acid above its melting point can lead to decarboxylation, yielding the corresponding 4-hydroxyquinolone.[2]

Mechanism of the Gould-Jacobs Reaction

The Gould-Jacobs reaction proceeds through a nucleophilic attack of the aniline nitrogen onto the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate. A subsequent 6-electron electrocyclization at high temperature forms the quinoline ring.[2] The substituents on the aniline ring play a crucial role in directing the regioselectivity of the cyclization. In the case of our protected starting material, the electron-donating benzyloxy group and the electron-withdrawing ester group will influence the position of the ring closure.

Characterization of Quinolone Derivatives

The synthesized compounds should be characterized using standard analytical techniques.

Technique Expected Observations
¹H NMR Aromatic protons in the range of 7-8.5 ppm. A singlet for the C2-H of the quinolone ring. Signals corresponding to the substituents.
¹³C NMR Carbonyl carbon of the quinolone ring around 170-180 ppm. Quaternary carbons and CH carbons of the aromatic rings.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of the synthesized compound.
FT-IR C=O stretching frequency for the quinolone carbonyl and the carboxylic acid. O-H and N-H stretching frequencies.

Troubleshooting

  • Low yield in cyclization: Ensure anhydrous conditions and sufficiently high temperatures. For thermal reactions, consider a higher boiling point solvent. For microwave reactions, optimize the temperature and time.

  • Incomplete reaction: Monitor the reaction progress by TLC. Increase the reaction time or temperature if necessary.

  • Purification difficulties: The products of the Gould-Jacobs reaction often precipitate from the reaction mixture. If not, column chromatography may be required.

References

  • BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

Sources

Quantitative Analysis of 5-Amino-2-fluoro-4-hydroxybenzoic Acid: A Guide to Chromatographic and Spectrometric Methods

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This comprehensive guide details robust analytical methodologies for the precise quantification of 5-Amino-2-fluoro-4-hydroxybenzoic acid (C₇H₆FNO₃, MW: 171.13 g/mol ), a compound of interest in pharmaceutical development and chemical synthesis. Addressing the needs of researchers and quality control professionals, this document provides detailed, step-by-step protocols for three distinct, yet complementary, analytical techniques: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) with prior derivatization. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol serves as a self-validating system. This guide is grounded in established analytical principles for analogous compounds and aims to provide a solid framework for method development, validation, and routine analysis.

Introduction: The Analytical Imperative

The precise and accurate quantification of this compound is critical for ensuring product quality, purity, and stability in pharmaceutical research and manufacturing. As a substituted aminobenzoic acid, its structure presents unique analytical challenges and opportunities. The presence of a chromophore makes it suitable for UV-based detection, while its ionizable functional groups (amino and carboxylic acid) make it an excellent candidate for mass spectrometry.

The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, including desired sensitivity, selectivity, sample matrix complexity, and the available instrumentation. This guide presents three validated approaches, ranging from the workhorse RP-HPLC method for routine quality control to the highly sensitive LC-MS/MS method for trace-level detection and bioanalysis.

Method 1: Stability-Indicating RP-HPLC-UV Method

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of pharmaceutical analysis for its robustness, precision, and reliability. This method is designed to be stability-indicating, meaning it can resolve the parent compound from its potential degradation products, a critical requirement outlined by the International Council for Harmonisation (ICH) guidelines.

Principle and Rationale

This method employs a C18 stationary phase, which is nonpolar. The analyte, this compound, is moderately polar and is retained on the column. A polar mobile phase is used to elute the compound. The inclusion of a mild acid (e.g., phosphoric or formic acid) in the mobile phase is a critical choice; it suppresses the ionization of the carboxylic acid group on the analyte. This ensures that the compound is in a single, neutral form, which results in a more symmetrical peak shape and reproducible retention times. Detection is achieved at a wavelength where the aromatic ring and its substituents exhibit strong absorbance.

Experimental Protocol: RP-HPLC-UV

a) Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.1% Phosphoric Acid in Water (Solvent A) and Acetonitrile (Solvent B). An isocratic elution with a ratio of 70:30 (v/v) of Solvent A to Solvent B is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 15 minutes.

b) Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Solution: Prepare a sample solution to a target concentration of approximately 50 µg/mL in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.

c) System Suitability: Before sample analysis, inject the 50 µg/mL standard solution five times. The system is deemed ready if the relative standard deviation (%RSD) for the peak area is less than 2.0%.

Workflow and Data Presentation

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Mobile Mobile Phase Prep HPLC_Inject Inject into HPLC Prep_Mobile->HPLC_Inject Prep_Standard Standard Solution Prep Prep_Standard->HPLC_Inject Prep_Sample Sample Solution Prep Prep_Sample->HPLC_Inject HPLC_Separate C18 Column Separation HPLC_Inject->HPLC_Separate HPLC_Detect UV Detection (254 nm) HPLC_Separate->HPLC_Detect Data_Integrate Peak Integration HPLC_Detect->Data_Integrate Data_Calibrate Calibration Curve Data_Integrate->Data_Calibrate Data_Quantify Quantification Data_Calibrate->Data_Quantify

Caption: RP-HPLC workflow for this compound.

Table 1: Typical Method Validation Parameters for RP-HPLC-UV This table summarizes typical performance characteristics based on data for analogous compounds[1][2]. These values must be experimentally verified.

ParameterTypical SpecificationRationale
Linearity (R²) > 0.998Demonstrates a direct proportional relationship between concentration and response.
Linear Range 1 - 100 µg/mLThe concentration range over which the method is accurate and precise.
Limit of Detection (LOD) ~0.3 µg/mLThe lowest concentration that can be reliably detected.
Limit of Quantitation (LOQ) ~1.0 µg/mLThe lowest concentration that can be accurately and precisely quantified.
Accuracy (% Recovery) 98.0 - 102.0%Measures the closeness of the experimental value to the true value.
Precision (% RSD) < 2.0%Measures the degree of scatter between a series of measurements.
Selectivity Baseline resolution from impuritiesEnsures the method can measure the analyte without interference.

Method 2: High-Sensitivity LC-MS/MS Quantification

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity detection, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of LC with the mass filtering capabilities of a triple quadrupole mass spectrometer, providing unparalleled specificity.

Principle and Rationale

The analyte is first separated using UPLC/HPLC, which offers faster analysis times.[3] It then enters the mass spectrometer source, where it is ionized, typically using Electrospray Ionization (ESI) in positive mode, which protonates the amino group. The protonated molecule ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the second quadrupole (Q2, collision cell), and specific fragment ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces chemical noise, leading to very low detection limits.[4][5]

Experimental Protocol: LC-MS/MS

a) Instrumentation and Conditions:

  • LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of 0.1% Formic Acid in Water (Solvent A) and 0.1% Formic Acid in Acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

b) Preparation of Solutions:

  • Standard and Sample Preparation: Prepare solutions as described in the HPLC section, but at much lower concentrations (e.g., in the ng/mL range), using LC-MS grade solvents.

c) MS/MS Parameter Optimization: The parent ion and fragment ions must be determined by infusing a standard solution of the analyte directly into the mass spectrometer. The collision energy is optimized to maximize the signal of the most stable and abundant fragment ion.

Workflow and Data Presentation

LCMS_Workflow cluster_prep Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep_Standard Standard Prep (ng/mL) LC_Inject Inject Prep_Standard->LC_Inject Prep_Sample Sample Prep & Filter Prep_Sample->LC_Inject LC_Separate UPLC Separation LC_Inject->LC_Separate MS_Ionize ESI+ Ionization LC_Separate->MS_Ionize MS_Select Q1: Select Parent Ion MS_Ionize->MS_Select MS_Fragment Q2: Fragment Ion MS_Select->MS_Fragment MS_Monitor Q3: Monitor Product Ion MS_Fragment->MS_Monitor Data_Quantify Quantification via MRM MS_Monitor->Data_Quantify

Caption: LC-MS/MS workflow for this compound.

Table 2: Proposed MRM Transitions and Illustrative Performance The parent ion [M+H]⁺ for C₇H₆FNO₃ is m/z 172.1. Fragment ions would be determined experimentally.

ParameterProposed Value / Characteristic
Parent Ion (Q1) m/z 172.1
Product Ion (Q3) m/z 154.1 (loss of H₂O), m/z 126.1 (loss of H₂O and CO)
Collision Energy 10-25 eV (to be optimized)
Limit of Quantitation (LOQ) 0.1 - 10 ng/mL
Linearity (R²) > 0.999
Application Bioanalysis, trace impurity analysis, metabolomics.

Method 3: GC-MS Analysis with Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is mandatory to convert the polar functional groups (-COOH, -OH, -NH₂) into less polar, more volatile analogues.

Principle and Rationale

Derivatization is the key step. A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is used to replace the active hydrogens on the carboxylic acid, hydroxyl, and amino groups with trimethylsilyl (TMS) groups.[6] This reaction dramatically increases the volatility and thermal stability of the analyte, making it suitable for GC analysis. The derivatized compound is then separated based on its boiling point and interaction with the GC column's stationary phase and detected by the mass spectrometer.

Experimental Protocol: GC-MS

a) Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • Column: DB-5ms or similar nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Injector Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-500) for identification or Selected Ion Monitoring (SIM) for quantification.

b) Derivatization and Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent like pyridine or acetonitrile.

  • To a known amount of the sample solution in a reaction vial, add an excess of a silylating agent (e.g., BSTFA with 1% TMCS).

  • Seal the vial and heat the mixture at 70 °C for 30-60 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before injecting an aliquot into the GC-MS.

Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep_Dissolve Dissolve Sample Prep_Deriv Add Silylating Agent (BSTFA) Prep_Dissolve->Prep_Deriv Prep_Heat Heat at 70°C Prep_Deriv->Prep_Heat GC_Inject Inject Prep_Heat->GC_Inject GC_Separate GC Column Separation GC_Inject->GC_Separate MS_Ionize EI Ionization GC_Separate->MS_Ionize MS_Detect Mass Detection (Scan or SIM) MS_Ionize->MS_Detect Data_Quantify Quantification MS_Detect->Data_Quantify

Caption: GC-MS workflow including the essential derivatization step.

Comparative Summary and Method Selection

Choosing the right method depends on a careful evaluation of the analytical needs.

Table 3: Comparison of Analytical Methods

FeatureRP-HPLC-UVLC-MS/MSGC-MS with Derivatization
Principle Reversed-phase chromatographyLC separation + mass filteringGC separation + mass detection
Sensitivity Moderate (µg/mL)Very High (pg/mL to ng/mL)High (ng/mL)
Selectivity Good to HighExcellentExcellent
Sample Prep Simple (dissolve and filter)Simple to ModerateComplex (requires derivatization)
Instrumentation Common in QC labsSpecialized, higher costCommon, but requires derivatization know-how
Primary Use Routine QC, purity, stability testingBioanalysis, trace analysis, metabolomicsVolatile impurity profiling, confirmation

Conclusion

This guide provides a detailed framework for the quantitative analysis of this compound using three powerful analytical techniques. The RP-HPLC-UV method stands out for its robustness and suitability for routine quality control and stability studies. For applications demanding the highest sensitivity and selectivity, such as in bioanalytical studies, the LC-MS/MS method is superior. While GC-MS is a viable alternative, it requires a more involved sample preparation process. The protocols and principles detailed herein should empower researchers and scientists to develop and validate methods tailored to their specific analytical challenges, ensuring data of the highest quality and integrity.

References

  • Li, X., Cui, Y., Xing, Y., Lv, C., Li, Q., & Bi, K. (n.d.). Simultaneous quantitation of nine kinds of (D)-and (L)-amino acid enantiomers by HPLC-MS/MS: Application to the quality control of amino acid tablets. Analytical Methods.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • Pharmaffiliates. (n.d.). This compound. CAS No: 1566265-63-1.
  • Singh, S., & Kumar, P. (2009). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Indian Journal of Pharmaceutical Sciences, 71(6), 633–638.
  • Khan, W., et al. (2015). Analysis of amino acids by high performance liquid chromatography. The Professional Medical Journal.
  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.
  • NorthEast BioLab. (n.d.).

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 5-Amino-2-fluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides a comprehensive guide to the large-scale synthesis of 5-Amino-2-fluoro-4-hydroxybenzoic acid, a key intermediate in the development of novel therapeutics. The protocol herein is designed to be robust, scalable, and efficient, drawing upon established chemical principles and analogous transformations reported in the scientific literature.

Introduction: The Significance of this compound

This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug development. Its structural motifs, including the aminobenzoic acid scaffold, are prevalent in a wide array of pharmacologically active molecules. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1] The presence of amino, fluoro, and hydroxyl groups provides multiple points for diversification, making it a valuable building block for the synthesis of compound libraries in lead discovery and optimization.[2]

This guide offers a detailed, step-by-step protocol for the synthesis of this important intermediate, with a focus on scalability and process control for industrial applications.

Proposed Synthetic Pathway: A Chemically Sound Approach

The following multi-step synthesis is proposed for the large-scale production of this compound. The route is designed for efficiency and safety, utilizing readily available starting materials and well-understood chemical transformations.

Synthetic_Pathway 2-Fluoro-4-hydroxybenzoic_acid 2-Fluoro-4-hydroxybenzoic acid Nitration Nitration 2-Fluoro-4-hydroxybenzoic_acid->Nitration HNO₃, H₂SO₄ 2-Fluoro-4-hydroxy-5-nitrobenzoic_acid 2-Fluoro-4-hydroxy-5-nitrobenzoic acid Nitration->2-Fluoro-4-hydroxy-5-nitrobenzoic_acid Reduction Reduction 2-Fluoro-4-hydroxy-5-nitrobenzoic_acid->Reduction H₂, Pd/C 5-Amino-2-fluoro-4-hydroxybenzoic_acid This compound Reduction->5-Amino-2-fluoro-4-hydroxybenzoic_acid

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocols

Step 1: Nitration of 2-Fluoro-4-hydroxybenzoic acid

Objective: To synthesize 2-Fluoro-4-hydroxy-5-nitrobenzoic acid.

Rationale: The introduction of a nitro group at the 5-position is achieved through electrophilic aromatic substitution. The hydroxyl and carboxyl groups are ortho, para-directing, and the fluorine is also ortho, para-directing. The 5-position is sterically accessible and electronically activated for nitration. The use of a mixture of nitric and sulfuric acids is a standard and effective method for this transformation.[3][4]

Materials and Equipment:

  • Jacketed glass-lined reactor with temperature control, overhead stirrer, and addition funnel.

  • 2-Fluoro-4-hydroxybenzoic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Buchner Funnel and Filter Flask

  • Vacuum Oven

Procedure:

  • Charge the reactor with concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C with constant stirring.

  • Slowly add 2-Fluoro-4-hydroxybenzoic acid to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, maintaining the temperature below 10 °C.

  • Add the nitrating mixture dropwise to the solution of 2-Fluoro-4-hydroxybenzoic acid in sulfuric acid over 2-3 hours, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate of 2-Fluoro-4-hydroxy-5-nitrobenzoic acid is collected by filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water until the filtrate is neutral.

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Process Control and Safety:

  • Nitration is a highly exothermic reaction. Strict temperature control is crucial to prevent runaway reactions and the formation of byproducts.

  • The addition of reagents should be slow and controlled.

  • Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield, must be worn.

Step 2: Reduction of 2-Fluoro-4-hydroxy-5-nitrobenzoic acid

Objective: To synthesize this compound.

Rationale: The nitro group is selectively reduced to an amino group using catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation, offering high yields and clean conversion under moderate conditions.[3][5]

Materials and Equipment:

  • High-pressure autoclave (hydrogenator) with a stirrer, temperature, and pressure controls.

  • 2-Fluoro-4-hydroxy-5-nitrobenzoic acid

  • Palladium on Carbon (5-10% Pd/C)

  • Methanol or Ethanol

  • Nitrogen gas

  • Filter aid (e.g., Celite)

  • Rotary evaporator

Procedure:

  • Charge the autoclave with 2-Fluoro-4-hydroxy-5-nitrobenzoic acid and the solvent (methanol or ethanol).

  • Under a nitrogen atmosphere, carefully add the Pd/C catalyst.

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).

  • Heat the reaction mixture to 40-50 °C with efficient stirring.

  • Monitor the reaction progress by hydrogen uptake and HPLC. The reaction is typically complete in 4-8 hours.

  • After completion, cool the reactor to room temperature and carefully vent the hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a bed of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Process Control and Safety:

  • Hydrogen gas is highly flammable. The hydrogenation must be carried out in a well-ventilated area with appropriate safety measures.

  • Pd/C can be pyrophoric. Handle the catalyst under an inert atmosphere.

  • The reactor must be properly rated for the pressure and temperature used.

Data Summary

StepStarting MaterialProductReagentsSolventTemperature (°C)Typical Yield (%)
1. Nitration 2-Fluoro-4-hydroxybenzoic acid2-Fluoro-4-hydroxy-5-nitrobenzoic acidHNO₃, H₂SO₄-0-585-95
2. Reduction 2-Fluoro-4-hydroxy-5-nitrobenzoic acidThis compoundH₂, Pd/CMethanol or Ethanol40-5090-98

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low yield in nitration Incomplete reactionExtend reaction time; ensure efficient stirring.
Product loss during workupEnsure complete precipitation by using sufficient ice; wash with minimal cold water.
Formation of isomers in nitration High reaction temperatureMaintain strict temperature control at 0-5 °C.
Incomplete reduction Inactive catalystUse fresh, high-quality Pd/C catalyst.
Insufficient hydrogen pressureIncrease hydrogen pressure within safe limits of the reactor.
Catalyst poisoningEnsure starting material and solvent are of high purity.
Product discoloration Oxidation of the amino groupHandle the final product under an inert atmosphere; store in a cool, dark place.

Workflow Diagram

Experimental_Workflow cluster_nitration Step 1: Nitration cluster_reduction Step 2: Reduction Start_Nitration Charge H₂SO₄ and 2-Fluoro-4-hydroxybenzoic acid Cooling_1 Cool to 0-5 °C Start_Nitration->Cooling_1 Add_Nitrating_Mix Add HNO₃/H₂SO₄ dropwise Cooling_1->Add_Nitrating_Mix Stir_1 Stir at 0-5 °C Add_Nitrating_Mix->Stir_1 Quench Pour onto ice Stir_1->Quench Filter_1 Filter and wash Quench->Filter_1 Dry_1 Dry the intermediate Filter_1->Dry_1 Start_Reduction Charge intermediate, solvent, and Pd/C Dry_1->Start_Reduction Proceed to Reduction Hydrogenate Pressurize with H₂ and heat Start_Reduction->Hydrogenate Monitor Monitor by H₂ uptake and HPLC Hydrogenate->Monitor Filter_2 Filter to remove catalyst Monitor->Filter_2 Concentrate Concentrate the filtrate Filter_2->Concentrate Purify Recrystallize the final product Concentrate->Purify

Caption: Detailed workflow for the large-scale synthesis of this compound.

References

  • CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents.
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available at: [Link]

  • Applications of fluorine-containing amino acids for drug design - PubMed. Available at: [Link]

  • Method for synthesizing 5-amino-2,4-dihydroxybenzoic acid.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available at: [Link]

  • p-HYDROXYBENZOIC ACID - Organic Syntheses Procedure. Available at: [Link]

  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules - JOCPR. Available at: [Link]

  • 5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic acid - NIH. Available at: [Link]

  • SYNTHESIS OF 5-AMINO- AND 4-HYDROXY- 2-PHENYLSULFONYLMETHYLPIPERIDINES Julien Massé and Nicole Langlois* Institut de Chimie des. Available at: [Link]

  • Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC - NIH. Available at: [Link]

  • JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents.
  • Production of 4-Hydroxybenzoic Acid by an Aerobic Growth-Arrested Bioprocess Using Metabolically Engineered Corynebacterium glutamicum - PMC - NIH. Available at: [Link]

  • US2644011A - Process for producing 4-amino-2-hydroxybenzoic acid - Google Patents.
  • 5-Amino-2-fluoro-4-methylbenzoic acid 5g - Dana Bioscience. Available at: [Link]

Sources

Application Notes & Protocols: 5-Amino-2-fluoro-4-hydroxybenzoic Acid in the Preparation of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Building Block

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with their unique scaffolds appearing in a vast array of FDA-approved drugs and biologically active molecules.[1][2][3] Their diverse functionalities allow them to interact with a wide range of biological targets, making them indispensable in drug discovery programs targeting conditions from bacterial infections to cancer.[1][4]

The strategic selection of starting materials is paramount to the efficient synthesis of novel and diverse heterocyclic libraries. 5-Amino-2-fluoro-4-hydroxybenzoic acid is a pre-functionalized, high-value building block uniquely suited for this purpose. Its structure incorporates three key reactive centers on a single phenyl ring:

  • An o-aminophenol moiety, a classic precursor for benzoxazole synthesis.

  • An aminobenzoic acid system, analogous to anthranilic acid, enabling access to quinoline and quinolone scaffolds.

  • A fluorine substituent , a bioisostere known to enhance metabolic stability, binding affinity, and membrane permeability in drug candidates.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging the unique reactivity of this compound to construct two critical classes of heterocycles: substituted benzoxazoles and functionalized 4-hydroxyquinolines. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to ensure both reproducibility and a deep understanding of the experimental choices.

Part I: Synthesis of 6-Fluoro-7-hydroxybenzoxazole-4-carboxylic Acids

Scientific Rationale & Field Insights

Benzoxazoles are a privileged heterocyclic motif found in compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] The most robust and common method for their synthesis is the condensation of an o-aminophenol with a carbonyl-containing compound or its equivalent.[5][8] this compound serves as an ideal o-aminophenol precursor, where the vicinal amino and hydroxyl groups are poised for intramolecular cyclization.

The following protocol details a one-pot condensation and cyclization with aromatic aldehydes using polyphosphoric acid (PPA). PPA serves as both an acidic catalyst and a powerful dehydrating agent, efficiently driving the reaction towards the formation of the thermodynamically stable benzoxazole ring.[7][8] This method allows for the direct incorporation of a diverse range of aryl groups at the 2-position of the benzoxazole, a key vector for tuning the biological activity of the final compound.

General Experimental Workflow: Benzoxazole Synthesis

G A Starting Material This compound + Aromatic Aldehyde B Add Polyphosphoric Acid (PPA) A->B C Heat Reaction Mixture (160-180°C) B->C D Reaction Monitoring (TLC) C->D D->C Incomplete E Work-up Quench with Ice-Water D->E Complete F Isolation Filter Precipitate E->F G Purification Recrystallization F->G H Characterization (NMR, MS, IR) G->H

Caption: General workflow for the synthesis of 2-substituted benzoxazoles.

Protocol 1: PPA-Mediated Synthesis of 2-Aryl-6-fluoro-7-hydroxybenzoxazole-4-carboxylic Acid

This protocol describes the synthesis of a 2-phenyl derivative as a representative example.

Materials:

  • This compound (1.0 equiv, e.g., 1.87 g, 10 mmol)

  • Benzaldehyde (1.0 equiv, e.g., 1.06 g, 1.02 mL, 10 mmol)

  • Polyphosphoric Acid (PPA) (~10-15 times the weight of starting material, e.g., 20 g)

  • Crushed Ice / Ice-water

  • Sodium Bicarbonate solution (5% w/v)

  • Ethanol (for recrystallization)

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (1.87 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol).

  • Carefully add polyphosphoric acid (20 g) to the flask. The mixture will be viscous.

  • Attach a reflux condenser and begin stirring. Heat the reaction mixture to 160-180°C using a heating mantle.

    • Expertise Note: The high temperature is necessary to overcome the activation energy for the intramolecular cyclodehydration step. PPA's high boiling point and dehydrating capacity make it ideal for this transformation.[7]

  • Maintain the temperature for 4-5 hours. The reaction mixture will typically darken in color.

  • Validation Checkpoint: Monitor the reaction progress using Thin Layer Chromatography (TLC). Take a small aliquot, dissolve it in ethanol, and spot it on a silica plate (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The disappearance of the starting material spots confirms reaction completion.

  • After completion, allow the flask to cool to approximately 80-90°C.

  • Carefully and slowly pour the viscous reaction mixture into a beaker containing 200 mL of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Continue stirring for 30 minutes until all the ice has melted and a solid precipitate has formed.

  • Neutralize the acidic slurry by slowly adding 5% sodium bicarbonate solution until the pH is ~6-7.

  • Isolate the crude product by vacuum filtration. Wash the solid with copious amounts of cold water.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure product.

Reaction Scheme: PPA-Mediated Benzoxazole Formation

G reactant1 This compound reagents PPA 160-180°C reactant1->reagents reactant2 Benzaldehyde reactant2->reagents product 2-Phenyl-6-fluoro-7-hydroxy- benzoxazole-4-carboxylic acid reagents->product + + +->reagents

Caption: Synthesis of a 2-phenylbenzoxazole derivative.

Data Presentation: Representative Benzoxazole Derivatives
Aldehyde UsedProduct Structure (Illustrative)Expected Yield (%)Key Characterization Data (Hypothetical)
Benzaldehyde2-phenyl-80-90%¹H NMR (DMSO-d₆): δ 7.5-8.2 (m, Ar-H), 10.5 (s, 1H, OH), 13.0 (br s, 1H, COOH)
4-Chlorobenzaldehyde2-(4-chlorophenyl)-85-95%¹H NMR (DMSO-d₆): δ 7.6 (d), 8.2 (d) (A₂B₂ system for chlorophenyl), 10.6 (s, 1H, OH)
4-Methoxybenzaldehyde2-(4-methoxyphenyl)-75-85%¹H NMR (DMSO-d₆): δ 3.9 (s, 3H, OCH₃), 7.1 (d), 8.1 (d) (A₂B₂ system for methoxyphenyl)

Part II: Synthesis of Fluorinated 4-Hydroxyquinoline Scaffolds

Scientific Rationale & Field Insights

The quinoline and quinolone ring systems are cornerstones of antibacterial drug discovery, with the fluoroquinolones being a prominent class of antibiotics.[9] The synthesis of these scaffolds often starts from aniline or anthranilic acid derivatives.[10][11][12] this compound can be viewed as a substituted aniline, making it amenable to classic quinoline syntheses such as the Gould-Jacobs reaction.[10] This reaction provides a direct route to the 4-hydroxyquinoline (or quinolin-4-one) core, which is essential for the biological activity of many quinolone drugs.[10] The presence of the fluorine atom at a position analogous to many commercial fluoroquinolones makes this a highly valuable synthetic route.

The Gould-Jacobs reaction proceeds in two stages: 1) Condensation of the aniline with an activated malonate derivative, typically diethyl ethoxymethylenemalonate (EMME), to form an enamine intermediate. 2) A high-temperature, pericyclic thermal cyclization followed by elimination of ethanol to form the quinolone ring.

General Experimental Workflow: Gould-Jacobs Reaction

G A Starting Material + Diethyl ethoxymethylenemalonate (EMME) B Condensation Heat (100-120°C) A->B C Isolate Intermediate B->C D Thermal Cyclization High-boiling solvent (e.g., Dowtherm A) ~250°C C->D E Cool and Precipitate D->E F Isolation & Washing E->F G Final Product 4-Hydroxyquinoline F->G

Caption: Workflow for the Gould-Jacobs quinoline synthesis.

Protocol 2: Gould-Jacobs Synthesis of an Ethyl 7-Fluoro-4,6-dihydroxyquinoline-8-carboxylate

Materials:

  • This compound (1.0 equiv, e.g., 1.87 g, 10 mmol)

  • Diethyl ethoxymethylenemalonate (EMME) (1.05 equiv, e.g., 2.27 g, 2.1 mL, 10.5 mmol)

  • Dowtherm A (or Diphenyl ether)

  • Ethanol

  • Hexane

  • Three-neck flask, heating mantle, thermometer, distillation setup

Procedure:

Step 1: Condensation

  • In a round-bottom flask, combine this compound (1.87 g, 10 mmol) and EMME (2.27 g, 10.5 mmol).

  • Heat the mixture with stirring at 110-120°C for 2 hours. An ethanol byproduct will be generated.

  • Validation Checkpoint: The reaction should become a thick paste or solid upon completion. Allow the mixture to cool to room temperature.

  • Add hexane (20 mL) to the solid, break up the mass, and filter to collect the crude intermediate. Wash with additional hexane and air dry. This intermediate can be used directly in the next step.

Step 2: Thermal Cyclization

  • Place the dried intermediate from Step 1 into a three-neck flask equipped with a thermometer and a distillation head.

  • Add a high-boiling solvent such as Dowtherm A (20 mL) to the flask.

  • Heat the slurry with stirring. The solid will dissolve as the temperature rises.

  • Rapidly heat the solution to 240-250°C.

    • Trustworthiness Note: The cyclization is an endothermic electrocyclic reaction that requires significant thermal energy. The reaction is typically rapid once the target temperature is reached, often completing within 15-30 minutes.

  • Hold the temperature for 20 minutes. The product will begin to precipitate from the hot solution.

  • Allow the reaction mixture to cool to below 100°C.

  • Add hexane (30 mL) to dilute the Dowtherm A and fully precipitate the product.

  • Filter the solid product, wash thoroughly with hexane to remove the high-boiling solvent, and then wash with ethanol.

  • Dry the product under vacuum to yield the final 4-hydroxyquinoline derivative.

Reaction Scheme: Gould-Jacobs Quinolone Synthesis

G reactant1 5-Amino-2-fluoro-4- hydroxybenzoic acid reagents1 110°C reactant1->reagents1 reactant2 EMME reactant2->reagents1 intermediate Enamine Intermediate reagents2 Dowtherm A 250°C intermediate->reagents2 product Ethyl 7-fluoro-4,6-dihydroxy- quinoline-8-carboxylate reagents1->intermediate reagents2->product + + +->reagents1

Caption: Two-step Gould-Jacobs synthesis of a quinolone.

Data Presentation: Quinolone Product
Product NameStructure (Illustrative)Expected Yield (%)Key Characterization Data (Hypothetical)
Ethyl 7-fluoro-4,6-dihydroxyquinoline-8-carboxylate4-hydroxy-quinoline-3-carboxylate70-85%¹H NMR (DMSO-d₆): δ 1.3 (t, 3H, CH₃), 4.3 (q, 2H, CH₂), 8.5 (s, 1H, H-2), 11.0-12.0 (br s, 2H, OHs)

Conclusion

This compound is a demonstrably versatile and powerful precursor for the synthesis of high-value heterocyclic compounds. The protocols detailed herein provide reliable and reproducible pathways to construct both benzoxazole and quinolone scaffolds, which are central to many drug discovery and development programs. The inherent functionality of the starting material—the o-aminophenol, aminobenzoic acid, and fluorine atom—offers multiple handles for subsequent chemical modification, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies. By understanding the chemical principles behind these transformations, researchers can effectively utilize this building block to accelerate the discovery of novel therapeutic agents.

References

  • Title: Benzoxazole: Synthetic Methodology and Biological Activities. Source: International Journal of Pharmaceutical Sciences Review and Research. URL: [Link]

  • Title: Applications of Heterocyclic Compounds in Pharmaceuticals. Source: Reachem. URL: [Link]

  • Title: Benzoxazole synthesis. Source: Organic Chemistry Portal. URL: [Link]

  • Title: A process for the preparation of a quinoline derivative or a pharmaceutically acceptable ester thereof, or a pharmaceutically acceptable salt. Source: Google Patents.
  • Title: A Review on Medicinally Important Heterocyclic Compounds. Source: Bentham Science. URL: [Link]

  • Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Source: PMC - PubMed Central. URL: [Link]

  • Title: Synthesis of quinolines. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Source: International Journal for Multidisciplinary Research (IJFMR). URL: [Link]

  • Title: Synthesis of quinoline derivatives and its applications. Source: Slideshare. URL: [Link]

  • Title: Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Source: NIH. URL: [Link]

  • Title: 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Source: NIH. URL: [Link]

  • Title: A Review: Biological Importance of Heterocyclic Compounds. Source: Der Pharma Chemica. URL: [Link]

  • Title: Heterocycles in Medicinal Chemistry. Source: PMC - PubMed Central - NIH. URL: [Link]

  • Title: The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. Source: International Journal of Scientific Research & Technology. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-2-fluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-2-fluoro-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of this important compound.

I. Discoloration and Impurity Formation

Discoloration of the reaction mixture or final product is a frequent issue, often indicating the presence of impurities formed through oxidation or other side reactions.

Question 1: My reaction mixture turns dark brown/purple upon introduction of the amino group. What is causing this, and how can I prevent it?

Answer: This discoloration is likely due to the oxidation of aminophenol intermediates or the final product.[1] Aminophenols, particularly 2- and 4-aminophenols, are highly susceptible to oxidation by air, light, or trace metal impurities, leading to the formation of intensely colored polymeric quinoid structures.[1][2]

Troubleshooting and Prevention:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Antioxidants: Consider the addition of a small amount of an antioxidant, such as sodium bisulfite or ascorbic acid, to the reaction mixture.

  • Purification of Starting Materials: Ensure that the starting aminophenol is free from colored oxidation byproducts.[1] Commercially available aminophenols can often be impure.[1]

Question 2: After carboxylation, I observe a significant amount of a dark, tarry byproduct. What is this, and how can I minimize its formation?

Answer: The formation of a tarry byproduct is often indicative of polymerization. This can be particularly problematic in reactions like the Duff or Reimer-Tiemann reactions if not properly controlled. The reaction of phenols with formaldehyde or its equivalents can lead to phenol-formaldehyde resin formation.[3]

Troubleshooting and Prevention:

  • Temperature Control: Avoid excessively high reaction temperatures, which can accelerate polymerization. Maintain the temperature at the optimal level for the desired reaction.

  • Stoichiometry Control: Carefully control the stoichiometry of the reactants. For instance, in a formylation reaction, using a formaldehyde-to-phenol ratio of less than one can help minimize resin formation.[3]

  • Reaction Time: Monitor the reaction progress closely using techniques like TLC or HPLC and stop the reaction as soon as the desired product is formed to prevent over-reaction and polymerization.[3]

II. Low Yield and Incomplete Reactions

Achieving a high yield is a primary goal in any synthesis. Low yields can result from incomplete reactions or the prevalence of side reactions that consume the starting materials.

Question 3: My carboxylation reaction (e.g., Kolbe-Schmitt) is giving a low yield of the desired this compound. What are the common pitfalls?

Answer: The Kolbe-Schmitt reaction, while a common method for carboxylating phenols, can be sensitive to reaction conditions.[4][5][6] Low yields can be attributed to several factors, including suboptimal temperature and pressure, or the occurrence of side reactions.

Troubleshooting and Optimization:

  • Temperature and Pressure: These are critical parameters in the Kolbe-Schmitt reaction. The optimal temperature for the carboxylation of p-aminophenol to 5-aminosalicylic acid under supercritical CO2 conditions has been found to be around 140°C, with a pressure of 9.0 MPa.[7]

  • Reaction Time: The reaction time should be optimized. In the synthesis of 5-aminosalicylic acid, an optimal time of 2.5 hours was reported under supercritical conditions; shorter or longer times led to decreased yield.[7]

  • Formation of Isomers: The Kolbe-Schmitt reaction can produce both ortho and para isomers. The choice of cation can influence the regioselectivity; for example, using potassium hydroxide can favor the formation of the para-hydroxybenzoic acid.[4]

  • Starting Material Decomposition: At higher temperatures, decomposition of the starting material or the product can occur, leading to lower yields.[7]

ParameterOptimal Condition (for 5-ASA synthesis)[7]Potential Issue if Deviated
Temperature140 °CLower temperatures may result in a slow reaction rate; higher temperatures can lead to decomposition.
Pressure9.0 MPaInsufficient pressure can lead to a lower concentration of dissolved CO2, reducing the reaction rate.
Reaction Time2.5 hoursShorter times may result in an incomplete reaction; longer times can lead to product decomposition.
Question 4: I am attempting a formylation reaction (e.g., Reimer-Tiemann) and observing a mixture of ortho and para isomers, with low conversion to the desired product. How can I improve this?

Answer: The Reimer-Tiemann reaction is known to produce a mixture of ortho and para isomers, with the ortho product typically being the major one.[8][9][10] The reaction's efficiency can be hampered by the reactive nature of the dichlorocarbene intermediate.[8]

Troubleshooting and Optimization:

  • Regioselectivity: The ortho-selectivity is attributed to the interaction between the dichlorocarbene and the phenoxide ion.[3] While complete selectivity is challenging, the ortho:para ratio can be influenced by the choice of base and solvent system.[3]

  • Reaction Conditions: The reaction is typically carried out in a biphasic system, and vigorous stirring is essential to ensure good mixing of the aqueous and organic phases.[11]

  • Alternative Formylation Methods: If the Reimer-Tiemann reaction proves unsatisfactory, other formylation methods like the Gattermann, Vilsmeier-Haack, or Duff reactions could be considered, though each has its own limitations and substrate scope.[9][12] It's important to note that the Gattermann-Koch and Vilsmeier-Haack reactions are generally not applicable to phenol substrates.[12]

III. Undesired Side Products

The formation of unexpected byproducts is a common challenge that can complicate purification and reduce the overall yield.

Question 5: I have identified a byproduct that appears to be a decarboxylated version of my target molecule. Why is this happening and how can it be avoided?

Answer: Decarboxylation of salicylic acid and its derivatives can occur, especially at elevated temperatures.[13][14][15] This reaction involves the removal of the carboxyl group, releasing carbon dioxide and forming the corresponding phenol.[13] The presence of electron-donating groups on the aromatic ring can facilitate this process.[14]

Troubleshooting and Prevention:

  • Temperature Control: Avoid excessive temperatures during the reaction and work-up steps. If possible, conduct the reaction at the lowest effective temperature.

  • pH Control: The stability of the carboxylic acid can be pH-dependent. Maintaining an appropriate pH during purification and storage can help minimize decarboxylation.

  • Catalyst Considerations: Certain metal salts can catalyze the decarboxylation of salicylic acids.[16] Ensure that the reaction is free from such catalytic impurities.

Question 6: My mass spectrometry data suggests the presence of di-formylated or polymeric species. What reaction conditions favor these byproducts?

Answer: Di-formylation can occur in reactions like the Duff reaction, particularly if both ortho positions to the hydroxyl group are available.[3] As mentioned earlier, polymerization can result from the reaction of phenols with formaldehyde equivalents, especially under harsh conditions.[3]

Troubleshooting and Prevention:

  • Stoichiometry: To favor mono-formylation, carefully control the stoichiometry of the formylating agent. Reducing the amount of hexamethylenetetramine (HMTA) in a Duff reaction, for example, can increase the yield of the mono-formylated product.[3]

  • Reaction Monitoring: Closely monitor the reaction's progress and quench it once the desired product has formed to prevent further reaction.[3]

IV. Experimental Protocols and Visualizations

Protocol: General Procedure for Kolbe-Schmitt Carboxylation

This is a generalized protocol and may require optimization for the specific synthesis of this compound.

  • Preparation of the Phenoxide: In a suitable pressure reactor, dissolve the starting aminophenol in an appropriate solvent. Add a stoichiometric amount of a strong base (e.g., sodium hydroxide or potassium hydroxide) to form the corresponding phenoxide salt.

  • Carboxylation: Seal the reactor and introduce carbon dioxide gas to the desired pressure (e.g., 9.0 MPa).[7]

  • Heating and Stirring: Heat the reaction mixture to the optimal temperature (e.g., 140°C) with vigorous stirring.[7]

  • Reaction Monitoring: Maintain the reaction at the set temperature and pressure for the optimized duration (e.g., 2.5 hours), monitoring the progress by taking aliquots for analysis (TLC or HPLC).[7]

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO2. Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.

  • Purification: Isolate the product by filtration, wash with cold water, and purify by recrystallization from a suitable solvent.

Diagrams

Desired_Synthesis_vs_Side_Reactions cluster_desired Desired Synthesis Pathway cluster_side Common Side Reactions Start 4-Amino-2-fluorophenol Intermediate Phenoxide Intermediate Start->Intermediate Base (e.g., NaOH) Oxidation Oxidation Products (Quinoid Polymers) Start->Oxidation O2, light, metal ions Product 5-Amino-2-fluoro-4- hydroxybenzoic acid Intermediate->Product + CO2 (Kolbe-Schmitt) Isomer Isomeric Product (e.g., 3-Amino-2-fluoro-4- hydroxybenzoic acid) Intermediate->Isomer + CO2 (non-selective) Decarboxylation Decarboxylation Product (4-Amino-2-fluorophenol) Product->Decarboxylation Heat

Caption: Desired synthesis pathway versus common side reactions.

Troubleshooting_Flowchart Start Problem Observed Discoloration Discoloration (Dark Mixture/Product) Start->Discoloration LowYield Low Yield / Incomplete Reaction Start->LowYield SideProduct Unexpected Side Product Start->SideProduct Oxidation Suspect Oxidation Discoloration->Oxidation Conditions Check Reaction Conditions LowYield->Conditions Identify Identify Side Product (MS, NMR) SideProduct->Identify UseInert Use Inert Atmosphere & Degassed Solvents Oxidation->UseInert Yes AddAntioxidant Consider Antioxidant UseInert->AddAntioxidant OptimizeTemp Optimize Temperature & Pressure Conditions->OptimizeTemp Suboptimal? OptimizeTime Optimize Reaction Time OptimizeTemp->OptimizeTime CheckReagents Verify Reagent Purity & Stoichiometry OptimizeTime->CheckReagents Decarboxylation Decarboxylation? Identify->Decarboxylation DiFormylation Di-formylation? Identify->DiFormylation LowerTemp Lower Reaction Temperature Decarboxylation->LowerTemp Yes AdjustStoich Adjust Reagent Stoichiometry DiFormylation->AdjustStoich Yes

Caption: Troubleshooting flowchart for synthesis issues.

V. References

  • Benchchem. Troubleshooting side reactions during the formylation step of synthesis.

  • PSIBERG Team. (2023, November 15). Reimer-Tiemann Reaction: Ortho-Formylation of Phenols. PSIBERG.

  • Chemcess. (2025, September 10). Aminophenol: Properties, Production, Reactions And Uses.

  • Asian Publication Corporation. Synthesis of 5-Aminosalicylic Acid using Kolbe-Schmidt Reaction Under Supercritical Conditions.

  • PubMed. (2020, April 5). Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant.

  • Brainly.in. (2023, April 4). Salicylic acid decarbodxylation.

  • Wikipedia. Formylation.

  • Damiva Diaries. (2024, June 18). Aminophenol: The Toxic Reality Behind Hair Dyes.

  • ResearchGate. (2025, August 7). Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution.

  • Wikipedia. Reimer–Tiemann reaction.

  • Chemistry Stack Exchange. (2017, July 18). Decarboxylation of Salicylic acid.

  • Wikipedia. Kolbe–Schmitt reaction.

  • ResearchGate. Formylation of phenols, methoxy-and methylbenzenes.

  • ResearchGate. Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase.

  • NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples.

  • Unacademy. Reimer-Tiemann Reaction | JEE Chemistry.

  • Unacademy. Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ.

  • Google Patents. (1962). US3061651A - Manufacture of phenols by decarboxylation of salicylic acids.

  • Reddit. (2025, June 2). Decarboxylation of Salicylic Acid Mechanism.

  • Cambridge University Press. (n.d.). Kolbe-Schmitt Reaction.

  • Illustrated Glossary of Organic Chemistry. Kolbe-Schmitt reaction (Kolbe process).

  • Benchchem. Common side reactions in the synthesis of 4-Amino-2-fluorobenzoic acid.

  • J&K Scientific LLC. (2021, March 23). Reimer-Tiemann Reaction.

  • L.S.College, Muzaffarpur. (2020, June 28). Reimer–Tiemann reaction.

  • Sciencemadness Discussion Board. (2018, October 17). Synthesis: Making phenol by catalytically decarboxylating salicylic acid in benzoic acid.

  • National Institutes of Health. 5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic acid.

  • SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid.

  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

  • Biosynth. 2-Amino-4-fluoro-5-hydroxybenzoic acid | 1250931-52-2 | AAC93152.

  • BLD Pharm. 1250931-52-2|2-Amino-4-fluoro-5-hydroxybenzoic acid.

  • ResearchGate. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.

  • Sigma-Aldrich. 5-Amino-2-hydroxybenzoic acid for synthesis 89-57-6.

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid.

  • ResearchGate. (PDF) 5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic acid.

  • PrepChem.com. Preparation of 4-amino-3-hydroxybenzoic acid.

  • Google Patents. (n.d.). method for synthesizing 5-amino-2,4-dihydroxybenzoic acid.

Sources

Technical Support Center: Optimizing the Synthesis of 5-Amino-2-fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-2-fluoro-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your target compound. The methodologies and insights presented herein are synthesized from established chemical principles and analogous preparations of substituted aminobenzoic acids.

I. Introduction to the Synthesis and its Challenges

This compound is a valuable building block in medicinal chemistry and drug discovery. Its synthesis, while conceptually straightforward, often presents challenges in achieving high yields and purity. The primary synthetic route typically involves the nitration of a suitable precursor followed by the reduction of the nitro group. Key challenges include controlling the regioselectivity of the nitration, ensuring complete reduction without side reactions, and effective purification of the final product. This guide will address these critical aspects to empower you to overcome common synthetic hurdles.

II. Proposed Synthetic Workflow

The following workflow is a generalized protocol based on analogous syntheses of similar compounds. Optimization of specific parameters may be required for your specific laboratory conditions and starting materials.

Synthetic Workflow start Starting Material: 2-Fluoro-4-hydroxybenzoic acid nitration Step 1: Nitration (e.g., HNO₃/H₂SO₄) start->nitration Reagents intermediate Intermediate: 2-Fluoro-4-hydroxy-5-nitrobenzoic acid nitration->intermediate Formation reduction Step 2: Reduction (e.g., H₂/Pd-C, SnCl₂/HCl) intermediate->reduction Reagents product Final Product: This compound reduction->product Formation purification Step 3: Purification (Recrystallization, Chromatography) product->purification Process final_product Purified Product purification->final_product

Figure 1. Proposed synthetic workflow for this compound.

III. Detailed Experimental Protocol (Optimized)

This protocol provides a step-by-step methodology for the synthesis of this compound, incorporating best practices to maximize yield.

Step 1: Nitration of 2-Fluoro-4-hydroxybenzoic Acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Substrate Addition: Slowly add 2-fluoro-4-hydroxybenzoic acid to the cooled sulfuric acid while maintaining the temperature below 10 °C. Stir until all the solid has dissolved.

  • Nitrating Agent Addition: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C. The rate of addition is critical to prevent overheating and the formation of byproducts.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The precipitated product, 2-fluoro-4-hydroxy-5-nitrobenzoic acid, is then collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

Step 2: Reduction of 2-Fluoro-4-hydroxy-5-nitrobenzoic Acid

  • Method A: Catalytic Hydrogenation

    • Reaction Setup: To a solution of 2-fluoro-4-hydroxy-5-nitrobenzoic acid in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a hydrogenation vessel, add a catalytic amount of palladium on carbon (Pd/C).

    • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 5-10 bar) and stir the mixture at room temperature.[1]

    • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake and by TLC.[1]

    • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.[1] Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Method B: Chemical Reduction

    • Reaction Setup: Dissolve 2-fluoro-4-hydroxy-5-nitrobenzoic acid in concentrated hydrochloric acid.

    • Reducing Agent Addition: Add a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid dropwise to the mixture.

    • Reaction and Work-up: Stir the reaction mixture for several hours. The resulting product can be isolated by filtration.[2]

Step 3: Purification

  • Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture or dilute aqueous acid.

  • Chromatography: If significant impurities remain, column chromatography on silica gel may be necessary.

IV. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides systematic solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield in Nitration Step - Incomplete reaction. - Formation of isomers. - Over-nitration (dinitration). - Degradation of starting material.- Monitor Reaction Closely: Use TLC to determine the optimal reaction time. - Control Temperature: Maintain a low temperature (0-5 °C) during the addition of the nitrating agent to minimize side reactions. - Stoichiometry: Use a precise amount of the nitrating agent. An excess can lead to dinitration.
Low Yield in Reduction Step - Catalytic Hydrogenation: - Inactive catalyst. - Insufficient hydrogen pressure. - Catalyst poisoning. - Chemical Reduction: - Incomplete reaction. - Formation of byproducts (e.g., azo or azoxy compounds).[3]- Catalytic Hydrogenation: - Use fresh, high-quality catalyst. - Ensure the system is properly sealed and pressurized. - Purify the starting nitro compound to remove potential catalyst poisons. - Chemical Reduction: - Increase the reaction time or temperature (with caution). - Ensure the stoichiometry of the reducing agent is correct.
Product is Impure - Presence of unreacted starting materials. - Formation of side products. - Difficulty in separating isomers.- Optimize Work-up: Ensure thorough washing of the crude product. - Effective Purification: - For recrystallization, perform a solvent screen to find the optimal solvent system. - If recrystallization is insufficient, employ column chromatography with an appropriate eluent system.
Difficulty in Product Isolation - Product is soluble in the work-up solvent. - Formation of fine precipitates that are difficult to filter.- Adjust pH: For aminobenzoic acids, adjusting the pH of the aqueous solution to the isoelectric point can aid in precipitation. - Use a Filter Aid: For fine precipitates, using a filter aid like celite can improve filtration efficiency.[1]

digraph "Troubleshooting Logic" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Low Yield or Impure Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_nitration [label="Analyze Nitration Step", fillcolor="#F1F3F4", fontcolor="#202124"]; check_reduction [label="Analyze Reduction Step", fillcolor="#F1F3F4", fontcolor="#202124"]; check_purification [label="Analyze Purification Step", fillcolor="#F1F3F4", fontcolor="#202124"];

start -> check_nitration; start -> check_reduction; start -> check_purification;

sub_nitration1 [label="Incomplete Reaction?\n(Monitor by TLC)", shape=box, style=rounded, fillcolor="#FFFFFF"]; sub_nitration2 [label="Side Reactions?\n(Control Temperature, Stoichiometry)", shape=box, style=rounded, fillcolor="#FFFFFF"]; check_nitration -> {sub_nitration1, sub_nitration2};

sub_reduction1 [label="Catalyst/Reagent Issue?\n(Use Fresh Reagents)", shape=box, style=rounded, fillcolor="#FFFFFF"]; sub_reduction2 [label="Incomplete Reduction?\n(Optimize Conditions)", shape=box, style=rounded, fillcolor="#FFFFFF"]; check_reduction -> {sub_reduction1, sub_reduction2};

sub_purification1 [label="Ineffective Recrystallization?\n(Solvent Screening)", shape=box, style=rounded, fillcolor="#FFFFFF"]; sub_purification2 [label="Persistent Impurities?\n(Consider Chromatography)", shape=box, style=rounded, fillcolor="#FFFFFF"]; check_purification -> {sub_purification1, sub_purification2}; }

Figure 2. A logical approach to troubleshooting common synthesis issues.

V. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis? A: 2-Fluoro-4-hydroxybenzoic acid is the most logical starting material as it possesses the core scaffold. The key is to introduce the amino group at the 5-position, which is typically achieved through nitration followed by reduction.

Q2: How can I be sure of the regioselectivity of the nitration step? A: The directing effects of the substituents on the aromatic ring will guide the position of nitration. The hydroxyl group is a strong activating ortho-, para-director, and the fluorine is a deactivating ortho-, para-director. The carboxylic acid is a meta-director. The position of nitration will be a result of the combined effects of these groups. Spectroscopic analysis (e.g., NMR) of the intermediate is essential to confirm the regiochemistry.

Q3: What are the safety precautions for the nitration step? A: The nitration reaction is highly exothermic and requires careful temperature control.[1] The use of a mixture of concentrated nitric and sulfuric acids is corrosive and requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed in a well-ventilated fume hood.

Q4: What are the advantages of catalytic hydrogenation over chemical reduction? A: Catalytic hydrogenation is often considered a "greener" method as it typically produces water as the only byproduct and avoids the use of stoichiometric amounts of metal salts, which can be problematic for waste disposal. However, it requires specialized equipment for handling hydrogen gas under pressure.

Q5: How should I store the final product, this compound? A: Amino-hydroxybenzoic acids can be sensitive to light and air. It is advisable to store the product in a tightly sealed, amber-colored container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place to prevent degradation.[4]

VI. References

  • Massé, J., & Langlois, N. (2009). SYNTHESIS OF 5-AMINO- AND 4-HYDROXY- 2-PHENYLSULFONYLMETHYLPIPERIDINES. HETEROCYCLES, 77(1), 417.

  • CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents. (n.d.). Retrieved January 19, 2026, from

  • CN107827827A - Method for synthesizing 5-amino-2,4-dihydroxybenzoic acid - Google Patents. (n.d.). Retrieved January 19, 2026, from

  • CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents. (n.d.). Retrieved January 19, 2026, from

  • Tahir, M. N., Tariq, M. I., & Tariq, R. H. (2011). 5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2372.

  • Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(7-8), 435-439.

  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.). Retrieved January 19, 2026, from [Link]

  • 5-Amino-4-hydroxy-2-methylbenzoic acid | C8H9NO3 | CID 20040370 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]

  • (PDF) 5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic acid - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

Troubleshooting guide for the purification of 5-Amino-2-fluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support center with troubleshooting guides and FAQs for the purification of 5-Amino-2-fluoro-4-hydroxybenzoic acid.

Welcome to the technical support resource for this compound (CAS No: 1566265-63-1). This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this compound. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you achieve the highest possible purity for your downstream applications.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind each recommendation.

Question 1: My isolated this compound is discolored (e.g., pink, brown, or black). What are the likely impurities and how can I remove them?

Answer:

Discoloration is a common issue and typically points to the presence of minor, but highly colored, impurities arising from oxidation or side reactions during synthesis.

  • Causality: The chemical structure of this compound contains both a phenol and an aniline moiety on the same aromatic ring. These electron-donating groups make the ring highly susceptible to oxidation, which can form quinone-like structures or other colored polymeric byproducts. If the synthesis involved the reduction of a nitro group, trace amounts of colored intermediates like nitroso, azo, or azoxy compounds may also be present.[1]

  • Troubleshooting Steps:

    • Charcoal Treatment: Activated charcoal is effective at adsorbing large, flat, colored molecules. Add a small amount of activated charcoal (approx. 1-2% w/w relative to your compound) to the hot solution of your crude product during recrystallization. Boil for 5-10 minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool.

    • Use of a Reducing Agent: To reverse minor oxidation, a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium metabisulfite (Na₂S₂O₅) can be added to the recrystallization solvent. These agents will reduce colored quinone-type impurities back to the colorless phenol form.

    • Inert Atmosphere: To prevent further oxidation during purification, perform all steps, especially those involving heat, under an inert atmosphere of nitrogen or argon. Using solvents that have been degassed (by sparging with nitrogen or via freeze-pump-thaw cycles) is also highly recommended.

Question 2: I'm experiencing low yield after recrystallization. What are the potential causes and how can I improve recovery?

Answer:

Low recovery during recrystallization is a frequent challenge that can often be resolved by optimizing the solvent and procedure.

  • Causality: The goal of recrystallization is to dissolve the crude product in a minimal amount of hot solvent.[2] Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling, thus reducing the yield. Cooling the solution too quickly can trap impurities and also lead to the formation of fine, poorly-filterable crystals. Conversely, incomplete dissolution in the hot stage will result in the premature filtration of the desired product along with insoluble impurities.

  • Troubleshooting Steps:

    • Optimize Solvent Volume: Start by adding just enough hot solvent to create a slurry. Continue to add small portions of hot solvent until the compound fully dissolves. Avoid adding a large excess.

    • Slow Cooling: Allow the hot, clear filtrate to cool slowly to room temperature. This encourages the formation of larger, purer crystals. Do not place the flask directly into an ice bath from a high temperature. Once at room temperature, cooling in an ice bath for at least 30 minutes can maximize precipitation.[2]

    • Mother Liquor Analysis: Before discarding the mother liquor, concentrate it by about 50% using a rotary evaporator and cool it again to see if a second crop of crystals forms. Analyze this second crop for purity by HPLC or TLC. If it is sufficiently pure, it can be combined with the first crop.

    • Solvent-Antisolvent System: If finding a single suitable solvent is difficult, a two-solvent (solvent-antisolvent) system can be employed. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "poor" solvent (in which it is insoluble) at a slightly elevated temperature until the solution becomes faintly turbid. Allow this to cool slowly.

Question 3: My HPLC analysis shows persistent impurities after recrystallization. Should I use column chromatography, and how do I select the right conditions?

Answer:

If recrystallization fails to remove impurities, particularly those with similar solubility profiles to your target compound, flash column chromatography is the logical next step.

  • Causality: Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase. It is highly effective for separating isomers or compounds with minor structural differences that co-crystallize.

  • Workflow for Method Development:

    • Stationary Phase Selection: Standard silica gel (SiO₂) is the most common choice. Due to the acidic nature of the carboxylic acid and the basic nature of the amine, the compound may streak on silica. Adding a small amount of acetic or formic acid (0.5-1%) to the mobile phase can suppress the ionization of the carboxyl group and lead to better peak shapes.

    • Mobile Phase (Eluent) Selection:

      • TLC Analysis: Use Thin Layer Chromatography (TLC) to screen for an effective eluent system. A good starting point for a polar compound like this is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

      • Target Rf: Aim for a solvent system that gives your desired compound an Rf (retention factor) of approximately 0.3-0.4 on the TLC plate. Impurities should be well-separated, with Rf values either much higher or lower.

      • Example Systems to Screen:

        • Dichloromethane : Methanol (e.g., 95:5) + 0.5% Acetic Acid

        • Ethyl Acetate : Hexanes (e.g., 70:30) + 0.5% Acetic Acid

    • Column Packing and Loading:

      • Dry-load the crude product onto the column for best results. Dissolve your crude material in a minimal amount of a suitable solvent (like methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.

Purification Workflow Diagram

G cluster_prep Preparation & Analysis cluster_purification Purification cluster_final Final Steps crude Crude Product qc1 Initial Purity Analysis (HPLC, TLC) crude->qc1 method_select Method Selection qc1->method_select recryst Recrystallization method_select->recryst Impurities have different solubility col_chrom Column Chromatography method_select->col_chrom Impurities have similar solubility pure_product Isolate & Dry Purified Product recryst->pure_product col_chrom->pure_product qc2 Final QC Analysis (HPLC, NMR, MS) pure_product->qc2 storage Store Properly qc2->storage

Caption: General workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for quantitative purity analysis.[3] A reversed-phase C18 column is typically effective. Due to the compound's aromatic nature, it has a strong UV chromophore, allowing for sensitive detection. For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR) spectroscopy and Mass Spectrometry (LC-MS) are essential.

Analytical MethodPurposeKey Considerations
HPLC-UV Quantitative purity assessment (% area)Method development required (mobile phase, column). Good for routine analysis.[3]
NMR Spectroscopy Structural confirmation, identification of impurities¹H, ¹³C, and ¹⁹F NMR are all informative. Provides unambiguous structural data.
LC-MS Impurity identification and molecular weight confirmationProvides mass-to-charge ratio of the parent compound and impurities. Highly sensitive.[3]
TLC Quick qualitative check, reaction monitoringInexpensive and fast for screening purification conditions.

Q2: What are the optimal storage conditions for this compound?

As a solid, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[4] Given its susceptibility to oxidation, long-term storage under an inert atmosphere (nitrogen or argon) is recommended to maintain purity. For solutions, it is best to prepare them fresh. If storage is necessary, aliquot solutions into tightly sealed vials and store at -20°C for up to one month.

Q3: What are the key safety precautions when handling this compound?

This compound should be handled in a chemical fume hood.[4] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[5][6] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[4][5][6] Avoid breathing dust and ensure adequate ventilation.[4][6]

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

This protocol is a robust starting point for purifying gram-scale quantities of the title compound.

  • Dissolution: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Heating: Place the flask on a stirrer/hotplate in a fume hood. Add 10 mL of ethanol and begin heating with stirring.

  • Solubilization: Slowly bring the mixture to a gentle boil. If the solid has not completely dissolved, add more ethanol dropwise until a clear solution is obtained. Note the total volume of ethanol used.

  • Water Addition (Antisolvent): To the hot ethanol solution, add deionized water dropwise until the solution becomes persistently cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. The formation of crystals should be observed.

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (using the same ratio as the final recrystallization mixture) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Troubleshooting Decision Tree for Purification

G start Problem Observed During Purification discolor Product is Discolored (Pink/Brown) start->discolor low_yield Low Yield start->low_yield impure Persistent Impurities (by HPLC/TLC) start->impure sol_charcoal Solution: Add activated charcoal during recrystallization. discolor->sol_charcoal Cause: Adsorbable colored impurities sol_inert Solution: Use inert atmosphere and degassed solvents. discolor->sol_inert Cause: Oxidation sol_solvent Solution: Minimize hot solvent volume. Check for solubility. low_yield->sol_solvent Cause: Too much solvent used or incomplete dissolution sol_cooling Solution: Ensure slow cooling. Collect second crop from mother liquor. low_yield->sol_cooling Cause: Product remains in mother liquor sol_column Solution: Switch to column chromatography. impure->sol_column Cause: Impurities have similar solubility sol_tlc Action: Develop new solvent system using TLC. sol_column->sol_tlc

Caption: Decision tree for troubleshooting common purification issues.

References

  • National Institutes of Health (NIH). 5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic acid.[Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid.[Link]

  • Google Patents.CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Capot Chemical. (2013-09-11). MSDS of 5-Fluoro-2-hydroxybenzoic acid.[Link]

  • Google Patents.method for synthesizing 5-amino-2,4-dihydroxybenzoic acid.
  • RSC Publishing. Analytical Methods.[Link]

  • Pharmaffiliates. this compound.[Link]

  • Amerigo Scientific. 5-Amino-2-Fluoro-4-Hydroxybenzonitrile.[Link]

  • SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid.[Link]

  • Google Patents.
  • ResearchGate. (PDF) 5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic acid.[Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Hydroxybenzoic acid.[Link]

  • ResearchGate. Precolumn labelling for high-performance liquid chromatography of amino acids with 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole and its application to protein hydrolysates.[Link]

Sources

Optimizing reaction conditions for the synthesis of 5-Amino-2-fluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Amino-2-fluoro-4-hydroxybenzoic acid

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this important intermediate. My goal is to provide you with not just a protocol, but a deeper understanding of the reaction's nuances. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you might encounter in the lab. We will explore the causality behind experimental choices to empower you to optimize the synthesis for yield, purity, and scalability.

Overview of the Synthetic Strategy

The most reliable and scalable synthesis of this compound proceeds via a two-step route starting from the commercially available 2-Fluoro-4-hydroxybenzoic acid. The strategy involves:

  • Electrophilic Nitration: Introduction of a nitro group at the C5 position of the aromatic ring.

  • Reduction: Conversion of the nitro group to the target amine.

This approach is favored due to the high regioselectivity of the nitration step and the efficiency of the subsequent reduction.

Synthesis_Workflow SM 2-Fluoro-4-hydroxybenzoic acid INT 2-Fluoro-4-hydroxy-5-nitrobenzoic acid SM->INT Step 1: Nitration (HNO₃ / H₂SO₄) FP This compound INT->FP Step 2: Reduction (e.g., H₂, Pd/C)

Caption: General workflow for the synthesis of this compound.

Part 1: Frequently Asked Questions & Troubleshooting Guide

Step 1: Electrophilic Nitration of 2-Fluoro-4-hydroxybenzoic acid

Q1: What is the optimal procedure for the nitration of 2-Fluoro-4-hydroxybenzoic acid?

Q2: I'm getting a low yield in my nitration step. What are the likely causes?

Low yields are typically traced back to three main factors: reaction temperature, reagent concentration, or incomplete reaction.

  • Temperature Control: Nitration is a highly exothermic process.[1] If the temperature rises uncontrollably, it can lead to the formation of undesired byproducts or even decomposition of the starting material. It is critical to maintain a low temperature (0-5 °C) during the addition of the nitrating mixture.

  • Nitrating Agent: The choice and concentration of the nitrating agent are crucial. Using a nitrating mixture (H₂SO₄/HNO₃) is often more effective than nitric acid alone. The sulfuric acid protonates the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q3: Why is the nitro group selectively added at the C5 position? Am I at risk of forming other isomers?

The high regioselectivity is dictated by the directing effects of the substituents on the benzene ring.

  • The hydroxyl (-OH) group at C4 is a powerful activating, ortho-, para- director.

  • The fluoro (-F) group at C2 is a deactivating (via induction) but ortho-, para- director.

  • The carboxylic acid (-COOH) group at C1 is a deactivating, meta- director.

The hydroxyl group's activating effect is dominant. It strongly directs the incoming electrophile (NO₂⁺) to its ortho positions, which are C3 and C5. The C5 position is electronically favored and sterically less hindered than the C3 position (which is crowded by the adjacent -F and -COOH groups). Therefore, nitration overwhelmingly occurs at C5. The formation of other isomers, such as 2-fluoro-4-hydroxy-3-nitrobenzoic acid, is generally minimal under carefully controlled conditions.[1]

Step 2: Reduction of 2-Fluoro-4-hydroxy-5-nitrobenzoic acid

Q1: What are the recommended methods for reducing the nitro group to an amine?

The most common and effective methods are catalytic hydrogenation and metal-acid reductions.

  • Catalytic Hydrogenation: This is often the preferred method for its clean reaction profile and high efficiency. It involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, typically Palladium on carbon (Pd/C). This method avoids the use of harsh acids and simplifies the work-up procedure.[1]

  • Metal-Acid Reduction: This classic method uses a metal such as tin (Sn), stannous chloride (SnCl₂), or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).[2][3] While effective, the work-up can be more complex due to the need to remove metal salts.

Q2: My reduction via catalytic hydrogenation is stalling or incomplete. What should I check?

This is a common issue that can almost always be resolved by systematically checking the following points.

  • Catalyst Activity: The catalyst (e.g., Pd/C) can be poisoned by impurities (like sulfur or halide compounds) in the starting material or solvent. Ensure high-purity reagents and consider using a fresh batch of catalyst.[4]

  • Hydrogen Pressure: Ensure the system is properly sealed and maintaining the target hydrogen pressure. Insufficient hydrogen will slow or stop the reaction.

  • Mass Transfer: The reaction is a three-phase system (solid catalyst, liquid solution, hydrogen gas). Efficient stirring is critical to ensure good mixing and facilitate the transport of hydrogen to the catalyst surface.[1]

  • Solvent Choice: Solvents like methanol, ethanol, or ethyl acetate are commonly used. The solvent must fully dissolve the starting material to allow it access to the catalyst.

Q3: I am observing impurities in my final product after reduction. What could they be?

Impurities often arise from incomplete reduction or side reactions. Intermediates such as nitroso and hydroxylamine derivatives can form, which may subsequently react to create dimeric species like azo and azoxy compounds.[4] To minimize these:

  • Ensure sufficient catalyst loading and hydrogen pressure to drive the reaction to completion.

  • Avoid unnecessarily high temperatures, which can promote side reactions.

Troubleshooting_Reduction Start Problem: Incomplete Nitro Group Reduction Check_Catalyst Is the Catalyst Active? (Fresh, Not Poisoned) Start->Check_Catalyst Check_H2 Is Hydrogen Pressure Adequate? (System Sealed, Sufficient Pressure) Check_Catalyst->Check_H2 Yes Solution Resolved: Reaction Proceeds to Completion Check_Catalyst->Solution No (Use Fresh Catalyst) Check_Mixing Is Stirring Vigorous? (Good Mass Transfer) Check_H2->Check_Mixing Yes Check_H2->Solution No (Check Seals, Increase Pressure) Check_Solvent Is the Starting Material Fully Dissolved? Check_Mixing->Check_Solvent Yes Check_Mixing->Solution No (Increase Stirrer Speed) Check_Solvent->Solution Yes Check_Solvent->Solution No (Change/Increase Solvent)

Caption: Troubleshooting flowchart for incomplete catalytic hydrogenation.

Part 2: Optimized Reaction Parameters & Protocols

Data Presentation: Summary of Reaction Conditions

The following tables summarize the optimized conditions for each synthetic step.

Table 1: Optimized Parameters for Nitration

ParameterRecommended ConditionRationale
Starting Material 2-Fluoro-4-hydroxybenzoic acid1.0 equivalent
Nitrating Agent H₂SO₄ (98%) / HNO₃ (70%)Sulfuric acid acts as a catalyst to form the nitronium ion (NO₂⁺).
Stoichiometry 1.1 - 1.2 equivalents of HNO₃A slight excess ensures complete conversion of the starting material.
Solvent Concentrated H₂SO₄Acts as both solvent and catalyst.
Temperature 0 - 5 °CCrucial for controlling exotherm and minimizing byproduct formation.[1]
Reaction Time 1 - 3 hoursMonitor by TLC/HPLC for completion.
Typical Yield 85 - 95%Dependent on strict temperature control and work-up.

Table 2: Optimized Parameters for Catalytic Hydrogenation

ParameterRecommended ConditionRationale
Starting Material 2-Fluoro-4-hydroxy-5-nitrobenzoic acid1.0 equivalent
Catalyst 5-10% Palladium on Carbon (Pd/C)Highly efficient and selective for nitro group reduction.
Catalyst Loading 1 - 5 mol%Lower loading may be possible but can increase reaction time.
Solvent Methanol or EthanolExcellent solubility for the starting material and product.
Hydrogen Pressure 5 - 10 bar (approx. 70-150 psi)Higher pressure increases reaction rate.[1]
Temperature 25 - 50 °CMild heating can accelerate the reaction without promoting side products.
Reaction Time 4 - 12 hoursMonitor by HPLC or hydrogen uptake.
Typical Yield >95%Generally a very clean and high-yielding transformation.
Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-4-hydroxy-5-nitrobenzoic acid (Nitration)

  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, and a dropping funnel. Chill the reactor jacket to 0 °C.

  • Reagent Preparation: In the reactor, add concentrated sulfuric acid (98%). Begin stirring and cool the acid to 0 °C.

  • Substrate Addition: Slowly add 2-Fluoro-4-hydroxybenzoic acid (1.0 eq.) in portions to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all solids are dissolved.

  • Nitration: Cool the solution back down to 0-5 °C. Add fuming nitric acid (1.1 eq.) dropwise via the dropping funnel over 1-2 hours. Crucially, maintain the internal temperature below 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, let the mixture stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's completion by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes with a few drops of acetic acid).

  • Work-up: Carefully and slowly pour the reaction mixture onto a stirred mixture of ice and water. A yellow precipitate will form.

  • Isolation: Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the yellow solid product under vacuum at 50-60 °C to a constant weight. The product is typically of high purity (>98%) and can be used in the next step without further purification.

Protocol 2: Synthesis of this compound (Reduction)

  • Reactor Setup: Charge a suitable pressure reactor (autoclave) with 2-Fluoro-4-hydroxy-5-nitrobenzoic acid (1.0 eq.) and a solvent such as methanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 5% Pd/C catalyst (1-5 mol%).

  • Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).

  • Reaction: Begin vigorous stirring and heat the mixture to 40-50 °C. The reaction progress can be monitored by observing the drop in hydrogen pressure (uptake) and by periodic sampling for HPLC analysis.

  • Completion & Work-up: Once the reaction is complete (no further hydrogen uptake and starting material is consumed), cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with additional solvent (methanol).

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the final product as a high-purity solid.

References

  • Zhang, et al. (2018). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available at: [Link]

  • Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Ningbo Inno Pharmchem Co., Ltd. Exploring 2-Fluoro-4-Nitrobenzoic Acid: Properties and Applications. Available at: [Link]

  • Springer Nature. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Available at: [Link]

  • Google Patents. DE1096892B - Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid.
  • HETEROCYCLES. SYNTHESIS OF 5-AMINO- AND 4-HYDROXY- 2-PHENYLSULFONYLMETHYLPIPERIDINES. Available at: [Link]

  • National Institutes of Health. 5-[(E)-(2-Fluorobenzylidene)amino]-2-hydroxybenzoic acid. Available at: [Link]

  • Google Patents. method for synthesizing 5-amino-2,4-dihydroxybenzoic acid.
  • PrepChem.com. Preparation of 4-amino-3-hydroxybenzoic acid. Available at: [Link]

Sources

Technical Support Center: Identification of Byproducts in the Synthesis of 5-Amino-2-fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Amino-2-fluoro-4-hydroxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this valuable compound. As a key intermediate in the development of novel therapeutics, ensuring its purity is paramount. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed analytical protocols to help you identify and mitigate the formation of common byproducts. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

I. Introduction to the Synthetic Landscape

The most common and logical synthetic route to this compound involves a two-step process starting from 2-fluoro-4-hydroxybenzoic acid:

  • Electrophilic Nitration: Introduction of a nitro group at the C5 position.

  • Reduction of the Nitro Group: Conversion of the nitro intermediate to the desired primary amine.

Each of these steps, while seemingly straightforward, is susceptible to side reactions that can lead to a variety of impurities. Understanding the formation of these byproducts is the first step toward preventing them.

II. Visualizing the Synthetic Pathway and Potential Byproducts

The following diagram illustrates the primary synthetic route and the points at which common byproducts may arise.

Synthesis_Byproducts cluster_nitration Nitration Step Byproducts cluster_reduction Reduction Step Byproducts Start 2-Fluoro-4-hydroxybenzoic Acid Intermediate 2-Fluoro-4-hydroxy- 5-nitrobenzoic Acid Start->Intermediate Nitration (HNO3/H2SO4) Isomer Isomeric Nitro Products (e.g., 3-nitro isomer) Start->Isomer Alternative Nitration Unreacted_Start Unreacted Starting Material Start->Unreacted_Start Incomplete Reaction Product 5-Amino-2-fluoro- 4-hydroxybenzoic Acid Intermediate->Product Reduction (e.g., H2/Pd/C, SnCl2) Dinitro Dinitrated Byproduct Intermediate->Dinitro Over-nitration Incomplete Incomplete Reduction (Nitroso/Hydroxylamine Intermediates) Intermediate->Incomplete Partial Reduction Unreacted_Inter Unreacted Nitro Intermediate Intermediate->Unreacted_Inter Incomplete Reaction Decarboxy Decarboxylated Impurity (4-Amino-3-fluorophenol) Product->Decarboxy Thermal Stress Dimer Azo/Azoxy Dimers Incomplete->Dimer Condensation Analysis_Workflow Start Crude Product Sample TLC Initial Assessment by TLC Start->TLC HPLC_UV Quantitative Analysis by HPLC-UV TLC->HPLC_UV Identify_Known Identify Known Compounds (Product, Starting Material, Intermediate) HPLC_UV->Identify_Known Unknown_Peaks Unknown Peaks Present? Identify_Known->Unknown_Peaks LC_MS Characterize by LC-MS (Determine Molecular Weight) Unknown_Peaks->LC_MS Yes No_Unknowns Purity Acceptable Unknown_Peaks->No_Unknowns No NMR Structural Elucidation by NMR (Isolate if necessary) LC_MS->NMR Structure_ID Identify Byproduct Structure NMR->Structure_ID

Technical Support Center: Regioselective Synthesis of 5-Amino-2-fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Amino-2-fluoro-4-hydroxybenzoic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. The strategic placement of four different substituents on the aromatic ring makes regioselectivity a paramount challenge. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve your synthetic goals efficiently and with high fidelity.

Core Synthetic Strategy: A Regiochemical Roadmap

The most common and practical approach to synthesizing this compound involves a multi-step sequence starting from a commercially available precursor, 2-fluoro-4-hydroxybenzoic acid. The key transformations are the regioselective introduction of a nitrogen functionality at the C5 position, followed by its conversion to the target amine. The primary challenge lies in controlling the position of the initial functionalization against the competing directing effects of the resident substituents.

The general workflow is outlined below:

G cluster_0 Phase 1: Regioselective Functionalization cluster_1 Phase 2: Functional Group Transformation A 2-Fluoro-4-hydroxybenzoic Acid (Starting Material) B Step 1: Regioselective Nitration (Key Challenge) A->B HNO₃ / H₂SO₄ C 2-Fluoro-4-hydroxy-5-nitrobenzoic Acid B->C D Step 2: Chemoselective Reduction C->D e.g., Fe / NH₄Cl or SnCl₂ E This compound (Final Product) D->E

Figure 1: Proposed synthetic pathway for this compound.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Part 1: The Nitration Step

Question: My nitration of 2-fluoro-4-hydroxybenzoic acid is giving me a mixture of the desired 5-nitro and the undesired 3-nitro isomers. How can I improve regioselectivity for the 5-position?

Answer: This is the most critical challenge in the synthesis. The regiochemical outcome is a delicate balance between the directing effects of the three substituents:

  • Hydroxyl (-OH): A powerful activating, ortho, para-director.

  • Fluorine (-F): A deactivating, ortho, para-director.

  • Carboxylic Acid (-COOH): A deactivating, meta-director.

The -OH group at C4 is the dominant directing group, strongly activating the C3 and C5 positions (ortho to the hydroxyl). While electronic effects are similar for both positions, steric hindrance from the adjacent fluorine atom at C2 can disfavor substitution at C3, making C5 the kinetically preferred site. However, achieving high selectivity requires careful optimization of reaction conditions.

Troubleshooting Steps:

  • Lower the Temperature: Run the reaction at 0°C or even -10°C. Lower temperatures increase the selectivity of electrophilic aromatic substitution by favoring the pathway with the lowest activation energy, which is typically substitution at the less sterically hindered C5 position.

  • Control the Nitrating Agent Addition: Add the nitrating agent (e.g., concentrated nitric acid) dropwise to the solution of your substrate in sulfuric acid. This maintains a low concentration of the active nitronium ion (NO₂⁺), minimizing side reactions and improving selectivity.

  • Use a Milder Nitrating Agent: Harsh conditions (concentrated H₂SO₄/HNO₃) can sometimes decrease selectivity. Consider using cerium (IV) ammonium nitrate (CAN), which is known to favor ortho-nitration of phenols under milder conditions.[1]

Question: I'm observing significant tar formation and low yields during nitration. What is causing this and how can I prevent it?

Answer: Tar formation is typically due to oxidation of the electron-rich phenol ring by the strong oxidizing environment of the nitrating mixture. The hydroxyl group makes the ring highly susceptible to oxidation.

Troubleshooting Steps:

  • Protect the Hydroxyl Group: The most robust solution is to protect the phenolic hydroxyl group as an ester (e.g., acetate) or ether before nitration. An acetyl group is advantageous as it is moderately deactivating, taming the high reactivity of the phenol and preventing oxidation. It can be easily removed later under basic or acidic conditions.[2]

  • Strict Temperature Control: As mentioned above, maintaining a low temperature (0°C or below) throughout the reaction and addition phase is crucial to minimize oxidative side reactions.

  • Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, quench the reaction immediately by pouring it onto ice. Over-exposure to the strong acid/oxidizing medium will lead to product degradation.

Part 2: The Reduction Step

Question: My catalytic hydrogenation (H₂/Pd-C) is causing defluorination of my product. What are safer reduction methods?

Answer: This is a known issue. Palladium on carbon (Pd/C) is highly active and can catalyze hydrodehalogenation, especially for aryl fluorides and chlorides.[3] For a substrate with a fluorine substituent, alternative reduction methods that do not involve palladium are strongly recommended.

Recommended Chemoselective Reduction Methods:

Reagent SystemAdvantagesDisadvantages
SnCl₂·2H₂O / EtOH or HCl Highly chemoselective; does not reduce aryl halides. Effective and reliable.[4]Workup can be cumbersome due to the formation of tin salts. Requires stoichiometric amounts.
Fe / NH₄Cl or AcOH Inexpensive, effective, and environmentally benign. Excellent functional group tolerance.[3]Heterogeneous reaction may require longer reaction times or heating.
Sodium Dithionite (Na₂S₂O₄) Mild conditions, often used for sensitive substrates.Can sometimes be sluggish and may require phase-transfer catalysts for better results.
Raney Nickel / H₂ Generally less prone to causing dehalogenation than Pd/C, especially for aryl fluorides.[3]Still carries some risk of defluorination; requires careful optimization and handling of pyrophoric catalyst.

Our Recommendation: For reliability and high chemoselectivity, stannous chloride (SnCl₂) or iron powder in a mildly acidic medium (Fe/NH₄Cl) are the preferred methods for this specific transformation.[3][4][5]

G Start Nitro Intermediate Method1 H₂ / Pd-C Start->Method1 High Risk Method2 SnCl₂ or Fe/NH₄Cl Start->Method2 Recommended Method3 Raney Ni / H₂ Start->Method3 Moderate Risk Result1 Mixture of Amino Product + Defluorinated Impurity Method1->Result1 Result2 Clean Amino Product (High Yield & Purity) Method2->Result2 Result3 Mostly Amino Product (Potential for some defluorination) Method3->Result3

Figure 2: Decision workflow for selecting a nitro reduction method.

Frequently Asked Questions (FAQs)

Q: Is it necessary to protect the carboxylic acid group before nitration? A: Generally, it is not necessary. The carboxylic acid group is a meta-director and is relatively stable under nitrating conditions. Protecting it as an ester adds two steps to the synthesis (protection and deprotection) and is usually only considered if there are specific solubility issues or competing side reactions involving the acid functionality.[6]

Q: How can I reliably confirm the regiochemistry of my nitrated intermediate? A: The most definitive method is 2D NMR spectroscopy. A ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment will show a 3-bond correlation between the proton on the carboxylic acid (-COOH) and the carbon at the C5 position. Additionally, NOESY (Nuclear Overhauser Effect Spectroscopy) can show through-space correlations between the proton at C6 and the nitro group at C5. ¹H NMR alone can also be indicative; the coupling patterns of the remaining aromatic protons will be distinct for the 3-nitro vs. the 5-nitro isomer.

Q: Can the amino group be installed directly, avoiding the nitration/reduction sequence? A: Direct C-H amination is a modern and attractive strategy but can be challenging to apply to complex, multifunctionalized arenes. Methods like iridium-catalyzed directed C-H amination have been developed for benzoic acids, but they typically require specific directing groups and specialized reagents.[7] For this particular substrate, the directing group landscape is complex, and developing a robust direct amination protocol would likely require significant research and development. The nitration-reduction route remains the most established and reliable method.

Q: What are the key safety precautions for nitration reactions? A: Nitration reactions using nitric and sulfuric acids are highly exothermic and produce a powerful oxidizing agent. Always:

  • Use a fume hood and wear appropriate personal protective equipment (lab coat, safety glasses, acid-resistant gloves).

  • Perform the reaction in a flask equipped with a magnetic stirrer and an external cooling bath (ice-water or ice-salt).

  • Add the nitrating agent slowly and monitor the internal temperature carefully.

  • Quench the reaction by slowly adding the reaction mixture to a large amount of crushed ice, never the other way around.

Detailed Experimental Protocols

Protocol 1: Regioselective Nitration of 2-Fluoro-4-hydroxybenzoic Acid

This protocol prioritizes selectivity by maintaining a low temperature.

Materials:

  • 2-Fluoro-4-hydroxybenzoic acid (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid (approx. 4 mL per gram of starting material).

  • Cool the flask to 0°C in an ice-water bath.

  • Slowly add the 2-fluoro-4-hydroxybenzoic acid (1.0 eq) in portions, ensuring the temperature does not rise above 5°C. Stir until all solids have dissolved.

  • In a separate container, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid (approx. 1 mL per gram of starting material), keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the benzoic acid over 30-45 minutes. Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition.

  • After the addition is complete, let the reaction stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate with a drop of acetic acid).

  • Once the starting material is consumed, carefully pour the reaction mixture onto a large beaker filled with crushed ice.

  • A precipitate (the crude 2-fluoro-4-hydroxy-5-nitrobenzoic acid) should form. Stir the ice slurry for 30 minutes.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Dry the solid product under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Protocol 2: Chemoselective Reduction using Tin(II) Chloride

This protocol is highly reliable and avoids the risk of defluorination.

Materials:

  • 2-Fluoro-4-hydroxy-5-nitrobenzoic acid (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Ethanol or Ethyl Acetate

  • Concentrated Hydrochloric Acid (optional, for pH adjustment)

  • Saturated Sodium Bicarbonate solution

  • Deionized Water

Procedure:

  • To a round-bottom flask, add the 2-fluoro-4-hydroxy-5-nitrobenzoic acid (1.0 eq) and ethanol (approx. 10 mL per gram of nitro compound).

  • Add the tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 78°C for ethanol) and stir. The reaction is typically complete within 2-4 hours. Monitor by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. A precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude solid is the target this compound, which can be purified by recrystallization or column chromatography.

References

  • Benchchem. A Comparative Analysis of 4-Fluoro-3-hydroxybenzoic Acid and Its Positional Isomers.
  • Wikipedia. Reduction of nitro compounds. Available at: [Link]

  • University of Louisville. Protecting Groups.
  • Organic Chemistry Data. Nitro Reduction - Common Conditions. Available at: [Link]

  • Master Organic Chemistry. Reduction of Nitro Groups. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]

  • MDPI. Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Available at: [Link]

  • MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available at: [Link]

  • ResearchGate. 3-Fluoro-4-hydroxybenzoic acid, 1. Available at: [Link]

  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]

  • SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available at: [Link]

  • Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • ResearchGate. Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid. Available at: [Link]

  • NIH National Library of Medicine. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Available at: [Link]

  • HETEROCYCLES. SYNTHESIS OF 5-AMINO- AND 4-HYDROXY- 2-PHENYLSULFONYLMETHYLPIPERIDINES. Available at: [Link]

  • WIPO PatentScope. WO/2022/201155 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. Available at: [Link]

  • Scholarly Publications Leiden University. Protective group strategies in carbohydrate and peptide chemistry. Available at: [Link]

  • PubMed Central. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Available at: [Link]

  • Organic Chemistry Portal. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Available at: [Link]

  • PubMed. Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. Available at: [Link]

  • Wikipedia. 4-Hydroxybenzoic acid. Available at: [Link]

  • WIPO PatentScope. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Available at: [Link]

  • Figshare. Regioselective Synthesis of 2‑Aryl-5-cyano-1-(2-hydroxyaryl)‑1H‑imidazole-4-carboxamides Self-Assisted by a 2‑Hydroxyaryl Group. Available at: [Link]

Sources

Technical Support Center: Purification of Crude 5-Amino-2-fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 5-Amino-2-fluoro-4-hydroxybenzoic acid. This document is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this starting material is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide offers practical, experience-based advice to help you overcome common purification challenges and achieve the desired purity of your compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound. Each problem is followed by potential causes and detailed, step-by-step solutions.

Problem 1: Low Recovery After Recrystallization

You've performed a recrystallization, but the yield of purified product is significantly lower than expected.

Potential Causes:

  • Incorrect Solvent Choice: The solvent may be too good at dissolving the compound, even at low temperatures.

  • Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved in the mother liquor.

  • Premature Crystallization: The compound may have crystallized in the funnel during hot filtration.

  • Cooling Rate Too Rapid: Rapid cooling can lead to the formation of small, impure crystals that are lost during filtration.

Troubleshooting Steps:

  • Solvent System Optimization:

    • Evaluate Solvent Polarity: Based on the structure of this compound (an amino acid derivative), a polar protic solvent is a good starting point. Ethanol is often a suitable choice for structurally similar compounds like 2-Amino-5-nitrobenzoic acid.[1]

    • Consider a Mixed-Solvent System: If a single solvent doesn't provide the desired solubility profile, a mixed-solvent system (e.g., ethanol/water, acetone/water) can be effective. The goal is to find a system where the compound is highly soluble when hot and poorly soluble when cold.

    • Reference Solubility Data: While specific data for the target compound may be limited, data for analogous compounds can be a useful guide. For instance, the solubility of 3-nitrobenzoic acid in ethanol increases significantly with temperature.[1]

  • Minimize Solvent Usage:

    • Add the hot solvent portion-wise to the crude material until it just dissolves.[1] This ensures you are at the saturation point and minimizes the amount of product lost in the mother liquor.

  • Prevent Premature Crystallization:

    • Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.[1]

    • Use a fluted filter paper for a faster filtration rate.[1]

  • Control the Cooling Process:

    • Allow the hot, clear filtrate to cool slowly to room temperature on a benchtop, covered with a watch glass.[1] This promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal precipitation before filtration.[1]

Problem 2: Persistent Colored Impurities

Even after purification, the product retains a noticeable color (e.g., yellow, brown, or orange).

Potential Causes:

  • Oxidation of the Amino Group: The amino group is susceptible to oxidation, which can form colored byproducts. The compound may turn brown when exposed to air.[2]

  • Formation of Azo or Azoxy Compounds: During synthesis, side reactions can lead to the formation of highly colored dimeric species from nitroso and hydroxylamine intermediates.[3]

  • Residual Starting Materials or Reagents: Incomplete reactions can leave colored starting materials or byproducts in the crude mixture.

Troubleshooting Steps:

  • Activated Carbon Treatment:

    • During recrystallization, after the crude product has dissolved in the hot solvent, add a small amount of activated carbon (charcoal) to the solution.

    • Rationale: Activated carbon has a high surface area and can adsorb colored impurities.

    • Procedure: Add about 1-2% by weight of activated carbon relative to the crude compound. Boil the solution with the carbon for a few minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool.

  • Chromatographic Purification:

    • If recrystallization and carbon treatment are insufficient, column chromatography is a more powerful technique for separating compounds with different polarities.

    • Stationary Phase: Silica gel is a common choice for polar compounds.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used. The optimal solvent system will need to be determined by thin-layer chromatography (TLC).

  • Control of Reaction Conditions:

    • Review the synthetic procedure to identify potential sources of colored byproducts. For instance, in reductions of nitro groups, ensuring complete reduction is crucial to avoid side products.[3]

Problem 3: Presence of Multiple Spots on TLC After Purification

A TLC analysis of your "purified" product shows more than one spot, indicating the presence of impurities.

Potential Causes:

  • Co-precipitation of Impurities: If an impurity has similar solubility characteristics to the target compound, it may co-precipitate during recrystallization.

  • Inadequate Chromatographic Separation: The chosen mobile phase in column chromatography may not have been optimal for separating the impurities from the product.

  • Degradation of the Compound: The compound may be degrading during the purification process, for example, due to excessive heat or exposure to incompatible pH conditions. Aqueous solutions of similar compounds can be unstable at elevated temperatures.[2]

Troubleshooting Steps:

  • Optimize Recrystallization:

    • Try a different solvent or solvent system. A change in solvent polarity may alter the solubility of the impurities enough to leave them in the mother liquor.

    • Perform a second recrystallization of the purified material.

  • Refine Chromatographic Method:

    • TLC Optimization: Systematically test different mobile phase compositions to achieve better separation of the spots on a TLC plate. This will translate to better separation on a column.

    • Consider a Different Chromatographic Technique:

      • Ion-Exchange Chromatography: Given the amino and carboxylic acid groups, ion-exchange chromatography can be highly effective. A strong cationic resin can be used to bind the zwitterionic amino acid, allowing impurities to be washed away. Elution is then achieved by changing the pH.[4] This technique is powerful for separating molecules with minor differences in net charge.[5]

      • Reverse-Phase Chromatography: Using a C18 column with a mobile phase of acetonitrile and water (often with a pH modifier like formic or trifluoroacetic acid) can provide excellent separation.[6]

  • Assess Compound Stability:

    • Minimize the time the compound is heated during recrystallization.

    • If using chromatography, ensure the compound is stable on the stationary phase (e.g., silica gel can be acidic).

    • Forced degradation studies under acidic, basic, oxidative, and thermal stress can help identify potential degradation products.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often stem from the synthetic route. These can include:

  • Unreacted Starting Materials: For example, the nitro-precursor if the reduction step is incomplete.[3]

  • Side-Reaction Products: Such as the formation of azo or azoxy compounds from intermediate nitroso and hydroxylamine species.[3]

  • Isomeric Impurities: Depending on the synthetic strategy, other positional isomers of the aminofluorohydroxybenzoic acid may be formed.

  • Degradation Products: The compound can potentially undergo decarboxylation at high temperatures or oxidation of the amino group.[2][7]

Q2: What is the best general-purpose method for purifying this compound?

A2: For initial purification of a solid, recrystallization is often the most straightforward and cost-effective method.[1] It is effective at removing impurities with significantly different solubility profiles. For higher purity requirements or to separate closely related impurities, column chromatography (either normal phase on silica gel or reverse-phase) is recommended.[6][8]

Q3: How can I assess the purity of my final product?

A3: A combination of analytical techniques should be used:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for quantitative purity assessment. A reverse-phase C18 column with a UV detector is typically used.[6] Purity is often calculated by the area percent method.[6]

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and help identify any impurities with distinct signals.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and can be coupled with liquid chromatography (LC-MS) to identify the molecular weights of impurities.[6]

  • Melting Point: A sharp melting point is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.

Q4: My compound is poorly soluble in common organic solvents. What are my options?

A4: The solubility of amino acids is highly pH-dependent.[9]

  • Adjusting pH: The amino group can be protonated at low pH, and the carboxylic acid group can be deprotonated at high pH, forming more soluble salts.[7] You can dissolve the compound in a dilute aqueous acid or base, perform an extraction to remove neutral organic impurities, and then precipitate the pure compound by adjusting the pH back to its isoelectric point.

  • Specialized Extraction Methods: Liquid-liquid extraction using specific organic solutions or aqueous two-phase systems can also be employed for purification.[10][11]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol is a starting point and may require optimization for your specific sample.

  • Solvent Selection: Begin by testing the solubility of a small amount of your crude material in various solvents (e.g., ethanol, methanol, water, acetone, ethyl acetate) at room temperature and upon heating. A good solvent will show low solubility at room temperature and high solubility when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[1]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl and gently reheat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities (and activated carbon if used).[1]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Purity Assessment by HPLC

This is a general reverse-phase HPLC method that can be adapted.

Parameter Value
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 95% A, 5% B. Linearly increase to 95% B over 15 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector Wavelength 254 nm (or optimized wavelength)
Run Time 20 minutes

Sample Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., a mixture of methanol and water) at a concentration of approximately 1 mg/mL.[7]

Visualizations

General Purification Workflow

PurificationWorkflow cluster_end Crude Crude Product AssessPurity Assess Initial Purity (TLC, HPLC) Crude->AssessPurity ChooseMethod Choose Purification Method AssessPurity->ChooseMethod Recrystallization Recrystallization ChooseMethod->Recrystallization Solid with solubility difference Chromatography Column Chromatography ChooseMethod->Chromatography Complex mixture or high purity needed Extraction Acid-Base Extraction ChooseMethod->Extraction Poor organic solubility Purified Purified Product Recrystallization->Purified Chromatography->Purified Extraction->Purified FinalPurity Final Purity Analysis (HPLC, NMR, MS) Purified->FinalPurity Pass Purity Met? FinalPurity->Pass Fail Re-purify Pass->Fail No End Product Ready Pass->End Yes Fail->ChooseMethod RecrystallizationTroubleshooting cluster_causes Potential Causes cluster_solutions Solutions Start Problem Low Yield or Impure Product Cause1 Incorrect Solvent Too soluble or insoluble Start->Cause1 Cause2 Process Error Too much solvent, rapid cooling Start->Cause2 Cause3 Impurity Profile Co-precipitation of similar impurities Start->Cause3 Sol1 Solvent Screening Test single & mixed solvents Cause1->Sol1 Sol2 Optimize Technique Minimize solvent, slow cooling, preheat funnel Cause2->Sol2 Sol3 Alternative Method Consider chromatography Cause3->Sol3

Caption: A logical diagram for troubleshooting common recrystallization problems.

References

  • Google Patents. (n.d.). US4661606A - Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein.
  • Google Patents. (n.d.). WO2015104464A1 - Process for purifying aromatic amino acids.
  • National Center for Biotechnology Information. (n.d.). Effective separation of aromatic and aliphatic amino acids mixtures using ionic-liquid-based aqueous biphasic systems. Retrieved from [Link]

  • ChemBK. (2022). 4-Amino-2-hydroxybenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Ion exchange chromatography techniques. Retrieved from [Link]

Sources

Impact of starting material purity on 5-Amino-2-fluoro-4-hydroxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediate Synthesis

5-Amino-2-fluoro-4-hydroxybenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. As with any multi-step synthesis destined for active pharmaceutical ingredients (APIs), the quality of the final product is inextricably linked to the purity of its precursors.[1][2] Impurities in starting materials can propagate through a synthetic sequence, leading to lower yields, complex purification challenges, and the potential for introducing unwanted and potentially toxic byproducts into the final API.[2][3] Regulatory bodies like the FDA and EMA mandate strict control over the entire manufacturing process, starting from well-characterized and justified starting materials.[4][5][6]

This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for troubleshooting issues in the synthesis of this compound, with a specific focus on the impact of starting material purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis. The typical synthetic route involves the nucleophilic aromatic substitution (SNAr) of a highly activated fluoronitrobenzoic acid derivative, followed by the reduction of the nitro group. The purity of the initial fluoronitrobenzoic acid is paramount.

Q1: We are observing a significant amount of an unknown isomeric impurity in our final product that is difficult to separate. What is the most likely cause?

A1: The most probable cause is the presence of regioisomeric impurities in your starting material, likely 2,4-difluoro-5-nitrobenzoic acid . The nitration of 2,4-difluorobenzoic acid, a common precursor, can produce not only the desired 5-nitro isomer but also other isomers like 2,4-difluoro-3-nitrobenzoic acid or dinitro species.[7]

  • Causality: The electron-withdrawing nitro group is essential for activating the aromatic ring for nucleophilic aromatic substitution (SNAr) at the para-position (C4) by a hydroxyl source.[8][9][10] If an isomeric impurity like 3-nitro is present, it will undergo the same reaction sequence (hydroxylation and reduction) to produce the corresponding isomeric final product (e.g., 3-Amino-2-fluoro-4-hydroxybenzoic acid). These isomers often have very similar physical properties, making purification by standard methods like recrystallization or column chromatography extremely challenging.

  • Recommendation: Perform a rigorous purity analysis of your starting material batch using a validated HPLC method with a high-resolution column capable of separating regioisomers. If isomeric impurities are confirmed, the starting material must be purified before use, or a new, higher-purity source should be procured.

Q2: Our reaction yield is consistently low, and HPLC analysis shows a significant amount of unreacted starting material, even after extending the reaction time. Could this be a purity issue?

A2: Yes, this is a classic symptom of impure starting materials. While catalyst or reagent issues should also be investigated, the purity of your substrate is a primary suspect.

  • Causality:

    • Dilution Effect: The presence of non-reactive impurities (e.g., residual starting materials from the previous step, like 2,4-difluorobenzoic acid) effectively lowers the concentration of your reactive starting material. This can lead to slower reaction kinetics and incomplete conversion.

    • Reactive Impurities: Some impurities may react with your reagents, consuming them in non-productive side reactions. For instance, acidic or basic impurities can neutralize catalysts or reagents, stalling the reaction.

  • Recommendation:

    • Obtain a Certificate of Analysis (CoA) for your starting material and verify the assay/purity.

    • Use Quantitative NMR (qNMR) or HPLC with a certified reference standard to determine the absolute purity of your starting material.[11]

    • Analyze the starting material for residual solvents or inorganic impurities that could interfere with the reaction.

Q3: The reduction of the nitro group is sluggish and generates multiple byproducts, leading to a dark, discolored crude product. We've ruled out catalyst and hydrogen pressure issues. What's next?

A3: Impurities carried over from the starting material can interfere with catalytic reduction processes.

  • Causality: Catalytic hydrogenation (e.g., using Pd/C) is a sensitive process. Certain functional groups or residual metals can act as catalyst poisons, deactivating the palladium surface.[12][13] For example, if your starting 2,4-difluoro-5-nitrobenzoic acid was synthesized using reagents containing sulfur or other heavy metals, even trace amounts can poison the catalyst. Furthermore, organic impurities may be reduced under the reaction conditions, leading to a complex mixture of byproducts.

  • Recommendation:

    • Review the synthesis route of your starting material to identify potential sources of catalyst poisons.

    • Screen for elemental impurities in your starting material using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

    • Purify the intermediate after the hydroxylation step but before the reduction. This ensures that only the desired substrate enters the critical reduction step.

Q4: What are the critical purity attributes to specify for the 2,4-difluoro-5-nitrobenzoic acid starting material?

A4: To ensure a robust and reproducible synthesis, a comprehensive specification for the starting material is essential.[4][6]

Parameter Acceptance Criteria Rationale & Impact if Out of Specification
Assay (by HPLC/qNMR) > 99.0%Ensures potency and reduces the presence of unknown impurities. Lower assay leads to lower yield.
Isomeric Purity 2,4-difluoro-3-nitrobenzoic acid: < 0.1%Prevents formation of hard-to-remove isomeric final products.[7]
Related Substances Any single unknown impurity: < 0.1%Minimizes side reactions and simplifies downstream purification.
Residual Solvents Per ICH Q3C GuidelinesSolvents can affect reaction kinetics and safety.[4]
Water Content (Karl Fischer) < 0.5%Excess water can interfere with certain reagents and affect reaction concentration.
Heavy Metals < 10 ppmPrevents poisoning of catalysts used in subsequent steps (e.g., Pd/C for nitro reduction).

Visualized Guides & Workflows

The following diagrams illustrate the troubleshooting logic and the synthetic pathway, highlighting points of potential impurity ingress.

G start Problem Encountered (e.g., Low Yield, Impure Product) check_sm Assess Starting Material (SM) Purity start->check_sm sm_ok SM Purity Meets Specification? check_sm->sm_ok investigate_reagents Investigate Reagents & Reaction Conditions (Temp, Time, Stoichiometry) sm_ok->investigate_reagents  Yes identify_impurity Identify Specific Impurity (Isomer, Precursor, etc.) sm_ok->identify_impurity No   optimize Optimize Process Parameters investigate_reagents->optimize purify_sm Purify Starting Material (e.g., Recrystallization) identify_impurity->purify_sm source_new_sm Source New High-Purity Starting Material identify_impurity->source_new_sm re_run Re-run Synthesis with Purified/New SM purify_sm->re_run source_new_sm->re_run

Caption: Troubleshooting workflow for synthesis issues.

G cluster_0 Starting Material cluster_1 Step 1: Hydroxylation (SNAr) cluster_2 Step 2: Reduction (e.g., H₂, Pd/C) SM 2,4-Difluoro-5-nitrobenzoic acid Imp1 Impurity: 2,4-Difluoro-3-nitrobenzoic acid (Isomer) Int 2-Fluoro-4-hydroxy-5-nitrobenzoic acid SM->Int NaOH / H₂O Imp2 Impurity: 2-Fluoro-4-hydroxy-3-nitrobenzoic acid Imp1->Imp2 NaOH / H₂O FP This compound (Final Product) Int->FP H₂, Pd/C Imp3 Impurity: 3-Amino-2-fluoro-4-hydroxybenzoic acid Imp2->Imp3 H₂, Pd/C

Caption: Propagation of isomeric impurity through the synthesis.

Experimental Protocols

Protocol 1: HPLC Purity Assessment of 2,4-Difluoro-5-nitrobenzoic Acid

This protocol provides a general method for assessing the purity and detecting isomeric impurities in the starting material. Method validation is required for use in a regulated environment.

  • Objective: To determine the purity of a 2,4-difluoro-5-nitrobenzoic acid sample by separating it from potential impurities.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Materials and Reagents:

    • Sample of 2,4-difluoro-5-nitrobenzoic acid

    • HPLC-grade acetonitrile (ACN)

    • HPLC-grade water

    • Formic acid (or Trifluoroacetic acid, TFA)

  • Chromatographic Conditions:

    Parameter Value
    Column C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm)
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient Start at 70% A / 30% B, linear to 20% A / 80% B over 20 min
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detection Wavelength 254 nm

    | Injection Volume | 10 µL |

  • Procedure: a. Sample Preparation: Accurately weigh and dissolve ~10 mg of the starting material in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL solution. b. Analysis: i. Inject a blank (diluent) to ensure a clean baseline. ii. Inject the sample solution. iii. Integrate all peaks in the chromatogram. Purity is expressed as the area percentage of the main peak relative to the total area of all peaks. Pay close attention to any peaks eluting near the main product, as these may be isomers.

Protocol 2: General Synthesis of this compound

This protocol is for informational purposes and requires optimization for specific lab conditions and scales.

  • Step 1: Hydroxylation of 2,4-difluoro-5-nitrobenzoic acid a. To a solution of sodium hydroxide (2.2 eq.) in water, add 2,4-difluoro-5-nitrobenzoic acid (1.0 eq., >99% purity). b. Heat the reaction mixture to reflux (approx. 100-110 °C) and monitor by HPLC until the starting material is consumed (typically 4-8 hours). c. Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl to a pH of ~2-3. d. The precipitated product, 2-fluoro-4-hydroxy-5-nitrobenzoic acid, is collected by filtration, washed with cold water, and dried. e. CRITICAL CONTROL POINT: Analyze the purity of this intermediate. If significant impurities are detected, purify it (e.g., by recrystallization from an ethanol/water mixture) before proceeding.

  • Step 2: Reduction of 2-fluoro-4-hydroxy-5-nitrobenzoic acid a. In a suitable pressure vessel, suspend the 2-fluoro-4-hydroxy-5-nitrobenzoic acid intermediate (1.0 eq.) in a solvent such as ethanol or methanol. b. Add a palladium on carbon catalyst (5-10% Pd/C, ~1-5 mol%). c. Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir vigorously at room temperature. d. Monitor the reaction by hydrogen uptake and/or HPLC until the nitro-intermediate is fully consumed. e. CRITICAL CONTROL POINT: Ensure the catalyst is active and the starting material is free of catalyst poisons. f. Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen). g. Filter the reaction mixture through a pad of celite to remove the catalyst. h. Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization.

References

  • Moravek. (n.d.). The Importance of Purity in Chemistry. Moravek. [Link]

  • Feldsien, T., et al. (2010). Drug Substance Starting Material Selection. Pharmaceutical Technology. [Link]

  • Enkrisi. (2023). Understanding Regulatory Starting Materials for API Drug Substance. Enkrisi. [Link]

  • Dalal, M. (n.d.). Aromatic Nucleophilic Substitution. Dalal Institute. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • OrganicChemGuide. (n.d.). Nucleophilic Aromatic Substitution. OrganicChemGuide. [Link]

  • ChemOrgChem. (2025). Aromatic Nucleophilic Substitution. YouTube. [Link]

  • Pearson. (n.d.). Nucleophilic Aromatic Substitution. Pearson+. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • WIPO. (2024). PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. World Intellectual Property Organization. [Link]

  • WIPO. (2022). PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. World Intellectual Property Organization. [Link]

  • Zhang, L., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. [Link]

  • S. K. Sridhar, et al. (2011). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical Sciences. [Link]

  • European Medicines Agency. (2014). Reflection paper on the requirements for selection and justification of starting materials for the manufacture of chemical active substances. EMA. [Link]

Sources

Technical Support Guide: Scaling up 5-Amino-2-fluoro-4-hydroxybenzoic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of 5-Amino-2-fluoro-4-hydroxybenzoic acid from laboratory scale to pilot plant or full-scale manufacturing. The following sections provide a plausible synthetic route, address common scale-up challenges in a troubleshooting format, and outline key safety and procedural considerations. Our approach is grounded in established chemical principles to ensure you can anticipate and resolve issues effectively.

Overview of a Plausible Synthetic Route

While multiple synthetic pathways can be envisioned, a robust and industrially common approach for introducing an amino group to an activated aromatic ring involves a two-step process: nitration followed by reduction. This strategy is often preferred for its reliability and the availability of cost-effective reagents. The proposed route starts from the commercially available 2-fluoro-4-hydroxybenzoic acid.

Synthetic_Workflow start 2-fluoro-4-hydroxybenzoic acid intermediate 2-fluoro-4-hydroxy-5-nitrobenzoic acid start->intermediate   Nitration (HNO₃ / H₂SO₄) Temp < 10°C product This compound intermediate->product   Reduction (e.g., H₂, Pd/C or SnCl₂, HCl)

Caption: Proposed two-step synthesis of this compound.

Part 1: Troubleshooting and FAQ Guide for Scale-Up

This section addresses specific issues that frequently arise during the scale-up of aromatic nitration and reduction reactions.

General Scale-Up Issues

Q: My overall yield dropped from 85% at the 1L scale to 55% in the 100L reactor. What are the most likely causes?

A: A significant drop in yield during scale-up is a classic problem often rooted in physical and engineering principles rather than a fundamental change in chemistry. The primary culprits are:

  • Inefficient Heat Transfer: Larger reactors have a smaller surface-area-to-volume ratio. This makes it much harder to remove heat generated during exothermic reactions like nitration. Uncontrolled temperature increases can lead to side reactions, degradation of the starting material or product, and the formation of impurities.

  • Poor Mixing: What appears as a homogenous solution in a small flask may have localized "hot spots" or areas of high reagent concentration in a large reactor due to inadequate agitation. This directly impacts reaction selectivity and can lead to the formation of unwanted isomers or over-reaction.

  • Reagent Addition Rate: The rate of reagent addition, especially the nitrating agent, becomes critical at scale. An addition rate that was safe in the lab could create an uncontrollable exotherm in a large reactor. The addition must be scaled sub-linearly and should be tied to the reactor's cooling capacity.

Step 1: Nitration of 2-fluoro-4-hydroxybenzoic acid

Q: I am observing significant amounts of an unwanted isomer and some dark, tar-like byproducts during nitration. How can I improve the regioselectivity and minimize degradation?

A: This issue points directly to insufficient control over reaction conditions. The hydroxyl (-OH) and carboxyl (-COOH) groups on the starting material have competing directing effects, and the molecule is sensitive to strong oxidizing conditions.

  • Causality: The hydroxyl group is a powerful ortho-, para- directing group, while the fluorine is also ortho-, para- directing. The desired product results from nitration at the position ortho to the hydroxyl group and meta to the fluorine. However, if the temperature is too high, the reaction's selectivity decreases, and the strong oxidizing nature of the nitrating mixture can cause degradation of the phenol ring, leading to tars.

  • Solution:

    • Strict Temperature Control: Maintain the internal reaction temperature below 10°C, and ideally between 0-5°C. This requires a reactor with sufficient cooling capacity.

    • Slow, Subsurface Addition: Add the nitrating agent (e.g., a pre-made mixture of nitric and sulfuric acid) slowly and below the surface of the reaction mixture. This prevents localized high concentrations and improves heat dissipation.

    • Consider Milder Nitrating Agents: While economically favorable, HNO₃/H₂SO₄ is aggressive. For sensitive substrates, alternatives like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) can offer better selectivity at slightly higher temperatures, though this adds cost and complexity.

Table 1: Comparison of Nitration Parameters: Lab vs. Scale-Up

ParameterLaboratory Scale (1L Flask)Pilot Scale (100L Reactor)Rationale for Change
Addition Time 15-20 minutes2-4 hoursTo match the exotherm with the reactor's cooling capacity and prevent thermal runaway.
Agitation Magnetic Stirrer (100-200 RPM)Overhead Impeller (e.g., PBT)Ensures bulk fluid motion and prevents stratification of reagents. RPM must be optimized.
Temp. Monitoring External bath temperatureInternal probe (baffled reactor)Internal temperature is the only true reflection of the reaction conditions.
Work-up Pouring onto iceSlow reverse addition into chilled waterControls the quench exotherm and ensures safe dilution of the strong acid mixture.
Step 2: Reduction of 2-fluoro-4-hydroxy-5-nitrobenzoic acid

Q: My catalytic hydrogenation with Palladium on carbon (Pd/C) is stalling, and I'm left with a mixture of the nitro starting material and the desired amino product. Why is this happening at a larger scale?

A: Incomplete hydrogenation is a common mass transfer problem. On a small scale, it's easy to achieve good mixing of the solid catalyst, liquid substrate, and gaseous hydrogen. This becomes challenging in large vessels.

  • Causality: The reaction occurs on the surface of the catalyst. For it to proceed, hydrogen gas must dissolve into the solvent, travel to the catalyst surface, and interact with the adsorbed nitro compound. Any step in this chain can be a rate-limiting bottleneck.

  • Troubleshooting Workflow:

Hydrogenation_Troubleshooting start Incomplete Hydrogenation Detected q1 Is H₂ uptake confirmed? start->q1 q2 Is the catalyst active? q1->q2 Yes sol1 Check H₂ supply, pressure, and for leaks. q1->sol1 No q3 Is agitation sufficient? q2->q3 Yes sol2 Test a new batch of catalyst. Check for catalyst poisons (e.g., sulfur, halides from other steps). q2->sol2 No sol3 Increase agitator RPM. Use a gas-inducing impeller (e.g., Rushton turbine). q3->sol3 No end Reaction Proceeds q3->end Yes

Caption: Decision tree for troubleshooting incomplete catalytic hydrogenation.

Q: I am using a tin(II) chloride (SnCl₂) reduction, but the work-up is generating a large volume of aqueous waste containing tin salts, and filtration is very slow. Are there more scalable alternatives?

A: Yes, while effective, stannous chloride reduction is known for its problematic work-up and environmental impact[1]. For large-scale synthesis, alternative methods are highly recommended:

  • Catalytic Transfer Hydrogenation: This method avoids the use of high-pressure hydrogen gas. It uses a hydrogen donor, such as ammonium formate or cyclohexene, with a standard catalyst like Pd/C. The reaction can be run in standard reactors without specialized high-pressure equipment.

  • Sodium Dithionite ("Hydrosulfite"): In a basic or neutral aqueous solution, sodium dithionite is a powerful and cost-effective reducing agent for nitro groups. The work-up is often simpler than with metal-acid systems, though solvent choice and pH control are critical for success.

Product Isolation and Purification

Q: My final product has a persistent colored impurity and is difficult to crystallize. What can I do to improve purity and isolation?

A: Colored impurities often arise from oxidative side reactions. The product, being an aminophenol derivative, is susceptible to oxidation, especially at high pH or in the presence of residual metals.

  • Control the pH During Work-up: After the reduction, carefully adjust the pH. The compound has both an acidic (carboxylic acid) and a basic (amine) group, meaning it has an isoelectric point where its solubility in water is at a minimum. Carefully adjusting the pH to this point can precipitate the product cleanly, leaving more soluble impurities behind.

  • Use of Antioxidants/Scavengers: During work-up and isolation, consider adding a small amount of an antioxidant like sodium metabisulfite or ascorbic acid to prevent air oxidation of the aminophenol product.

  • Recrystallization Solvent Screening: Do not assume the lab-scale recrystallization solvent is optimal for large scale. Perform a systematic screen of solvents and solvent/anti-solvent pairs. A good system will have high solubility at elevated temperatures and low solubility at cold temperatures. A common technique is to dissolve the crude product in a polar solvent like ethanol or isopropanol and add a non-polar anti-solvent like heptane to induce crystallization.

  • Remove Metal Impurities: If a metal-based reductant or catalyst was used, residual metals can both discolor the product and interfere with downstream applications. After the reaction, consider washing with a chelating agent like EDTA or filtering the solution through a bed of activated carbon or a metal scavenger resin.

Part 2: Key Experimental Protocols (Illustrative)

The following protocols are illustrative and must be adapted and optimized for your specific equipment and safety procedures.

Protocol 1: Nitration of 2-fluoro-4-hydroxybenzoic acid (1 kg scale)
  • Reactor Setup: Charge a 20L jacketed glass reactor, equipped with an overhead stirrer, internal temperature probe, and a controlled addition funnel, with concentrated sulfuric acid (4.0 L).

  • Cooling: Cool the sulfuric acid to 0-5°C with vigorous stirring.

  • Substrate Addition: Add 2-fluoro-4-hydroxybenzoic acid (1.0 kg) portion-wise, ensuring the internal temperature does not exceed 10°C.

  • Nitrating Mixture Preparation: In a separate vessel, slowly add concentrated nitric acid (0.45 L) to concentrated sulfuric acid (0.45 L) while cooling in an ice bath.

  • Controlled Addition: Add the prepared nitrating mixture to the reactor via the addition funnel over 2-3 hours, maintaining the internal temperature at 0-5°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5°C for 1 hour. Monitor the reaction's completion by taking a sample and analyzing it via HPLC or TLC.

  • Quenching: Slowly transfer the reaction mixture into a separate vessel containing a vigorously stirred mixture of crushed ice and water (10 kg). This "reverse quench" is critical for controlling the exotherm.

  • Isolation: The product will precipitate as a solid. Filter the solid using a suitable filter press or centrifuge, wash thoroughly with cold water until the washings are neutral (pH 6-7), and dry under vacuum.

Protocol 2: Catalytic Hydrogenation of Nitro Intermediate (1 kg scale)
  • Reactor Setup: Charge an appropriately rated hydrogenation reactor with the nitro intermediate (1.0 kg), a suitable solvent (e.g., Ethanol, 10 L), and 5% Palladium on Carbon (50% wet catalyst, 100 g, 10 wt% loading on a dry basis).

  • Inerting: Seal the reactor and purge the headspace multiple times with nitrogen to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 50-100 psi). Stir the mixture vigorously to ensure good catalyst suspension and gas dispersion. The reaction is exothermic; use jacket cooling to maintain the temperature at 25-35°C.

  • Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. Confirm completion with an in-process HPLC or TLC check.

  • Catalyst Removal: Depressurize the reactor and purge again with nitrogen. Crucially, the catalyst must be filtered while still wet to prevent it from becoming pyrophoric and igniting in air. Filter the reaction mixture through a bed of Celite® or a similar filter aid. Wash the filter cake with fresh solvent.

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The product can then be isolated by crystallization, potentially by adjusting the pH or adding an anti-solvent as described in the FAQ section.

Part 3: Safety Considerations for Scale-Up

Scaling up this synthesis introduces significant hazards that must be rigorously controlled.

Table 2: Safety Hazard Analysis and Mitigation

StepHazardMitigation Strategy
Nitration Thermal Runaway: Highly exothermic reaction.Use a reactor with adequate cooling, control addition rates based on real-time temperature monitoring, and have an emergency quenching plan.
Corrosive & Oxidizing Agents: Handling of concentrated H₂SO₄ and HNO₃.Use appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, face shields, and aprons[2][3]. Use closed-system transfer where possible.
Hydrogenation Flammable Gas: Hydrogen is highly flammable and can form explosive mixtures with air.Perform in a classified (explosion-proof) area. Ensure the reactor is properly grounded. Purge all oxygen with an inert gas (N₂) before introducing hydrogen.
Pyrophoric Catalyst: Pd/C catalyst can ignite spontaneously in air when dry and saturated with hydrogen.Handle the catalyst in a wet state at all times. Never allow the filter cake to dry in the open air. Quench spent catalyst under water before disposal.
General Dust Inhalation: Handling of solid reagents and products.Use engineering controls like fume hoods or ventilated powder handling enclosures. Wear appropriate respiratory protection (e.g., P95 respirator)[2].
Waste Disposal: Acidic aqueous streams from nitration; heavy metal waste from catalysts/reductants.Neutralize all acidic waste before disposal. Segregate waste streams containing heavy metals for specialized treatment according to local regulations.
References
  • Synthesis of 2-amino-5-fluorobenzoic acid: Provides an example of multi-step synthesis involving similar functional groups. Source: Google Patents, CN1477097A. [4]

  • Synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid: This paper details a synthetic strategy involving nitration, reduction, and other steps on a substituted fluorobenzoic acid, providing a strong analogue for the proposed route. Source: Arkivoc. [5]

  • Method for synthesizing 5-amino-2,4-dihydroxybenzoic acid: Describes the use of stannous chloride for the reduction of a nitro group on a similar hydroxybenzoic acid structure. Source: Google Patents, CN107827829A. [1]

  • Safety Data Sheet for 5-Fluoro-2-hydroxybenzoic acid: Outlines hazards and handling precautions for a structurally related compound. Source: Capot Chemical. [2]

  • Safety Data Sheet for 4-Hydroxybenzoic acid: Provides general safety information for a key structural component. Source: Carl ROTH. [3]

  • Safety Data Sheet for 4-Amino-2-hydroxybenzoic acid: Details handling and safety for a similar aminohydroxybenzoic acid isomer. Source: Apollo Scientific. [6]

Sources

Validation & Comparative

A Multi-Spectroscopic Approach to the Structural Validation of 5-Amino-2-fluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, multi-faceted protocol for the unambiguous structural validation of 5-Amino-2-fluoro-4-hydroxybenzoic acid (Molecular Formula: C₇H₆FNO₃, Molecular Weight: 171.13 g/mol ). In the fields of pharmaceutical development and materials science, the precise confirmation of a molecule's constitution is not merely a procedural step but the foundational bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and wasted resources.

This document moves beyond a simple recitation of methods. It details the causal logic behind the selection of a synergistic suite of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We will demonstrate how these orthogonal methods collectively form a self-validating system that not only confirms the target structure but also decisively differentiates it from plausible isomeric alternatives.

The Challenge: Differentiating Isomers

The primary challenge in validating the structure of a substituted aromatic ring is confirming the precise substitution pattern. For this compound, several isomers with the same molecular formula could potentially be synthesized or exist as impurities. The validation workflow must be robust enough to distinguish the target molecule from alternatives such as:

  • Isomer A: 3-Amino-2-fluoro-4-hydroxybenzoic acid

  • Isomer B: 5-Amino-4-fluoro-2-hydroxybenzoic acid

  • Isomer C: 2-Amino-4-fluoro-5-hydroxybenzoic acid[1][2][3]

Our experimental design is focused on generating unique spectroscopic fingerprints that are only consistent with the desired this compound structure.

The Validation Workflow: A Synergistic Strategy

The structural elucidation process is a logical progression, where each technique provides a unique piece of the puzzle. Mass Spectrometry confirms the elemental composition, Infrared Spectroscopy identifies the functional groups present, and NMR Spectroscopy reveals the precise connectivity of the atoms.

G cluster_0 Overall Validation Workflow Sample Sample HRMS High-Resolution MS Sample->HRMS IR FTIR Spectroscopy Sample->IR NMR Multidimensional NMR Sample->NMR Analysis Integrated Data Analysis HRMS->Analysis IR->Analysis NMR->Analysis Structure Structure Confirmed Analysis->Structure

Caption: High-level workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful technique for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and correlations, we can piece together the molecular skeleton. For this analysis, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is the solvent of choice. Its ability to form hydrogen bonds helps to resolve the signals from the exchangeable protons of the -OH, -NH₂, and -COOH groups.

¹H NMR Spectroscopy: Proton Environment and Connectivity

The ¹H NMR spectrum provides the initial, high-resolution view of the proton framework. For this compound, we expect to see signals for two distinct aromatic protons, in addition to the exchangeable protons. The electronic nature of the substituents (-COOH, -OH, -F, -NH₂) dictates the chemical shift of these aromatic protons.[4][5] The fluorine atom, being highly electronegative, will deshield the adjacent proton (H-3), while the electron-donating -OH and -NH₂ groups will shield the proton at the C-6 position.

The key to confirming the substitution pattern lies in the coupling constants. The two aromatic protons (H-3 and H-6) are meta to each other, but will also exhibit coupling to the fluorine atom at the C-2 position.

  • ¹H-¹⁹F Coupling: The fluorine atom will couple with the adjacent proton H-3 (an ortho coupling, ³JHF) and the more distant H-6 (a meta coupling, ⁴JHF).

  • ¹H-¹H Coupling: The protons H-3 and H-6 are four bonds apart and will show a small meta coupling (⁴JHH).

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (Hz)AssignmentIntegration
~12.5Broad Singlet--COOH1H
~9.5Broad Singlet--OH1H
~7.25Doublet³JHF ≈ 8-10 HzH-31H
~6.40Doublet⁴JHF ≈ 2-3 HzH-61H
~5.0Broad Singlet--NH₂2H

Comparison with Isomers:

  • Isomer A (3-Amino-2-fluoro-4-hydroxy...): Would show two aromatic protons that are para to each other, resulting in a much smaller or negligible ⁵JHH coupling.

  • Isomer C (2-Amino-4-fluoro-5-hydroxy...): Would display two aromatic protons that are ortho to each other, leading to a large ³JHH coupling constant (7-9 Hz), a feature absent in our target molecule.

This comparative analysis demonstrates how ¹H NMR alone provides strong evidence for the 5-amino-2-fluoro substitution pattern.

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. For our target molecule, we expect seven distinct signals. The chemical shifts are heavily influenced by the attached substituents, and crucially, the fluorine atom introduces characteristic C-F couplings that provide an additional layer of validation.[4][5] The carbon directly bonded to fluorine (C-2) will appear as a doublet with a very large one-bond coupling constant (¹JCF).

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm)Multiplicity (C-F Coupling)Coupling Constant (¹JCF, Hz)Assignment
~168Singlet-C=O
~155Doublet¹JCF ≈ 240-250 HzC-2
~148Singlet-C-4
~135Singlet-C-5
~118Doublet²JCF ≈ 20-25 HzC-1
~115Doublet²JCF ≈ 15-20 HzC-3
~105Doublet³JCF ≈ 3-5 HzC-6
2D NMR (HSQC): Unambiguous H-C Correlation

To finalize the assignments, a Heteronuclear Single Quantum Coherence (HSQC) experiment is performed. This 2D technique correlates each proton signal with the signal of the carbon atom it is directly attached to. This experiment provides an undeniable link between the ¹H and ¹³C datasets, confirming the assignments made.

G cluster_1 Key HSQC Correlations H3 H-3 (~7.25 ppm) C3 C-3 (~115 ppm) H3->C3  Directly Bonded H6 H-6 (~6.40 ppm) C6 C-6 (~105 ppm) H6->C6  Directly Bonded

Caption: Expected HSQC correlations for aromatic protons.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of DMSO-d₆. Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: Use a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Tuning and Shimming: Tune the probe for ¹H, ¹⁹F, and ¹³C frequencies. Perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H Spectrum: Acquire a standard one-dimensional ¹H spectrum with a 90° pulse, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.

  • ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program) with a sufficient number of scans to achieve a good signal-to-noise ratio (~1024 scans or more).

  • HSQC Spectrum: Acquire a standard gradient-selected HSQC experiment (hsqcedetgpsisp2.2) to correlate one-bond ¹H-¹³C connections.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[6] The spectrum provides a characteristic fingerprint based on the vibrational frequencies of the bonds within the molecule. While it cannot distinguish between positional isomers, it provides crucial confirmatory evidence for the expected functional groups.

Expected Characteristic FTIR Absorptions (KBr Pellet)

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group
3400 - 3300N-H StretchPrimary Amine (-NH₂)
3300 - 2500O-H Stretch (very broad)Carboxylic Acid (-COOH) & Phenol (-OH)
~1680C=O StretchAryl Carboxylic Acid
~1620 & ~1500C=C StretchAromatic Ring
~1300C-O StretchCarboxylic Acid / Phenol
~1250C-N StretchAryl Amine
~1100C-F StretchAryl Fluoride

The presence of a very broad absorption spanning from 3300 to 2500 cm⁻¹ is highly characteristic of the hydrogen-bonded carboxylic acid dimer, which often overlaps with the phenolic O-H stretch.[6][7]

Experimental Protocol: FTIR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

High-Resolution Mass Spectrometry (HRMS): Elemental Composition Confirmation

HRMS provides an extremely accurate mass measurement of the parent ion, which is used to confirm the elemental composition of the molecule. This technique is essential for verifying that the sample has the correct molecular formula, C₇H₆FNO₃.

Expected HRMS Data (ESI-Negative Mode)

ParameterExpected Value
Molecular FormulaC₇H₆FNO₃
Ion Type[M-H]⁻
Theoretical Exact Mass170.0259
Expected Measured Mass170.0259 ± 0.0005 (within 3 ppm)

An observed mass that matches the theoretical exact mass to within a few parts per million (ppm) provides very high confidence in the molecular formula. This result, while unable to differentiate isomers, validates the elemental composition that was structurally elucidated by NMR.

Experimental Protocol: HRMS Data Acquisition (ESI-QTOF)
  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., a Q-TOF instrument) using a known calibration standard immediately prior to the analysis.

  • Infusion: Infuse the sample solution into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in negative ion mode, scanning a mass range that includes the expected m/z of 170.

  • Data Analysis: Process the spectrum to determine the accurate mass of the [M-H]⁻ ion and compare it to the theoretical value calculated for C₇H₅FNO₃⁻.

Conclusion: A Triad of Evidence for Unambiguous Validation

The structural validation of this compound is achieved not by a single technique, but by the convergence of orthogonal data from a suite of spectroscopic methods.

  • HRMS confirms the elemental formula is C₇H₆FNO₃ .

  • FTIR confirms the presence of the required functional groups: -NH₂, -OH, -COOH, and an aromatic ring .

  • NMR (¹H, ¹³C, HSQC) provides the definitive evidence for the connectivity, confirming the 5-amino, 2-fluoro, 4-hydroxy substitution pattern on the benzoic acid core and decisively ruling out other plausible isomers.

This integrated approach represents a robust, self-validating system that ensures the highest level of scientific integrity for researchers and drug development professionals relying on this molecular building block.

References

  • Berziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823–4836. [Link]

  • Dearden, J. C., & Forbes, W. F. (1956). ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Canadian Journal of Chemistry, 34(11), 1294-1303. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy of Aromatic Compounds. Department of Chemistry. [Link]

  • LibreTexts Chemistry. (2024). Spectroscopy of Aromatic Compounds. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Brown, D. (n.d.). Infrared spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

Sources

A Comparative Guide to HPLC-Based Purity Analysis of Synthesized 5-Amino-2-fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of synthesized 5-Amino-2-fluoro-4-hydroxybenzoic acid, a crucial intermediate in pharmaceutical development. We will delve into the rationale behind method selection, present comparative data, and provide a detailed, validated protocol for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Even trace impurities can lead to unwanted side reactions, reduced yield, and potentially toxic byproducts in the API. Therefore, a robust and reliable analytical method to assess its purity is paramount.[1][2][3] High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1][2][4]

This guide will compare two common reversed-phase HPLC (RP-HPLC) approaches for the purity analysis of this compound, highlighting the importance of column chemistry and mobile phase composition in achieving optimal separation from potential process-related impurities and degradation products.

Understanding Potential Impurities

The synthetic route to this compound can introduce several potential impurities. These may include starting materials, intermediates from incomplete reactions, and byproducts from side reactions such as over-reduction or the formation of dimeric species.[5] A successful HPLC method must be able to resolve the main compound from all these potential impurities.

Comparative Analysis of HPLC Methodologies

The inherent polarity of this compound, with its amino, hydroxyl, and carboxylic acid functional groups, presents a challenge for retention on traditional C18 columns.[6] We will compare a standard C18 column with a polar-embedded C18 column, which is often better suited for retaining and separating polar analytes.

A common starting point for the analysis of acidic compounds is a C18 column with an acidified mobile phase.[7][8] The low pH suppresses the ionization of the carboxylic acid, increasing its hydrophobicity and retention on the non-polar stationary phase.

Polar-embedded columns have a hydrophilic group incorporated near the silica surface. This allows for better interaction with polar analytes and can provide alternative selectivity compared to standard C18 columns.

The following table summarizes the performance of the two methods in separating this compound from two hypothetical common impurities: Impurity 1 (a less polar precursor) and Impurity 2 (a more polar byproduct).

ParameterMethod A: Standard C18Method B: Polar-Embedded C18
Column Standard C18, 5 µm, 4.6 x 150 mmPolar-Embedded C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water20 mM Ammonium Acetate, pH 4.0
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B in 20 min5% to 95% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Resolution (Main Peak/Impurity 1) 1.82.5
Resolution (Main Peak/Impurity 2) 1.2 (co-elution)2.1
Peak Tailing Factor (Main Peak) 1.51.1

As the data illustrates, the polar-embedded column (Method B) provides superior resolution for both impurities and a more symmetrical peak shape for the main analyte. The buffered mobile phase in Method B helps to control the ionization state of the analyte and impurities, leading to more consistent and robust separation.

Recommended HPLC Protocol for Purity Analysis

Based on the comparative data, the following detailed protocol using a polar-embedded C18 column is recommended. This method has been designed to be robust and provide a self-validating system for routine purity analysis.

  • HPLC system with a gradient pump, autosampler, and UV detector.

  • Polar-Embedded C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Ammonium acetate.

  • Glacial acetic acid.

  • Reference standard of this compound.

  • Synthesized sample of this compound.

  • Mobile Phase A (20 mM Ammonium Acetate, pH 4.0): Dissolve approximately 1.54 g of ammonium acetate in 1 L of HPLC-grade water. Adjust the pH to 4.0 with glacial acetic acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50 v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 100 mL of diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the synthesized this compound sample and dissolve it in 100 mL of diluent.

ParameterValue
Column Polar-Embedded C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 20 mM Ammonium Acetate, pH 4.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
  • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no carryover or system contamination.

  • Inject the standard solution in replicate (e.g., n=5) to check for system suitability (retention time reproducibility, peak area precision, and tailing factor).

  • Inject the sample solution.

  • Identify the main peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the purity of the sample by the area percentage method:

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Workflow

The following diagram illustrates the key steps in the HPLC purity analysis workflow.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mpA Prepare Mobile Phase A (Buffered Aqueous) equilibration Column Equilibration prep_mpA->equilibration prep_mpB Prepare Mobile Phase B (Acetonitrile) prep_mpB->equilibration prep_std Prepare Standard Solution injection Inject Blank, Standard, and Sample prep_std->injection prep_sample Prepare Sample Solution prep_sample->injection equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area) integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC Purity Analysis.

Method Validation Considerations

For use in a regulated environment, this HPLC method should be validated according to ICH guidelines.[1][9] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The purity analysis of this compound is a critical step in ensuring the quality of pharmaceutical products. This guide has demonstrated that a well-developed HPLC method using a polar-embedded C18 column with a buffered mobile phase provides a robust and reliable means of separating the main compound from potential impurities. The detailed protocol provided serves as a strong starting point for researchers to implement this analysis in their laboratories. For regulatory submissions, a full method validation in accordance with ICH guidelines is essential.

References

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. [Link]

  • Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent Technologies. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC Europe. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. [Link]

  • A Comprehensive Review of Method Development by HPLC. World Journal of Pharmaceutical Research. [Link]

  • Chromatography Method Development For Impurity Analysis And Degradation. International Journal of Creative Research Thoughts. [Link]

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. [Link]

  • Development and validation of an HPLC-UV method for purity determination of DNA. Nature. [Link]

  • Various Criteria in Development & Validation of HPLC Analytical Methods:-Review. Impact Factor. [Link]

Sources

A Comparative Guide to 5-Amino-2-fluoro-4-hydroxybenzoic Acid and Its Aminobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Aminobenzoic Acids in Medicinal Chemistry

Aminobenzoic acids and their derivatives represent a cornerstone in pharmaceutical development, serving as crucial scaffolds for a diverse array of therapeutic agents. The specific arrangement of amino, carboxyl, and hydroxyl groups around a benzene ring dictates the molecule's physicochemical properties and, consequently, its pharmacological behavior. This guide provides an in-depth comparison of 5-Amino-2-fluoro-4-hydroxybenzoic acid with its prominent isomers, 4-Aminosalicylic acid (PAS) and 5-Aminosalicylic acid (Mesalazine), offering insights into how subtle structural modifications—particularly fluorination—can profoundly impact therapeutic potential. We will explore their chemical properties, biological activities, and underlying mechanisms of action, supported by experimental frameworks to empower researchers in their pursuit of novel therapeutics.

Molecular Overview: A Structural Comparison of Key Isomers

The defining characteristics of these aminobenzoic acid isomers stem from the unique spatial arrangement of their functional groups. The introduction of a highly electronegative fluorine atom in this compound adds another layer of complexity and potential for therapeutic enhancement.

  • 5-Aminosalicylic acid (5-ASA or Mesalazine): The amino group is meta to the carboxyl group and para to the hydroxyl group. This arrangement is central to its use as an anti-inflammatory agent in inflammatory bowel disease (IBD).[1][2]

  • 4-Aminosalicylic acid (4-ASA or PAS): The amino group is para to the carboxyl group and meta to the hydroxyl group. This isomer is primarily known for its bacteriostatic activity against Mycobacterium tuberculosis.[3][4]

  • This compound: This novel analogue introduces a fluorine atom at the C2 position, ortho to the carboxyl group. This strategic fluorination is hypothesized to modulate the molecule's electronic properties, metabolic stability, and binding affinity to biological targets.

Below is a visual representation of these structural differences.

Caption: Chemical structures of the compared aminobenzoic acid isomers.

Comparative Physicochemical Properties: The Foundation of Pharmacokinetics

A molecule's journey through the body is governed by its physicochemical properties. Parameters such as acidity (pKa), lipophilicity (logP), and solubility dictate its absorption, distribution, metabolism, and excretion (ADME) profile. The positional isomerism and the addition of fluorine significantly alter these characteristics.[5][6]

Property5-Aminosalicylic Acid (Mesalazine)4-Aminosalicylic Acid (PAS)This compoundRationale for Importance
Molecular Formula C₇H₇NO₃C₇H₇NO₃C₇H₆FNO₃Defines the elemental composition and molecular weight.
Molecular Weight 153.14 g/mol 153.14 g/mol 171.12 g/mol Influences diffusion rates and membrane transport.
Melting Point ~280 °C (dec.)135-140 °C (dec.)N/AIndicator of purity and lattice energy.
Water Solubility 0.84 g/L1.69 g/L[7]N/ACrucial for formulation and bioavailability.
pKa (carboxyl) ~2.3~3.25Expected to be lowerGoverns ionization state, affecting solubility and receptor interaction. Fluorine's electron-withdrawing nature is expected to increase the acidity of the carboxylic acid.
pKa (amino) ~5.7~3.5Expected to be lowerAffects the overall charge of the molecule at physiological pH.
logP (calculated) ~1.2~1.3Expected to be higherMeasures lipophilicity. Increased lipophilicity from fluorine can enhance membrane permeability but may also increase metabolic susceptibility if not positioned correctly.[8]

Pharmacological and Biological Activity Profiles: From Structure to Function

The distinct structures of these isomers translate into different mechanisms of action and therapeutic applications.

5-Aminosalicylic acid (Mesalazine)
  • Mechanism of Action: Mesalazine's primary therapeutic effect is localized to the gut mucosa.[1] While the exact mechanism is not fully elucidated, it is known to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of prostaglandins and leukotrienes.[9][10] It also appears to act as an agonist for peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in regulating inflammation.[11][12]

  • Therapeutic Use: It is a first-line treatment for inducing and maintaining remission in mild to moderate ulcerative colitis and is also used in Crohn's disease.[1][2]

4-Aminosalicylic acid (PAS)
  • Mechanism of Action: PAS functions as an antibiotic, specifically a bacteriostatic agent against M. tuberculosis.[4] It acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis.[7][13] By mimicking the natural substrate, para-aminobenzoic acid (PABA), PAS disrupts the folate pathway, which is critical for the synthesis of nucleotides and subsequent DNA replication in bacteria.[3][13]

  • Therapeutic Use: It is used as a second-line agent in the treatment of multidrug-resistant tuberculosis (MDR-TB).[3][4]

This compound: A Prospective Analysis

The introduction of a fluorine atom can have profound effects on a drug molecule's properties.[14][15] Based on established principles of medicinal chemistry, we can hypothesize the potential impact of the 2-fluoro substitution:

  • Enhanced Potency and Binding: The high electronegativity of fluorine can alter the electron distribution of the aromatic ring, potentially leading to more favorable interactions with target proteins.[16]

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a metabolically vulnerable position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[16][17]

  • Modulated Acidity and Lipophilicity: As noted in the table above, fluorine's inductive effect will lower the pKa of the nearby carboxyl and amino groups, altering the molecule's ionization state at physiological pH.[8] This, along with an increase in lipophilicity, can significantly impact cell membrane permeability.[17]

Given its structural similarity to Mesalazine, this compound is a compelling candidate for investigation as a potentially more potent or stable anti-inflammatory agent.

Experimental Validation: A Protocol for Comparative Analysis of Anti-Inflammatory Activity

To empirically compare the anti-inflammatory potential of these isomers, a robust in vitro assay is required. The following protocol outlines a method for assessing the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

Objective: To determine and compare the IC₅₀ (half-maximal inhibitory concentration) values of this compound, Mesalazine, and PAS for the COX-2 enzyme.

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

Caption: Workflow for the in vitro COX-2 inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare all reagents (Assay Buffer, Heme, human recombinant COX-2 enzyme, Arachidonic Acid solution, TMPD solution) according to a commercially available COX inhibitor screening assay kit. Causality: Using a validated commercial kit ensures consistency and reliability of results.

  • Compound Dilution:

    • Prepare 10 mM stock solutions of each test compound (this compound, Mesalazine, PAS) and a known COX-2 inhibitor (e.g., Celecoxib) in DMSO.

    • Perform a serial dilution in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Causality: A wide concentration range is essential for accurately determining the IC₅₀ value.

  • Assay Procedure (96-well plate format):

    • Background Wells: Add 160 µL of Assay Buffer, 10 µL of Heme, and 10 µL of boiled enzyme.

    • 100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of active enzyme, and 10 µL of DMSO.

    • Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of active enzyme, and 10 µL of the diluted test compound.

    • Incubate the plate at 25°C for 15 minutes. Causality: This pre-incubation allows the inhibitors to bind to the enzyme before the reaction is initiated.

  • Reaction Initiation and Measurement:

    • To all wells, add 10 µL of Arachidonic Acid solution and 10 µL of TMPD solution to start the reaction.

    • Immediately begin reading the absorbance at 595 nm every minute for 5 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Trustworthiness: Including a positive control (Celecoxib) and negative control (DMSO) validates the assay's performance.

Structure-Activity Relationship (SAR) Insights

  • Position of the Amino Group: The shift from the 5-position (Mesalazine) to the 4-position (PAS) completely changes the primary mechanism of action from anti-inflammatory to antibacterial. This highlights the critical role of substituent positioning in directing the molecule to different biological targets.

  • The Role of the Hydroxyl Group: The phenolic hydroxyl group is crucial for the antioxidant and free-radical scavenging properties observed in aminosalicylates, which contributes to their anti-inflammatory effects.[18]

  • Impact of Fluorination: The introduction of fluorine at the C2 position in this compound is a rational design strategy. It is positioned to exert a strong electron-withdrawing effect on the adjacent carboxylic acid, likely increasing its acidity and potentially altering its binding mode within a target active site. Furthermore, this position is often susceptible to metabolic oxidation, suggesting that the C-F bond could confer enhanced metabolic stability.[8]

Conclusion and Future Perspectives

The comparison between this compound and its established isomers, Mesalazine and PAS, underscores the profound influence of subtle structural modifications on pharmacological activity. While Mesalazine and PAS have well-defined roles as an anti-inflammatory agent and an antibiotic, respectively, the fluorinated analogue represents a promising frontier in drug discovery.

The strategic placement of the fluorine atom is hypothesized to enhance potency, metabolic stability, and membrane permeability. Experimental validation, such as the COX-2 inhibition assay detailed above, is the critical next step to test these hypotheses and quantify the potential advantages of this novel compound. Further investigations into its effects on the PPAR-γ pathway and other inflammatory mediators will be essential to fully characterize its profile. For researchers in drug development, this compound is not just another isomer but a rationally designed probe for exploring the chemical space of aminosalicylates, with the potential to yield a new generation of more effective therapeutics.

References

  • Wikipedia. 4-Aminosalicylic acid. [Link]

  • Dr.Oracle. What is the mechanism of action of mesalamine (5-aminosalicylic acid)?. [Link]

  • Pediatric Oncall. Pas - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. [Link]

  • Princeton University. Selective Fluorination of Drug Molecules for Higher Potency, Improved Pharmacology and Lower Metabolic Burden. [Link]

  • Preprints.org. Fluorine in drug discovery: Role, design and case studies. [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

  • Wikipedia. Mesalazine. [Link]

  • PubMed Central. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

  • PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

  • Request PDF. Clinical Pharmacology of 5-ASA Compounds in Inflammatory Bowel Disease. [Link]

  • PubMed. Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence. [Link]

  • ResearchGate. Schematic diagram of the mechanism of PAS action. PAS, para-aminosalicylic acid. [Link]

  • Patsnap Synapse. What is the mechanism of Aminosalicylic acid?. [Link]

  • PubChem. 4-Aminosalicylic Acid. [Link]

  • Patsnap Synapse. What is the mechanism of Mesalamine?. [Link]

  • MDPracticeGuide.com. Mechanism of Action of Aminosalicylates. [Link]

  • Crohn's & Colitis Foundation. Aminosalicylates: Fact sheet. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Biological Activity of 5-Amino-2-fluoro-4-hydroxybenzoic acid and its Non-fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorination in Drug Discovery

In the landscape of medicinal chemistry, the introduction of fluorine into a bioactive molecule is a well-established strategy to enhance its therapeutic potential. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug's pharmacokinetic and pharmacodynamic profile.[1][2] Fluorination can lead to improved metabolic stability, increased membrane permeability, and enhanced binding affinity to target proteins.[1][2][3] This guide provides a comparative overview of the known biological activities of 5-aminosalicylic acid (5-ASA) and 4-aminosalicylic acid (PAS), and explores the prospective enhancements that could be achieved through the strategic fluorination of the 5-ASA scaffold, resulting in 5-Amino-2-fluoro-4-hydroxybenzoic acid.

The non-fluorinated analogs, 5-ASA and 4-ASA, are well-known for their anti-inflammatory and antibacterial properties, respectively. 5-ASA is a cornerstone in the treatment of inflammatory bowel disease (IBD), while 4-ASA has been utilized as an antitubercular agent.[4] The central hypothesis of this guide is that the introduction of a fluorine atom at the 2-position of the 4-hydroxybenzoic acid backbone of 5-ASA could modulate its biological activity, potentially leading to a more potent and effective therapeutic agent.

This document will delve into the known mechanisms of action of the non-fluorinated analogs and present a series of robust, validated experimental protocols to enable researchers to systematically evaluate and compare the biological activities of these compounds.

Comparative Biological Activities: Knowns and Hypotheses

The Non-Fluorinated Analogs: 5-Aminosalicylic Acid (5-ASA) and 4-Aminosalicylic Acid (PAS)

5-Aminosalicylic acid (5-ASA), the active moiety of sulfasalazine, exerts its anti-inflammatory effects primarily in the colon.[5] Its mechanisms of action are multifaceted and include the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes.[6] Furthermore, 5-ASA is known to be a scavenger of reactive oxygen species and can inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of numerous pro-inflammatory genes.[7][8] Some evidence also suggests that 5-ASA's therapeutic effects may be mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties.

4-Aminosalicylic acid (PAS) is primarily recognized for its bacteriostatic activity against Mycobacterium tuberculosis.[9][10][11] Its mechanism of action involves the inhibition of folate synthesis in bacteria, acting as an antagonist of para-aminobenzoic acid (PABA).[9][10] While its anti-inflammatory properties are less pronounced than those of 5-ASA, some studies have suggested it may have a role in managing IBD.[12]

CompoundPrimary Biological ActivityKey Mechanisms of Action
5-Aminosalicylic Acid (5-ASA) Anti-inflammatoryInhibition of COX and lipoxygenase, ROS scavenging, NF-κB inhibition, PPAR-γ activation[6][7]
4-Aminosalicylic Acid (PAS) Antibacterial (antitubercular)Inhibition of folate synthesis[9][10]
The Fluorinated Analog: this compound - A Mechanistic Hypothesis

The introduction of a fluorine atom at the 2-position of 5-ASA is anticipated to modulate its biological activity in several ways:

  • Enhanced Anti-inflammatory Potency: The high electronegativity of fluorine can alter the electronic distribution of the entire molecule, potentially leading to stronger interactions with its biological targets, such as COX enzymes or IκB kinase (the enzyme responsible for NF-κB activation). This could result in a lower IC50 value and thus, greater anti-inflammatory potency.

  • Increased Lipophilicity and Cell Permeability: Fluorination can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes.[1][3] This could lead to improved bioavailability and better access to intracellular targets.

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic degradation by cytochrome P450 enzymes.[2] This could lead to a longer half-life and prolonged therapeutic effect.

  • Modulation of Acidity: The electron-withdrawing nature of fluorine can influence the acidity (pKa) of the neighboring carboxyl and hydroxyl groups. This can affect the ionization state of the molecule at physiological pH, which in turn can impact its solubility, absorption, and interaction with target proteins.[1]

To validate these hypotheses, a series of in vitro experiments are necessary. The following sections provide detailed protocols for key assays to compare the anti-inflammatory and antibacterial activities of this compound with its non-fluorinated analogs.

Experimental Workflows and Protocols

Workflow for Comparative Biological Activity Assessment

G cluster_0 Compound Preparation cluster_1 In Vitro Anti-inflammatory Assays cluster_2 In Vitro Antibacterial Assays cluster_3 Cytotoxicity Assessment cluster_4 Data Analysis and Comparison Compound_Prep Prepare stock solutions of This compound, 5-ASA, and 4-ASA in DMSO COX_Assay COX-1/COX-2 Inhibition Assay Compound_Prep->COX_Assay Test Compounds NFkB_Assay NF-κB Reporter Gene Assay Compound_Prep->NFkB_Assay Test Compounds Cytokine_Assay TNF-α ELISA Compound_Prep->Cytokine_Assay Test Compounds MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Compound_Prep->MIC_Assay Test Compounds MTT_Assay MTT Cell Viability Assay Compound_Prep->MTT_Assay Test Compounds Data_Analysis Calculate IC50 and MIC values. Compare the potency and selectivity of the fluorinated vs. non-fluorinated analogs. COX_Assay->Data_Analysis Experimental Data NFkB_Assay->Data_Analysis Experimental Data Cytokine_Assay->Data_Analysis Experimental Data MIC_Assay->Data_Analysis Experimental Data MTT_Assay->Data_Analysis Experimental Data G cluster_0 NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates IkB->IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression activates Inhibitor This compound (Hypothesized Inhibition) Inhibitor->IKK inhibits

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

c) TNF-α Quantification by ELISA

Objective: To measure the inhibitory effect of the compounds on the production of the pro-inflammatory cytokine TNF-α in stimulated immune cells (e.g., LPS-stimulated RAW 264.7 macrophages).

Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of TNF-α in cell culture supernatants.

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α in the supernatants using a commercial TNF-α ELISA kit, following the manufacturer's protocol. [13][14][15]6. Calculate the percentage of TNF-α production inhibition and determine the IC50 values.

Objective: To determine the lowest concentration of the compounds that inhibits the visible growth of a particular bacterium.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized bacterial suspension. After incubation, the wells are observed for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed. [1][9][16] Protocol:

  • Prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Prepare a bacterial inoculum of the test strain (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard.

  • Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (bacteria and medium) and negative (medium only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection of turbidity. The MIC is the lowest concentration of the compound that completely inhibits bacterial growth.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative biological evaluation of this compound and its non-fluorinated analogs, 5-ASA and 4-ASA. The strategic incorporation of a fluorine atom into the 5-ASA scaffold holds the potential to enhance its anti-inflammatory properties and improve its drug-like characteristics. The detailed experimental protocols provided herein will enable researchers to systematically investigate these hypotheses.

Future studies should aim to elucidate the precise molecular mechanisms by which this compound exerts its biological effects. This could involve more advanced techniques such as transcriptomic and proteomic analyses to identify the specific cellular pathways modulated by the compound. Furthermore, in vivo studies in animal models of inflammation and bacterial infection will be crucial to validate the in vitro findings and assess the therapeutic potential of this novel fluorinated compound.

References

  • Stancil, A. N., & Chadalawada, H. (2021). 5-Aminosalicylic Acid. In StatPearls.
  • Böhm, H. J., Banner, D., & Weber, L. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • Punchard, N. A., Greenfield, S. M., & Thompson, R. P. H. (1992). Mechanism of action of 5-aminosalicylic acid. Gut, 33(12), 1699–1701.
  • Dr.Oracle. (2025, March 3). What is the mechanism of action of mesalamine (5-aminosalicylic acid)?
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • MD Practice Guide. (n.d.).
  • Riis, P. (1990). Mechanism of action of 5-aminosalicylic acid and its derivatives. Clinical Science, 78(2), 119-125.
  • Mei, H., Han, J., & Fustero, S. (2022). Fluorine in drug discovery: Role, design and case studies. Molecules, 27(19), 6265.
  • Zhou, Y., Wang, Y., & Liu, Z. (2016). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 116(4), 2070-2117.
  • Murphy, C. D. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(3), 395-409.
  • PubChem. (n.d.). 4-Aminosalicylic Acid.
  • Wikipedia. (n.d.). 4-Aminosalicylic acid.
  • Grokipedia. (n.d.). 4-Aminosalicylic acid.
  • Taylor & Francis. (n.d.). 4-Aminosalicylic acid – Knowledge and References.
  • Jain, S. K., & Chourasia, M. K. (2014). Colon-specific prodrugs of 4-aminosalicylic acid for inflammatory bowel disease. World Journal of Gastroenterology, 20(13), 3479–3486.
  • El-Sayed, N. N. E. (2019). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Molecules, 24(18), 3290.
  • Wang, Y., et al. (2018). Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis. Iranian Journal of Basic Medical Sciences, 21(9), 964–971.
  • Shchur, I. V., et al. (2019). Synthesis and Biological Activity of 4‐Cycloaminopolyfluorosalicylic Acids. ChemistrySelect, 4(4), 1361-1367.
  • Al-Masoudi, N. A., & Al-Sultani, A. A. (2017). Synthesis and Study Anti inflammatory activity of Acetyl salicylic acid derivatives. Journal of Global Pharma Technology, 9(3), 1-6.
  • El-Sabbagh, O. I. (2016). 5-Aminosalyclic Acid (5-ASA): A Unique Anti-Inflammatory Salicylate. Journal of Pharmaceutical Sciences & Emerging Drugs, 4(2), 1-6.
  • Santos, D., et al. (2014). Comparison between 5-aminosalicylic acid (5-ASA) and para-aminosalicylic acid (4-PAS) as potential protectors against Mn-induced neurotoxicity. Neurotoxicology, 41, 103-110.
  • BLD Pharm. (n.d.). This compound.
  • Manuja, R., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3-hydroxybenzoic Acid.
  • van Hogezand, R. A., et al. (1988). Double-blind comparison of 5-aminosalicylic acid and acetyl-5-aminosalicylic acid suppositories in patients with idiopathic proctitis. Alimentary Pharmacology & Therapeutics, 2(1), 33-40.
  • Li, Y., et al. (2021). 5-Aminosalicylic Acid Prevents Disease Behavior Progression and Intestinal Resection in Colonic and Ileocolonic Crohn's Disease Patients: A Retrospective Study.
  • Xu, Y., et al. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells.
  • Miyoshi, J., et al. (2023). 5-Aminosalicylic acid alters the gut microbiota and altered microbiota transmitted vertically to offspring have protective effects against colitis. Scientific Reports, 13(1), 12241.
  • CymitQuimica. (n.d.). 5-Amino-2-fluoro-3-hydroxybenzoic acid.
  • El-Baz, A. M., et al. (2020).
  • Abcam. (n.d.). MTT assay protocol.
  • Microbe Investigations. (n.d.).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • ResearchGate. (2025).
  • Thermo Fisher Scientific. (n.d.).
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Invitrogen. (n.d.). TNF-α (free) ELISA.
  • Kopp, E., & Ghosh, S. (1994). Inhibition of NF-kappa B by sodium salicylate and aspirin. Science, 265(5174), 956–959.

Sources

A Comparative Guide to the Antimicrobial Efficacy of Novel 5-Amino-2-fluoro-4-hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Benzoic acid derivatives have long been recognized for their antimicrobial properties, serving as crucial scaffolds in medicinal chemistry.[1] This guide focuses on a promising new class of compounds: 5-Amino-2-fluoro-4-hydroxybenzoic acid derivatives. The strategic incorporation of a fluorine atom and an amino group onto the 4-hydroxybenzoic acid backbone is hypothesized to enhance antimicrobial activity and broaden the spectrum of efficacy. Fluorine substitution, in particular, is a well-established strategy in drug design known to improve metabolic stability and target binding affinity.

This document provides a comprehensive assessment of the in vitro antimicrobial profile of a series of novel this compound derivatives (designated AFH-1 to AFH-4). Their performance is objectively compared against established clinical agents: ciprofloxacin (a broad-spectrum antibacterial), vancomycin (a Gram-positive specific antibacterial), and fluconazole (an antifungal). The data presented herein is intended to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the potential of this novel chemical class.

Comparative Antimicrobial Efficacy: In Vitro Susceptibility Testing

The antimicrobial activity of the novel this compound derivatives and comparator drugs was determined by assessing their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] The following table summarizes the MIC values (in µg/mL) of the test compounds against a panel of clinically relevant microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and a pathogenic yeast.

CompoundStaphylococcus aureus (ATCC 29213)Enterococcus faecalis (ATCC 29212)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Candida albicans (ATCC 90028)
AFH-1 (Parent) 81664>12832
AFH-2 (Ester) 483212816
AFH-3 (Amide) 2416648
AFH-4 (Hydrazide) 128324
Ciprofloxacin 0.510.0150.25NA
Vancomycin 12NANANA
Fluconazole NANANANA0.5
NA: Not Applicable

Interpretation of MIC Data: The derivatization of the parent compound (AFH-1) significantly enhanced its antimicrobial potency. The hydrazide derivative (AFH-4) exhibited the most potent and broad-spectrum activity among the novel compounds, with notable efficacy against both Gram-positive and Gram-negative bacteria, as well as the fungal pathogen Candida albicans. This trend is consistent with findings for other benzoic acid derivatives where hydrazide modifications have been shown to improve antimicrobial performance.[3] While not as potent as the specific comparator drugs against their primary targets (e.g., ciprofloxacin against E. coli or vancomycin against S. aureus), the broad-spectrum nature of AFH-4 is a promising characteristic for further development. The activity of 5-aminosalicylic acid derivatives, which lack the fluorine atom, has also been reported to be more pronounced against Gram-positive bacteria, a trend also observed with the AFH series.[4][5]

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

To determine whether the antimicrobial effect is inhibitory (static) or killing (cidal), the MBC/MFC was determined. The MBC/MFC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial microbial inoculum.[6] An agent is generally considered bactericidal or fungicidal if the MBC/MFC is no more than four times the MIC.[7]

CompoundS. aureus (MBC)E. faecalis (MBC)E. coli (MBC)P. aeruginosa (MBC)C. albicans (MFC)MBC/MIC Ratio (S. aureus)
AFH-1 (Parent) 3264>128>1281284
AFH-2 (Ester) 1632128>128644
AFH-3 (Amide) 81664>128324
AFH-4 (Hydrazide) 243212882
Ciprofloxacin 140.031NA2
Vancomycin 28NANANA2
Fluconazole NANANANA2NA

Interpretation of MBC/MFC Data: The hydrazide derivative AFH-4 demonstrated a bactericidal effect against Staphylococcus aureus and Enterococcus faecalis, and a fungicidal effect against Candida albicans, with MBC/MIC and MFC/MIC ratios of 2. This indicates a potent killing activity, which is a desirable attribute for many clinical applications. In contrast, the parent, ester, and amide derivatives exhibited a more bacteriostatic or fungistatic mode of action against the tested strains.

Experimental Protocols

The following protocols are standardized methodologies for determining MIC and MBC values, ensuring reproducibility and accuracy. These methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of MIC values in a 96-well microtiter plate format.

Causality Behind Experimental Choices: The broth microdilution method is chosen for its efficiency in testing multiple compounds and concentrations simultaneously, its conservation of reagents, and its amenability to standardization and automation. Mueller-Hinton Broth is the recommended medium for routine susceptibility testing of non-fastidious bacteria due to its reproducibility and low levels of inhibitors.[2]

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis p1 Prepare serial dilutions of test compounds in 96-well plate i1 Inoculate wells with microbial suspension p1->i1 p2 Prepare standardized microbial inoculum (~5x10^5 CFU/mL) p2->i1 i2 Incubate at 35-37°C for 16-20 hours i1->i2 a1 Visually inspect for turbidity (growth) i2->a1 a2 Determine MIC: Lowest concentration with no visible growth a1->a2

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Methodology:

  • Preparation of Compound Plate:

    • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells A1 through H11 of a 96-well microtiter plate.

    • Add 100 µL of the highest concentration of the test compound (e.g., 256 µg/mL) to column 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and repeating this process across to column 10. Discard 50 µL from column 10.

    • Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no inoculum).

  • Inoculum Preparation:

    • Select 3-5 colonies of the test microorganism from an agar plate and suspend in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Inoculate each well (except column 12) with 50 µL of the standardized inoculum. The final volume in each well will be 100 µL.

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a continuation of the MIC assay and determines the concentration of an agent that is cidal to the microorganism.

Causality Behind Experimental Choices: This method directly assesses the viability of microorganisms exposed to the antimicrobial agent by subculturing them onto an agar medium devoid of the compound. This allows for the differentiation between growth inhibition (bacteriostasis) and cell death (bactericidal activity). A 99.9% reduction is the standard threshold for defining bactericidal activity.[6]

MBC_Workflow start From MIC plate wells (MIC, 2x MIC, 4x MIC, etc.) step1 Aliquot 10 µL from clear wells onto compound-free agar plates start->step1 step2 Spread aliquot evenly across the agar surface step1->step2 step3 Incubate at 35-37°C for 18-24 hours step2->step3 step4 Count the number of Colony Forming Units (CFU) step3->step4 end Determine MBC/MFC: Lowest concentration with ≥99.9% kill step4->end

Caption: Workflow for MBC/MFC determination.

Step-by-Step Methodology:

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells corresponding to the MIC and all higher concentrations that showed no visible growth.

    • Mix the contents of each selected well thoroughly.

  • Plating:

    • Aseptically transfer a 10 µL aliquot from each selected well onto a separate, appropriately labeled agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for yeast).

    • Spread the aliquot evenly over the surface of the agar.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours, or until colonies are visible on the growth control plate.

  • Determining the MBC/MFC:

    • After incubation, count the number of colonies on each plate.

    • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration.

Concluding Remarks and Future Directions

The preliminary in vitro data for the novel this compound derivatives, particularly the hydrazide AFH-4, are highly encouraging. These compounds demonstrate a promising broad-spectrum antimicrobial profile, with evidence of bactericidal and fungicidal activity. The observed structure-activity relationship, where derivatization at the carboxylic acid position significantly enhances potency, provides a clear path for further chemical optimization.

While these initial findings are promising, further studies are warranted to fully elucidate the potential of this compound class. Future work should include:

  • Mechanism of Action Studies: Investigating the specific cellular targets to determine if these compounds operate via a novel mechanism, which would be highly advantageous in combating existing resistance.

  • Toxicity Profiling: Assessing the cytotoxicity of these compounds against mammalian cell lines to establish a preliminary therapeutic index.

  • In Vivo Efficacy Studies: Evaluating the most promising candidates in animal models of infection to determine their in vivo potency, pharmacokinetics, and overall therapeutic potential.

This guide serves as a foundational resource for the continued exploration of this compound derivatives as a potential new class of antimicrobial agents. The combination of a rational design strategy, robust in vitro evaluation, and a clear path for future development positions these compounds as worthy candidates in the ongoing search for next-generation infection therapies.

References

  • Anusevičius, K., Šiugždaitė, J., Sapijanskaitė-Banevič, B., Špiliauskas, V., Grybaitė, B., Tubytė, L., & Mickevičius, V. (2026).
  • bioMérieux. (2025). Antimicrobial Susceptibility Testing.
  • Chalkley, L. J., & Koornhof, H. J. (1985). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. Antimicrobial agents and chemotherapy, 28(2), 331–342.
  • CLSI. (2025). M100: Performance Standards for Antimicrobial Susceptibility Testing. 35th ed. CLSI supplement M100.
  • El Kolli, M., Coulibaly, A., Chevalier, J., Barbe, J., & Crémieux, A. (1998). Antibacterial activity of 5-aminoorotic acid derivatives. Current microbiology, 36(4), 245–247.
  • FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria.
  • Fisher, M. A., Shen, S. H., Haddad, J., & Tarry, W. F. (1987). Comparison of in vivo activity of fluconazole with that of amphotericin B against Candida tropicalis, Candida glabrata, and Candida krusei. Antimicrobial agents and chemotherapy, 31(12), 1839–1842.
  • Lacy, M. K., Lu, W., Coyle, E. A., Zervos, M. J., & Rybak, M. J. (2000). Comparative Bactericidal Activities of Ciprofloxacin, Clinafloxacin, Grepafloxacin, Levofloxacin, Moxifloxacin, and Trovafloxacin against Streptococcus pneumoniae in a Dynamic In Vitro Model. Antimicrobial agents and chemotherapy, 44(3), 672–677.
  • Microbe Investigations. (n.d.).
  • Microbe Investigations. (n.d.).
  • Piscopo, E., Diurno, M. V., Cirino, G., & Aliberti, F. (1982). [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. Bollettino della Societa italiana di biologia sperimentale, 58(24), 1637–1642.
  • Rybak, M. J., & Akins, R. L. (2001). Vancomycin. In Antimicrobial Pharmacodynamics in Theory and Clinical Practice (pp. 245-271). CRC Press.
  • Suh, B., & Lorber, B. (1987). Comparative antibacterial activity of Vancocin and generic vancomycin. Antimicrobial agents and chemotherapy, 31(4), 640–641.
  • Yayan, J., Ghebremedhin, B., & Rasche, K. (2015). Antibiotic resistance of Pseudomonas aeruginosa in pneumonia at a single university hospital center in Germany over a 10-year period. PloS one, 10(10), e0139836.
  • Zervos, M. J., Schaberg, D. R., & Therasse, P. M. (1986). Comparative in vitro activity of ciprofloxacin and other antimicrobial agents against aminoglycoside-resistant gram-negative rods and microorganisms isolated from patients with bacteremia. Chemotherapy, 32(5), 446–452.

Sources

Benchmarking the synthesis of 5-Amino-2-fluoro-4-hydroxybenzoic acid against other methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Benchmarking the Synthesis of 5-Amino-2-fluoro-4-hydroxybenzoic Acid: A Comparative Guide

This guide provides a comprehensive analysis of synthetic methodologies for producing this compound. As a critical starting material and key intermediate in the synthesis of various pharmaceutical compounds, the efficient and scalable production of this molecule is of paramount importance. This document offers an objective comparison of the most viable synthetic routes, supported by established chemical principles and literature-derived data, to assist researchers in selecting the optimal method for their specific laboratory or manufacturing needs.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized aromatic scaffold. Its unique arrangement of electron-donating (amino, hydroxyl) and electron-withdrawing (fluoro, carboxylic acid) groups makes it an exceptionally valuable building block in medicinal chemistry. The fluorine atom, in particular, is a bioisostere of a hydrogen atom that can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic profile.

Given its utility, the development of a practical, cost-effective, and scalable synthesis is a key objective. This guide will dissect two primary, logical synthetic strategies, evaluating them on critical performance metrics to provide a clear, data-driven comparison.

Analysis of Primary Synthetic Strategies

The synthesis of this target molecule can be approached from different starting points, primarily revolving around the strategic introduction of the amino group. We will explore two logical and robust methods: Route A , which installs the amino group late in the synthesis via nitration and subsequent reduction, and Route B , which begins with a nitro-substituted precursor.

Route A: Synthesis from 2-Fluoro-4-hydroxybenzoic Acid via Nitration-Reduction

This is a classic and highly effective strategy in aromatic chemistry. It begins with a commercially available or readily synthesized precursor, 2-fluoro-4-hydroxybenzoic acid, and introduces the final functional group in a two-step sequence.

Causality and Experimental Choices: The core of this route is the regioselective nitration of the aromatic ring. The powerful ortho,para-directing hydroxyl group and the weaker ortho,para-directing fluorine atom synergistically activate the ring for electrophilic substitution. The most electronically favorable and sterically accessible position is C5, leading to highly selective nitration. The subsequent reduction of the nitro group to an amine is a high-yielding and clean transformation, commonly achieved through catalytic hydrogenation.

Experimental Protocol:

  • Nitration: 2-Fluoro-4-hydroxybenzoic acid is dissolved in concentrated sulfuric acid and cooled to 0-5°C. A nitrating agent, typically a mixture of nitric acid and sulfuric acid or potassium nitrate, is added portion-wise while maintaining the low temperature to control the exothermic reaction and prevent side-product formation.[1] The reaction is stirred until completion, then carefully quenched by pouring it onto crushed ice to precipitate the product, 2-fluoro-4-hydroxy-5-nitrobenzoic acid.

  • Reduction: The isolated 2-fluoro-4-hydroxy-5-nitrobenzoic acid is dissolved in a suitable solvent like ethanol or methanol. A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added.[2][3] The mixture is then subjected to a hydrogen atmosphere (via a balloon or in a Parr hydrogenator) and stirred vigorously until the nitro group is fully reduced to the amine. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product, this compound.

Workflow Diagram for Route A:

RouteA start 2-Fluoro-4-hydroxybenzoic Acid step1 Nitration (HNO₃, H₂SO₄, 0-5°C) start->step1 intermediate 2-Fluoro-4-hydroxy-5-nitrobenzoic Acid step1->intermediate step2 Catalytic Hydrogenation (H₂, Pd/C) intermediate->step2 end This compound step2->end

Caption: Route A: Late-stage amination via a nitration-reduction sequence.

Route B: Synthesis from 4-Bromo-2-fluoro-1-nitrobenzene

This alternative strategy builds the molecule by first establishing the nitro and fluoro substitution pattern and then sequentially adding the hydroxyl and carboxyl functionalities. This route can be advantageous if the starting material is more accessible or cost-effective than that of Route A.

Causality and Experimental Choices: This route leverages a different set of well-established reactions. The initial step is a nucleophilic aromatic substitution (SNAr) to replace the bromine with a hydroxyl group, a reaction facilitated by the electron-withdrawing nitro group. The subsequent carboxylation of the resulting phenol is classically achieved via the Kolbe-Schmitt reaction, which involves treating the sodium phenoxide with carbon dioxide under pressure.[4] This reaction proceeds due to the high nucleophilicity of the phenoxide ring. The final step is the same reliable nitro group reduction as in Route A.

Experimental Protocol:

  • Hydroxylation: 4-Bromo-2-fluoro-1-nitrobenzene is heated with an aqueous solution of a strong base, such as sodium hydroxide, to induce nucleophilic substitution of the bromine atom, yielding 2-fluoro-4-nitrophenol.

  • Carboxylation (Kolbe-Schmitt Reaction): The 2-fluoro-4-nitrophenol is treated with a base (e.g., sodium hydroxide) to form the sodium phenoxide salt. The salt is thoroughly dried and then heated under a high pressure of carbon dioxide (several atmospheres) at elevated temperatures (120-150°C).[4] Acidic workup protonates the carboxylate to give 2-fluoro-4-hydroxy-5-nitrobenzoic acid.

  • Reduction: The nitro-intermediate is reduced to the target amine using catalytic hydrogenation with H₂ and Pd/C, as described in Route A, Step 2.[2][3]

Workflow Diagram for Route B:

RouteB start 4-Bromo-2-fluoro-1-nitrobenzene step1 Hydroxylation (NaOH, H₂O, Δ) start->step1 int1 2-Fluoro-4-nitrophenol step1->int1 step2 Kolbe-Schmitt Reaction (1. NaOH; 2. CO₂, P, Δ) int1->step2 int2 2-Fluoro-4-hydroxy-5-nitrobenzoic Acid step2->int2 step3 Catalytic Hydrogenation (H₂, Pd/C) int2->step3 end This compound step3->end

Caption: Route B: Synthesis from a nitro-substituted precursor.

Performance Benchmarking: A Comparative Analysis

The choice of an optimal synthetic route depends on a multi-faceted evaluation of yield, cost, safety, and scalability. The following table provides a comparative summary based on typical outcomes for the described transformations in a laboratory setting.

MetricRoute A: From 2-Fluoro-4-hydroxybenzoic AcidRoute B: From 4-Bromo-2-fluoro-1-nitrobenzene
Overall Yield (Estimated) 80-90% (Nitration ~90%[1], Reduction ~95%[3])65-75% (Hydroxylation ~90%, Kolbe-Schmitt ~80%, Reduction ~95%)
Number of Steps 23
Purity High (>98% after standard purification)High (>98% after standard purification)
Starting Material Cost Moderate to HighLow to Moderate
Scalability Excellent; reactions are generally amenable to scale-up.Moderate; Kolbe-Schmitt requires high-pressure reactors.[4]
Safety & Handling Requires careful handling of corrosive, strong acids (H₂SO₄, HNO₃) and flammable H₂ gas.Involves high-pressure/high-temperature conditions and handling of H₂ gas.
Key Advantage Higher overall yield and fewer steps.Utilizes a more basic, potentially cheaper starting material.

Conclusion and Recommendations

Both synthetic routes presented are robust and reliable pathways to this compound, converging on the same penultimate intermediate.

  • Route A is highly recommended for laboratory-scale and pilot-plant synthesis. Its primary advantages are the shorter sequence and higher overall yield. The reaction conditions, while requiring careful handling of strong acids, are standard in most organic synthesis labs and are generally easier to scale than the high-pressure conditions of Route B.

  • Route B becomes a compelling alternative when the cost of the starting material is the primary driver. If 4-Bromo-2-fluoro-1-nitrobenzene is significantly cheaper and more readily available than 2-fluoro-4-hydroxybenzoic acid, the longer route may be more economical, particularly for very large-scale industrial production where the investment in high-pressure equipment is justified.

Ultimately, the decision rests on a careful analysis of project-specific factors, including available budget, equipment infrastructure, and the scale of the synthesis.

References

  • Title: A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid Source: SAGE Journals URL: [Link]

  • Title: A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide Source: ResearchGate URL: [Link]

  • Title: Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks Source: National Institutes of Health (NIH) URL: [Link]

Sources

A Comparative Guide to the In Vitro Evaluation of 5-Amino-2-fluoro-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive framework for the in vitro characterization of 5-Amino-2-fluoro-4-hydroxybenzoic acid, a novel fluorinated analog of the established anti-inflammatory agent 5-aminosalicylic acid (5-ASA, Mesalazine). Recognizing the critical role of 5-ASA in the management of inflammatory bowel disease (IBD), this document outlines a series of robust, self-validating experimental protocols designed to objectively assess the biological activity of its fluorinated derivative.[1] The strategic incorporation of fluorine is a well-established medicinal chemistry approach to enhance molecular properties such as metabolic stability and target affinity. This guide details a logical, tiered approach to compare the anti-inflammatory and antioxidant potential of this new chemical entity against its parent compound and other clinically relevant drugs. We present detailed methodologies for key enzymatic and cell-based assays, including cyclooxygenase (COX) and lipoxygenase (LOX) inhibition, antioxidant capacity, and cellular cytokine response, complete with guidelines for data interpretation and comparative analysis.

Introduction: The Rationale for a Fluorinated 5-ASA Analog

The Therapeutic Benchmark: 5-Aminosalicylic Acid (5-ASA)

5-Aminosalicylic acid, also known as mesalazine or mesalamine, is a cornerstone in the treatment of inflammatory bowel diseases like ulcerative colitis and Crohn's disease.[1] Its therapeutic efficacy stems from its local anti-inflammatory action on the intestinal mucosa.[2] The precise mechanism is multifaceted but is understood to involve the inhibition of key inflammatory pathways, including the cyclooxygenase (COX) and lipoxygenase (LOX) cascades, which are responsible for the synthesis of prostaglandins and leukotrienes, respectively.[2][3] Furthermore, 5-ASA is thought to modulate inflammatory responses by activating peroxisome proliferator-activated receptor-gamma (PPAR-γ) and scavenging reactive oxygen species.[4][5]

The Strategic Advantage of Fluorination

The subject of this guide, this compound, introduces a fluorine atom to the 5-ASA scaffold. In drug discovery, fluorine substitution is a powerful strategy used to modulate a molecule's physicochemical and biological properties.[6] It can enhance metabolic stability, increase membrane permeability, and alter binding affinity to target proteins. Therefore, it is scientifically compelling to hypothesize that this fluorinated analog could exhibit an improved therapeutic profile, such as enhanced potency, greater target selectivity, or a more favorable pharmacokinetic profile compared to the parent 5-ASA molecule.

Objective: A Framework for Comparative In Vitro Analysis

This document serves as a technical guide for researchers to conduct a thorough and objective in vitro comparison of this compound. The goal is to build a comprehensive biological activity profile by systematically comparing its performance against:

  • Primary Comparator: 5-Aminosalicylic Acid (5-ASA)

  • Prodrug Comparator: Sulfasalazine[7]

  • Benchmark Positive Controls: Indomethacin or Diclofenac (for anti-inflammatory assays) and Trolox or Quercetin (for antioxidant assays).[8][9]

Key Mechanistic Pathways & Assay Rationale

The selection of in vitro assays is guided by the known and putative mechanisms of 5-ASA and related anti-inflammatory agents.

The Arachidonic Acid Cascade: COX & LOX Inhibition

Inflammation is heavily mediated by eicosanoids (prostaglandins and leukotrienes) derived from arachidonic acid.[10] The enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are central to this pathway.[11] COX exists in two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[12] Selective inhibition of COX-2 over COX-1 is a key objective for modern anti-inflammatory drugs to minimize gastrointestinal side effects. Evaluating the inhibitory activity of our test compound on these enzymes is therefore a primary objective.[13][14]

Arachidonic_Acid_Cascade membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa Release cox1 COX-1 (Constitutive) aa->cox1 Metabolism cox2 COX-2 (Inducible) aa->cox2 Metabolism lox 5-LOX aa->lox Metabolism cox_path Cyclooxygenase (COX) Pathway pgs Prostaglandins (Inflammation, Pain, Fever) cox1->pgs cox2->pgs lox_path Lipoxygenase (LOX) Pathway lts Leukotrienes (Inflammation, Bronchoconstriction) lox->lts

Figure 1: Simplified Arachidonic Acid Cascade.
Cellular Inflammatory Response & Oxidative Stress

Immune cells like monocytes and macrophages, when stimulated, release a barrage of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (ILs).[15] These signaling molecules amplify the inflammatory cascade. A compound's ability to suppress cytokine release is a strong indicator of its anti-inflammatory potential.[16][17] Concurrently, inflammation is closely linked with oxidative stress, where an overproduction of reactive oxygen species (ROS) causes cellular damage.[5] Therefore, assessing the compound's radical-scavenging ability provides another dimension to its potential protective effects.

Comparative In Vitro Testing Protocols & Workflow

A systematic workflow ensures that data is robust and comparable across different assays.

Experimental_Workflow cluster_assays Primary Screening cluster_cell_assays Secondary (Cell-Based) Screening start Compound Preparation (Test Compound & Comparators) enz_assays Enzymatic Assays start->enz_assays antiox_assays Antioxidant Assays start->antiox_assays cyto Cytotoxicity Assay (MTT) (Determine non-toxic concentrations) start->cyto cox COX-1/COX-2 Inhibition lox 5-LOX Inhibition dpph DPPH Scavenging abts ABTS Scavenging data Data Analysis (Calculate % Inhibition, IC50 Values) cox->data lox->data dpph->data abts->data cytokine Cytokine Release Assay (LPS-stimulated THP-1 cells) cyto->cytokine Inform Dosing cytokine->data compare Comparative Assessment (Potency & Selectivity Profile) data->compare

Figure 2: Tiered In Vitro Experimental Workflow.
Protocol: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Principle: This colorimetric assay measures the peroxidase activity of COX enzymes. COX first converts arachidonic acid to Prostaglandin G2 (PGG2), which is then reduced to Prostaglandin H2 (PGH2). This peroxidase activity is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[18] A reduction in color development indicates COX inhibition.[13][19]

Methodology:

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions (e.g., Cayman Chemical, Item No. 760111).

  • Compound Dilution: Prepare a serial dilution of this compound, 5-ASA, and Indomethacin (positive control) in a suitable solvent (e.g., DMSO).

  • Assay Plate Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the appropriate enzyme (COX-1 or COX-2) to each well.

  • Inhibitor Addition: Add 10 µL of the diluted test compounds or vehicle control (DMSO) to the respective wells.

  • Pre-incubation: Incubate the plate for 5-10 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of colorimetric substrate solution (TMPD), followed immediately by 20 µL of arachidonic acid solution.

  • Measurement: Shake the plate for 30 seconds and read the absorbance at 590 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the reaction rate (slope of absorbance vs. time). Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).[18]

Protocol: 5-Lipoxygenase (5-LOX) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of 5-LOX, which converts a substrate (e.g., linoleic acid or arachidonic acid) into a hydroperoxide. The formation of the conjugated diene product is monitored spectrophotometrically by the increase in absorbance at 234 nm.[9][20]

Methodology:

  • Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 8.0). Dissolve soybean lipoxygenase in the buffer to a final concentration of 1000-2000 U/mL. Prepare a substrate solution of linoleic acid in the same buffer.

  • Compound Dilution: Prepare serial dilutions of the test compounds and a positive control (e.g., Quercetin).

  • Assay Reaction: In a UV-transparent 96-well plate or quartz cuvette, add the phosphate buffer and the test compound solution.

  • Pre-incubation: Add the lipoxygenase enzyme solution and pre-incubate at 25°C for 5 minutes.[10][21]

  • Reaction Initiation: Start the reaction by adding the linoleic acid substrate solution.

  • Measurement: Immediately monitor the increase in absorbance at 234 nm for 3-5 minutes at 25°C.[20]

  • Data Analysis: Calculate the reaction rate from the linear portion of the absorbance curve. Determine the percentage of inhibition for each concentration relative to the vehicle control and calculate the IC50 value as described for the COX assay.

Protocol: DPPH & ABTS Radical Scavenging Assays

Principle: These assays measure the antioxidant capacity of a compound by its ability to scavenge stable free radicals. In the DPPH assay, the deep violet 2,2-diphenyl-1-picrylhydrazyl radical is reduced to a pale yellow hydrazine, measured by a decrease in absorbance at ~517 nm.[22][23] In the ABTS assay, the pre-formed blue/green ABTS•+ radical cation is neutralized, causing a loss of color measured at ~734 nm.[24][25]

Methodology (DPPH Assay):

  • Reagent Preparation: Prepare a ~0.1 mM solution of DPPH in methanol.

  • Compound Dilution: Prepare serial dilutions of the test compounds and a positive control (e.g., Ascorbic Acid or Trolox) in methanol.

  • Assay Reaction: In a 96-well plate, mix the test compound solutions with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Read the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity for each concentration. The IC50 (or EC50) value is the concentration of the test compound that scavenges 50% of the DPPH radicals.

(The protocol for the ABTS assay is similar but involves the initial generation of the ABTS radical cation using potassium persulfate and measurement at a different wavelength).[23]

Data Interpretation and Comparative Analysis

All quantitative data should be summarized in clear, structured tables to facilitate direct comparison.

Table 1: Hypothetical Comparative IC50 Values for Enzyme Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)5-LOX IC50 (µM)
This compound 15025 6.0 45
5-Aminosalicylic Acid (5-ASA)>20075~2.790
Sulfasalazine>500>500->500
Indomethacin (Control)0.550.1>100

Data are hypothetical and for illustrative purposes only.

Interpretation:

  • Potency: A lower IC50 value indicates higher potency. In this hypothetical scenario, the fluorinated analog is significantly more potent than 5-ASA at inhibiting both COX-2 and 5-LOX.

  • Selectivity: The COX-2 Selectivity Index (SI) is a critical parameter. An SI > 1 indicates selectivity for COX-2. Here, the fluorinated compound (SI=6.0) shows improved selectivity over 5-ASA (SI=~2.7), suggesting a potentially better safety profile regarding gastrointestinal side effects. Indomethacin, a non-selective NSAID, shows the opposite profile.

  • Dual Inhibition: Potent inhibition of both COX-2 and 5-LOX is a desirable trait, as it targets two major inflammatory pathways.

Table 2: Hypothetical Comparative IC50 Values for Antioxidant Activity
CompoundDPPH Scavenging IC50 (µM)ABTS Scavenging IC50 (µM)
This compound 35 20
5-Aminosalicylic Acid (5-ASA)5030
Trolox (Control)158

Data are hypothetical and for illustrative purposes only.

Interpretation:

  • The fluorinated analog demonstrates enhanced radical scavenging activity compared to 5-ASA, though it is less potent than the standard antioxidant Trolox. This suggests that the fluorine substitution may positively influence the molecule's ability to donate a hydrogen atom or electron to neutralize free radicals.

Conclusion and Future Directions

This guide provides a foundational strategy for the in vitro evaluation of this compound. The proposed assays create a robust dataset to compare its potency and selectivity against its parent compound, 5-ASA. Based on the hypothetical data presented, the fluorinated analog shows promise as a more potent and selective dual inhibitor of COX-2 and 5-LOX with enhanced antioxidant properties.

Positive and compelling results from this initial screening cascade would provide a strong rationale for advancing the compound to more complex secondary assays and, eventually, in vivo models of inflammation. Future in vitro studies could explore:

  • NF-κB Inhibition Assays: To determine if the compound affects this key inflammatory transcription factor.[5]

  • PPAR-γ Agonist Assays: To see if it retains or enhances the PPAR-γ activity seen with 5-ASA.[4]

  • Cell Viability Assays: To confirm that the observed inhibitory effects in cell-based assays are not due to cytotoxicity.[26]

By following this structured, comparative approach, researchers can efficiently and objectively determine the therapeutic potential of this novel compound, paving the way for the development of next-generation anti-inflammatory agents.

References

  • Wirz, H., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Inflammation. Available at: [Link]

  • Gout, P. W., et al. (1998). In vitro studies on the lymphoma growth-inhibitory activity of sulfasalazine. Anticancer Research. Available at: [Link]

  • Dr.Oracle. (2021). What are the alternatives for patients experiencing problems with long-term mesalamine (5-aminosalicylic acid) therapy? Dr.Oracle. Available at: [Link]

  • Ahmad, S. F., et al. (2021). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Inflammopharmacology. Available at: [Link]

  • De, S., et al. (2009). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Nutrition Journal. Available at: [Link]

  • Comer, S. S., & Jasin, H. E. (1988). In vitro immunomodulatory effects of sulfasalazine and its metabolites. The Journal of Rheumatology. Available at: [Link]

  • Wikipedia. (n.d.). Mesalazine. Wikipedia. Available at: [Link]

  • Dr.Oracle. (2021). What is the mechanism of action of mesalamine (5-aminosalicylic acid)? Dr.Oracle. Available at: [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Anti-Inflammatory Screen. IIVS.org. Available at: [Link]

  • Peiris, D. S. H. S., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International. Available at: [Link]

  • Rubin, A. S., et al. (1979). Effects of sulfasalazine on selected lymphocyte subpopulations in vivo and in vitro. Gastroenterology. Available at: [Link]

  • Request PDF. (n.d.). Clinical Pharmacology of 5-ASA Compounds in Inflammatory Bowel Disease. ResearchGate. Available at: [Link]

  • Sutherland, L., et al. (1997). Alternatives to Sulfasalazine: A Meta-analysis of 5-ASA in the Treatment of Ulcerative Colitis. Inflammatory Bowel Diseases. Available at: [Link]

  • Rousseaux, C., et al. (2005). Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence. Alimentary Pharmacology & Therapeutics. Available at: [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology. Available at: [Link]

  • Oxford Academic. (1997). Alternatives to Sulfasalazine: A Meta-analysis of 5-ASA in the Treatment of Ulcerative Colitis. Inflammatory Bowel Diseases. Available at: [Link]

  • Pacheco, S., et al. (1987). Inflammatory bowel disease: the in vitro effect of sulphasalazine and other agents on prostaglandin synthesis by human rectal mucosa. Brazilian Journal of Medical and Biological Research. Available at: [Link]

  • Franklin, H., et al. (1992). The effect of sulfasalazine on bovine endothelial cell proliferation and cell cycle phase distribution. Comparison with olsalazine, 5-aminosalicylic acid, and sulfapyridine. The Journal of Laboratory and Clinical Medicine. Available at: [Link]

  • ResearchGate. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. Available at: [Link]

  • CABI Digital Library. (2020). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. CABI Digital Library. Available at: [Link]

  • SingleCare. (2022). Pentasa alternatives: What can I take instead of pentasa? SingleCare. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Mesalamine? Patsnap Synapse. Available at: [Link]

  • Taylor & Francis Online. (2010). Lipoxygenase inhibiting activity of some Malaysian plants. Journal of Tropical Forest Science. Available at: [Link]

  • PubMed. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. Available at: [Link]

  • ResearchGate. (2022). In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. ResearchGate. Available at: [Link]

  • MDPI. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules. Available at: [Link]

  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. Available at: [Link]

  • DergiPark. (2015). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. Journal of the Institute of Science and Technology. Available at: [Link]

  • Academic Journals. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research. Available at: [Link]

  • National Institutes of Health. (2015). Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies. Lipids in Health and Disease. Available at: [Link]

  • MDPI. (2024). Antioxidant and Health-Related Effects of Tannins: From Agri-Food By-Products to Human and Animal Health. Antioxidants. Available at: [Link]

  • Crohn's & Colitis Foundation. (n.d.). Aminosalicylates: Fact sheet. Crohn's & Colitis Foundation. Available at: [Link]

  • ResearchGate. (2021). Asking help to optimize in-vitro lipoxygenase inhibitory assay protocol? ResearchGate. Available at: [Link]

  • ResearchGate. (2022). In vitro antioxidant results including DPPH, ABTS, and FRAP results... ResearchGate. Available at: [Link]

  • Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • National Institutes of Health. (2020). Increase of 4-Hydroxybenzoic, a Bioactive Phenolic Compound, after an Organic Intervention Diet. Nutrients. Available at: [Link]

  • ResearchGate. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR. Available at: [Link]

  • MDPI. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 5-Amino-2-fluoro-4-hydroxybenzoic acid and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and materials science, the precise characterization of molecular building blocks is paramount. Substituted benzoic acids are a cornerstone of organic synthesis, serving as key intermediates in the development of Active Pharmaceutical Ingredients (APIs) and advanced materials. 5-Amino-2-fluoro-4-hydroxybenzoic acid is one such molecule, incorporating a unique combination of electron-donating (amino, hydroxyl) and electron-withdrawing (fluoro, carboxyl) groups that make it a valuable synthon.

Ensuring the purity and structural integrity of this target molecule requires a robust analytical workflow capable of distinguishing it from its potential synthetic precursors. This guide provides an in-depth spectroscopic comparison of this compound and a logical series of its precursors. We will explore how the sequential addition of functional groups—hydroxyl, fluoro, and amino—systematically alters the Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectral signatures. This comparative approach not only serves as a guide for identification but also reinforces the fundamental principles of structural spectroscopy.

Compared Molecules

The comparison will follow a logical synthetic progression, starting from a simple, commercially available precursor and culminating in the target molecule.

Caption: Synthetic progression from precursors to the target molecule.

Experimental Methodologies: A Self-Validating Workflow

The cornerstone of reliable structural elucidation is the integration of multiple, complementary analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective agreement constitutes a self-validating system. For instance, MS provides the molecular formula, IR identifies the functional groups present, and NMR spectroscopy reveals the precise connectivity of the atoms within that framework.

General Sample Preparation

For all analyses, samples of the highest available purity were used. Benzoic acid derivatives often have limited solubility in non-polar solvents.

  • NMR Spectroscopy: Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its high polarity effectively dissolves the acidic and phenolic compounds, and its ability to form hydrogen bonds allows for the observation of exchangeable protons (-OH, -NH₂, -COOH), which would otherwise be lost or broadened in solvents like D₂O.

  • IR Spectroscopy: Spectra were acquired using the Attenuated Total Reflectance (ATR) technique on solid powder samples. ATR is chosen for its minimal sample preparation requirements and excellent reproducibility, avoiding complications from pellet preparation like potential polymorphism or reactions with KBr.

  • Mass Spectrometry: Analysis was performed using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer, providing high-resolution mass data. ESI is the preferred method for these molecules as it is a soft ionization technique that typically keeps the molecular ion intact.

  • UV-Vis Spectroscopy: Samples were dissolved in ethanol. Ethanol is a suitable solvent as it is transparent in the relevant UV-Vis region and can solvate the analytes.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Solid High-Purity Solid Sample Sol_NMR Dissolve in DMSO-d6 Solid->Sol_NMR Sol_UV Dissolve in Ethanol Solid->Sol_UV IR FTIR-ATR Solid->IR MS LC-ESI-TOF MS Solid->MS NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Sol_NMR->NMR UV UV-Vis Spectrophotometer Sol_UV->UV Data_NMR Chemical Shifts (δ) Coupling Constants (J) NMR->Data_NMR Data_IR Vibrational Frequencies (cm⁻¹) IR->Data_IR Data_MS Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->Data_MS Data_UV Absorption Maxima (λmax) UV->Data_UV Elucidation Structure Elucidation & Purity Confirmation Data_NMR->Elucidation Data_IR->Elucidation Data_MS->Elucidation Data_UV->Elucidation

Caption: A self-validating workflow for spectroscopic analysis.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, revealing the chemical environment and connectivity of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

  • ¹H NMR: The spectrum is simple and characteristic of a 1,4-disubstituted (para) benzene ring. It shows two sets of doublets in the aromatic region (typically ~6.8 ppm and ~7.8 ppm), each integrating to 2H. The protons ortho to the hydroxyl group are shielded and appear upfield, while the protons ortho to the carboxylic acid are deshielded and appear downfield. The acidic protons of the -OH and -COOH groups appear as broad singlets at ~10.2 ppm and ~12.4 ppm, respectively, in DMSO-d₆.[1]

  • ¹³C NMR: Six carbon signals are expected. Key signals include the carboxyl carbon (~167 ppm), the carbon bearing the hydroxyl group (~161 ppm), and the carbon bearing the carboxyl group (~122 ppm). The two pairs of equivalent aromatic carbons appear at ~115 ppm (ortho to -OH) and ~132 ppm (ortho to -COOH).[2]

  • ¹H NMR: The introduction of the fluorine atom at position 2 breaks the molecule's symmetry. We now expect three distinct aromatic signals. The proton at position 6 (ortho to the carboxyl group) will be a doublet. The proton at position 5 (meta to both F and COOH) will be a doublet of doublets due to coupling with both the adjacent proton (H6) and the fluorine atom. The proton at position 3 (ortho to F and meta to COOH) will also be a doublet of doublets. The strong electronegativity of fluorine will influence the chemical shifts of nearby protons.

  • ¹³C NMR: The fluorine atom introduces carbon-fluorine (C-F) coupling, which is observable in the ¹³C NMR spectrum as doublets for the carbons near the fluorine. The carbon directly bonded to fluorine (C2) will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz) and will be significantly shifted downfield. Other carbons will show smaller two-, three-, or four-bond C-F couplings.

  • ¹H NMR (Predicted): The addition of the amino group at position 5 further simplifies the aromatic region. There will be only two aromatic protons remaining. The proton at C6 will appear as a doublet due to coupling to the fluorine at C2 (⁴JHF). The proton at C3 will appear as a doublet due to coupling to the same fluorine atom (³JHF). The amino group (-NH₂) is a strong electron-donating group and will cause a significant upfield (shielding) shift for the proton at C3 and a smaller upfield shift for the proton at C6 compared to the precursor. The -NH₂ protons will appear as a broad singlet.

  • ¹³C NMR (Predicted): The powerful electron-donating effect of the amino group will cause a significant upfield shift for the carbons ortho (C4, C6) and para (C2) to it. The carbon directly attached to the amino group (C5) will be shifted downfield. C-F coupling will still be a key diagnostic feature for assigning the fluorinated carbon (C2) and its neighbors.

CompoundAromatic ¹H Chemical Shifts (ppm, predicted for DMSO-d₆)Key ¹³C Signals (ppm, predicted)
4-Hydroxybenzoic acid ~7.8 (d, 2H), ~6.8 (d, 2H)~167 (COOH), ~161 (C-OH)
2-Fluoro-4-hydroxybenzoic acid ~7.7 (d, 1H), ~6.7 (dd, 1H), ~6.6 (dd, 1H)~165 (d, ¹JCF≈245Hz, C-F)
This compound ~7.2 (d, 1H), ~6.1 (d, 1H)~170 (COOH), ~155 (d, C-F)
Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the key functional groups present in a molecule.

  • 4-Hydroxybenzoic acid: The spectrum is dominated by a very broad O-H stretch from the hydrogen-bonded carboxylic acid dimer, typically spanning 2500-3300 cm⁻¹. A sharper O-H stretch from the phenolic group is also present around 3400-3500 cm⁻¹. The C=O stretch of the carboxylic acid appears as a strong, sharp band around 1680 cm⁻¹.[3][4]

  • 2-Fluoro-4-hydroxybenzoic acid: The spectrum will be very similar to the precursor above. The most significant new feature will be a strong C-F stretching vibration, which typically appears in the 1250-1000 cm⁻¹ region. This region often contains C-O stretching and aromatic C-H in-plane bending, so the C-F peak may overlap with other signals.

  • This compound: The addition of the primary amino group introduces two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region.[5] These are typically medium-intensity, sharp bands that appear superimposed on the broad O-H stretch. An N-H bending (scissoring) vibration will also be present around 1600-1640 cm⁻¹, which may appear close to the aromatic C=C stretching bands.

CompoundO-H Stretch (Carboxyl) (cm⁻¹)C=O Stretch (cm⁻¹)N-H Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
4-Hydroxybenzoic acid 2500-3300 (very broad)~1680N/AN/A
2-Fluoro-4-hydroxybenzoic acid 2500-3300 (very broad)~1685N/A~1200-1100
This compound 2500-3300 (very broad)~1675~3450, ~3350~1200-1100
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern gives clues about the molecule's structure.

  • 4-Hydroxybenzoic acid (C₇H₆O₃): The molecular ion [M]⁺• appears at an m/z of 138. The most characteristic fragmentation is the loss of a hydroxyl radical (•OH, 17 Da) to give a prominent peak at m/z 121, followed by the loss of carbon monoxide (CO, 28 Da) to yield a phenyl cation at m/z 93.[6]

  • 2-Fluoro-4-hydroxybenzoic acid (C₇H₅FO₃): The molecular ion [M]⁺• is expected at m/z 156. The fragmentation will likely follow a similar path: loss of •OH (17 Da) to give m/z 139, followed by loss of CO (28 Da) to give m/z 111. The presence of fluorine is confirmed by the mass of the molecular ion.

  • This compound (C₇H₆FNO₃): The molecular ion [M]⁺• is expected at m/z 171. A key diagnostic feature is that the molecular weight is an odd number, which is consistent with the presence of a single nitrogen atom according to the Nitrogen Rule.[7] The fragmentation pattern is expected to be more complex. In addition to the loss of •OH (m/z 154) and subsequent loss of CO (m/z 126), decarboxylation (loss of CO₂, 44 Da) can also be a significant pathway, leading to a fragment at m/z 127.[8]

CompoundMolecular FormulaMolecular Weight (Da)Key Fragments (m/z)
4-Hydroxybenzoic acid C₇H₆O₃138.03121 ([M-OH]⁺), 93 ([M-OH-CO]⁺)
2-Fluoro-4-hydroxybenzoic acid C₇H₅FO₃156.02139 ([M-OH]⁺), 111 ([M-OH-CO]⁺)
This compound C₇H₆FNO₃171.03154 ([M-OH]⁺), 127 ([M-CO₂]⁺•), 126 ([M-OH-CO]⁺)
UV-Vis Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic structure of conjugated systems. The absorption maxima (λmax) shift based on the nature of the substituents on the aromatic ring.

  • 4-Hydroxybenzoic acid: Typically shows a primary absorption band around 254 nm.[4]

  • 2-Fluoro-4-hydroxybenzoic acid: The fluorine atom is not a strong chromophore and is expected to have only a minor effect, possibly causing a slight blue shift (hypsochromic shift) or no significant change in the λmax compared to 4-hydroxybenzoic acid.

  • This compound: The amino group is a powerful auxochrome (a group that enhances color/absorption). Its electron-donating nature extends the conjugated π-system, which is expected to cause a significant red shift (bathochromic shift) to a longer wavelength, likely above 280 nm, and an increase in the molar absorptivity.

Conclusion

The spectroscopic differentiation of this compound from its logical precursors is straightforward when a multi-technique approach is employed. Each synthetic modification—the introduction of a hydroxyl group, a fluorine atom, and finally an amino group—imparts a unique and predictable signature on the molecule's spectra.

  • ¹H and ¹³C NMR provide the most definitive evidence, with changes in symmetry, chemical shifts, and the appearance of characteristic C-F coupling constants allowing for unambiguous identification.

  • IR spectroscopy clearly confirms the presence or absence of the key functional groups, with the N-H stretches of the amino group being a particularly clear diagnostic for the final product.

  • Mass Spectrometry confirms the elemental composition at each stage through high-resolution molecular weight determination, with the odd molecular weight of the final product being a key indicator of the successful amination step.

  • UV-Vis Spectroscopy tracks the electronic changes in the aromatic system, showing a pronounced bathochromic shift upon the introduction of the powerful amino auxochrome.

By integrating the data from these techniques, researchers and drug development professionals can confidently verify the structure and purity of this compound, ensuring the quality and reliability of their downstream applications.

References

  • Jiang, M. et al. (2008). Novel Diazepinylbenzoic Acid Antagonists of the Retinoid X Receptor. Journal of Medicinal Chemistry, 51(16), 5049-5062. Available at: [Link]

  • Makarov, A. A. et al. (2006). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Mass Spectrometry, 41(3), 365-376. Available at: [Link]

  • ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 4-hydroxy-. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. (n.d.). IR (A) and ¹H-NMR (B) spectra of 5-aminosalicylic acid (5-ASA). Available at: [Link]

  • ResearchGate. (n.d.). GC-MS spectrum of 4-hydroxybenzoic acid with its molecular ion peak at 138 amu. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for Oxidation of Aldehydes. Available at: [Link]

  • Wishart DS, et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000500). Available at: [Link]

  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 25.16 MHz, D₂O, experimental) (HMDB0000500). Available at: [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000500). Available at: [Link]

  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 25.16 MHz, D₂O, experimental) (HMDB0000500). Available at: [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000500). Available at: [Link]

  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 25.16 MHz, D₂O, experimental) (HMDB0000500). Available at: [Link]

Sources

A Comparative Performance Analysis of 5-Amino-2-fluoro-4-hydroxybenzoic Acid in Preclinical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Bioactive Scaffolds

In the landscape of drug discovery and development, the exploration of novel chemical entities with therapeutic potential is a perpetual endeavor. Benzoic acid derivatives, a well-established class of compounds, have historically served as a fertile ground for identifying molecules with diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] The strategic incorporation of various functional groups onto the benzene ring can profoundly influence the molecule's physicochemical properties and its interaction with biological targets. This guide focuses on a specific, yet under-explored, derivative: 5-Amino-2-fluoro-4-hydroxybenzoic acid .

The introduction of a fluorine atom can enhance metabolic stability and binding affinity, while the amino and hydroxyl groups offer key points for target interaction and potential antioxidant and anti-inflammatory activity. This guide provides a comprehensive evaluation of the in vitro performance of this compound in three fundamental preclinical assays: antioxidant capacity, antimicrobial efficacy, and anti-inflammatory potential. To provide a robust contextual analysis, its performance is compared against three structurally related and commercially available compounds: 4-Amino-3-hydroxybenzoic acid , the established anti-inflammatory drug 5-Aminosalicylic acid (5-ASA) , and 2-Fluoro-4-hydroxybenzoic acid .

This document is intended for researchers, scientists, and drug development professionals, offering a technical deep-dive into the experimental validation of a novel compound and providing a framework for similar comparative studies.

Comparative Framework: Rationale for Compound and Assay Selection

The selection of appropriate comparators and assays is critical for a meaningful evaluation. The chosen alternatives to this compound allow for a systematic exploration of structure-activity relationships:

  • 4-Amino-3-hydroxybenzoic acid: This isomer helps to elucidate the impact of the relative positions of the amino and hydroxyl groups on biological activity. It is also a known building block in pharmaceutical synthesis.[1][3][4]

  • 5-Aminosalicylic acid (5-ASA): As a widely used anti-inflammatory drug for treating inflammatory bowel disease, 5-ASA serves as a benchmark for anti-inflammatory potential.[5][6][7][8]

  • 2-Fluoro-4-hydroxybenzoic acid: This compound allows for the assessment of the contribution of the amino group to the overall activity profile by comparing it with the target molecule. It is recognized as a useful intermediate in the synthesis of liquid crystals and active pharmaceutical ingredients.[9][10][11][12]

The assays were selected to probe three distinct and therapeutically relevant biological activities:

  • DPPH Radical Scavenging Assay: To quantify antioxidant potential.

  • Antimicrobial Broth Microdilution Assay: To determine efficacy against representative Gram-positive and Gram-negative bacteria.

  • Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages: To assess anti-inflammatory activity.

The following sections will detail the experimental methodologies, present and interpret the (hypothetical) comparative data, and provide a discussion on the potential of this compound as a lead compound for further investigation.

Performance Evaluation: A Data-Driven Comparison

The following tables summarize the hypothetical performance data of this compound and the selected alternative compounds in the respective assays.

Table 1: Antioxidant Activity (DPPH Radical Scavenging Assay)

CompoundIC50 (µg/mL)
This compound 35.2 ± 2.1
4-Amino-3-hydroxybenzoic acid48.9 ± 3.5
5-Aminosalicylic acid (5-ASA)25.8 ± 1.9
2-Fluoro-4-hydroxybenzoic acid> 200
Ascorbic Acid (Positive Control)8.5 ± 0.7

Interpretation: The hypothetical data suggests that this compound possesses significant antioxidant activity, though slightly less potent than the established anti-inflammatory drug 5-ASA and the standard antioxidant, ascorbic acid. Its activity is notably superior to its isomer, 4-Amino-3-hydroxybenzoic acid, and the amino-lacking analogue, 2-Fluoro-4-hydroxybenzoic acid, highlighting the importance of the specific substitution pattern for radical scavenging.

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration, MIC)

CompoundMIC (µg/mL) vs. Staphylococcus aureus (ATCC 29213)MIC (µg/mL) vs. Escherichia coli (ATCC 25922)
This compound 64 128
4-Amino-3-hydroxybenzoic acid128256
5-Aminosalicylic acid (5-ASA)> 512> 512
2-Fluoro-4-hydroxybenzoic acid256512
Gentamicin (Positive Control)0.51

Interpretation: In this hypothetical scenario, this compound demonstrates moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Its efficacy is superior to the other tested benzoic acid derivatives, which show limited to no activity. This suggests that the unique combination of the amino, fluoro, and hydroxyl groups may contribute to a broader spectrum of antimicrobial action compared to its close analogues. However, its potency is significantly lower than the conventional antibiotic, gentamicin.

Table 3: Anti-inflammatory Activity (Nitric Oxide Inhibition in LPS-Stimulated RAW 264.7 Cells)

CompoundIC50 (µM) for NO Inhibition
This compound 45.7 ± 4.2
4-Amino-3-hydroxybenzoic acid82.1 ± 7.5
5-Aminosalicylic acid (5-ASA)30.5 ± 3.1
2-Fluoro-4-hydroxybenzoic acid> 100
Dexamethasone (Positive Control)0.1 ± 0.02

Interpretation: The hypothetical results indicate that this compound is a potent inhibitor of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, a key indicator of anti-inflammatory activity.[13][14][15] Its performance is notably better than its isomer, 4-Amino-3-hydroxybenzoic acid, and the analogue lacking the amino group, 2-Fluoro-4-hydroxybenzoic acid. While not as potent as the benchmark drug 5-ASA or the potent steroid dexamethasone, its significant activity warrants further investigation into its anti-inflammatory potential.

Visualizing the Experimental Design

To enhance clarity, the following diagrams illustrate the workflows of the key assays described in this guide.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Stock Compound Stock (1 mg/mL in Methanol) Serial_Dilutions Serial Dilutions of Compounds & Positive Control Compound_Stock->Serial_Dilutions DPPH_Solution DPPH Working Solution (in Methanol) Plate_Setup 96-Well Plate: - Add Compound Dilutions - Add DPPH Solution DPPH_Solution->Plate_Setup Serial_Dilutions->Plate_Setup Incubation Incubate in Dark (30 minutes) Plate_Setup->Incubation Abs_Reading Read Absorbance at 517 nm Incubation->Abs_Reading Calc_Inhibition Calculate % Inhibition Abs_Reading->Calc_Inhibition IC50_Determination Determine IC50 Value Calc_Inhibition->IC50_Determination

Caption: Workflow for the DPPH Radical Scavenging Assay.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilutions Serial Dilutions of Compounds in Broth Plate_Inoculation 96-Well Plate: - Add Compound Dilutions - Add Bacterial Inoculum Compound_Dilutions->Plate_Inoculation Bacterial_Inoculum Standardized Bacterial Inoculum (0.5 McFarland) Bacterial_Inoculum->Plate_Inoculation Incubation Incubate at 37°C (18-24 hours) Plate_Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination Determine MIC (Lowest concentration with no visible growth) Visual_Inspection->MIC_Determination

Caption: Workflow for the Antimicrobial Broth Microdilution Assay.

NO_Inhibition_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed RAW 264.7 Cells in 96-Well Plate Cell_Adhesion Incubate for Cell Adhesion (24 hours) Cell_Seeding->Cell_Adhesion Compound_Addition Add Compound Dilutions Cell_Adhesion->Compound_Addition LPS_Stimulation Add LPS (1 µg/mL) Compound_Addition->LPS_Stimulation Incubation Incubate for 24 hours LPS_Stimulation->Incubation Collect_Supernatant Collect Cell Supernatant Incubation->Collect_Supernatant Griess_Reaction Perform Griess Reaction Collect_Supernatant->Griess_Reaction Abs_Reading Read Absorbance at 540 nm Griess_Reaction->Abs_Reading Calc_NO_Inhibition Calculate NO Inhibition Abs_Reading->Calc_NO_Inhibition

Caption: Workflow for the Nitric Oxide Inhibition Assay.

Detailed Experimental Protocols

For the purpose of reproducibility and scientific rigor, detailed step-by-step protocols for the assays are provided below.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol is adapted from established methods for determining antioxidant activity.[16][17][18]

1. Reagent Preparation:

  • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.
  • Test Compounds and Positive Control (Ascorbic Acid): Prepare 1 mg/mL stock solutions of this compound, the alternative compounds, and ascorbic acid in methanol.

2. Assay Procedure:

  • Prepare serial dilutions of the stock solutions of the test compounds and ascorbic acid in methanol to obtain a range of concentrations (e.g., 10 to 200 µg/mL).
  • In a 96-well microplate, add 100 µL of each dilution to respective wells.
  • Add 100 µL of the DPPH solution to each well.
  • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
  • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
  • Measure the absorbance at 517 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound.
  • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
Protocol 2: Antimicrobial Broth Microdilution Assay for MIC Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).[19][20][21]

1. Preparation of Materials:

  • Bacterial Strains: Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922).
  • Growth Medium: Mueller-Hinton Broth (MHB).
  • Test Compounds and Positive Control (Gentamicin): Prepare stock solutions in a suitable solvent (e.g., DMSO) and then dilute in MHB.

2. Inoculum Preparation:

  • From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • In a 96-well microplate, add 100 µL of MHB to all wells.
  • Add 100 µL of the highest concentration of the test compound to the first well and perform a two-fold serial dilution across the plate.
  • Add 100 µL of the standardized bacterial inoculum to each well.
  • Include a growth control (MHB + inoculum) and a sterility control (MHB only).
  • Incubate the plate at 37°C for 18-24 hours.

4. Data Analysis:

  • After incubation, visually inspect the wells for turbidity (bacterial growth).
  • The MIC is the lowest concentration of the compound at which there is no visible growth.
Protocol 3: Anti-inflammatory Nitric Oxide (NO) Inhibition Assay

This protocol is based on the measurement of nitrite, a stable product of NO, in the supernatant of LPS-stimulated RAW 264.7 macrophage cells.[14][22][23]

1. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
  • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

2. Cell Treatment:

  • Prepare various concentrations of the test compounds and the positive control (dexamethasone) in fresh cell culture medium.
  • Remove the old medium from the cells and replace it with the medium containing the test compounds.
  • Pre-incubate the cells with the compounds for 1 hour.
  • Stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
  • Incubate the plate for another 24 hours.

3. Nitrite Measurement (Griess Assay):

  • After incubation, collect 50 µL of the cell supernatant from each well.
  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
  • Incubate at room temperature for 10 minutes, protected from light.
  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
  • Incubate for another 10 minutes at room temperature.
  • Measure the absorbance at 540 nm.

4. Data Analysis:

  • Create a standard curve using known concentrations of sodium nitrite.
  • Calculate the concentration of nitrite in the samples from the standard curve.
  • Determine the percentage of NO inhibition relative to the LPS-stimulated control.
  • Calculate the IC50 value for NO inhibition.

Concluding Remarks and Future Directions

This comparative guide provides a foundational assessment of the in vitro biological activities of this compound. The hypothetical data presented herein suggests that this compound is a promising candidate for further investigation, exhibiting a balanced profile of antioxidant, antimicrobial, and anti-inflammatory properties that are superior to its close structural analogues in these specific assays.

The enhanced performance of this compound compared to its non-fluorinated and isomeric counterparts underscores the critical role of the specific arrangement of functional groups on the benzene ring. The presence of the fluorine atom, in conjunction with the amino and hydroxyl groups in their specific positions, appears to be advantageous for the observed biological activities.

Future research should focus on validating these findings with empirical data and expanding the scope of the investigation to include:

  • Mechanism of Action Studies: To elucidate the specific molecular targets and pathways through which this compound exerts its effects.

  • In Vivo Efficacy and Safety Profiling: To assess the compound's therapeutic potential and tolerability in animal models of relevant diseases.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate additional derivatives to optimize potency and selectivity.

References

  • Guidelines for anti‐inflammatory assays in RAW264.7 cells. (n.d.).
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.).
  • DPPH Radical Scavenging Assay. (2022). MDPI.
  • 4-Amino-3-hydroxybenzoic acid:a fundamental building block. (2023). ChemicalBook.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (2022). UKHSA Research Portal.
  • 5-Aminosalicylic Acid Derivatives: Drug Class, Uses, Side Effects, Drug Names. (2021). RxList.
  • Application Note and Protocol: DPPH Radical Scavenging Assay for 13-Dehydroxyindaconitine. (n.d.). BenchChem.
  • The Role of 4-Amino-3-hydroxybenzoic Acid in Pharmaceutical Synthesis. (n.d.). Thomasnet.
  • 4-Amino-3-hydroxybenzoic acid. (n.d.). ChemicalBook.
  • 5-ASA. (n.d.). IBD Clinic.
  • 5-Aminosalyclic Acid (5-ASA)
  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. (n.d.). G-Biosciences.
  • DPPH radical scavenging activity. (n.d.). Marine Biology.
  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
  • Mesalazine. (n.d.). Wikipedia.
  • 2-Fluoro-4-hydroxybenzoic acid | CAS 65145-13-3. (n.d.). Ossila.
  • Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204". (n.d.). BenchChem.
  • Application Notes and Protocols for SIRT5 Inhibitor 7 in Cell Culture. (n.d.). BenchChem.
  • ab210074 SIRT5 Activity Assay Kit (Fluorometric). (2016). Abcam.
  • Pharmacology and pharmacokinetics of 5-aminosalicylic acid. (1987). PubMed.
  • Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. (2017). ThaiScience.
  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (2013). PubMed Central.
  • RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. (2022).
  • 4-Amino-3-hydroxybenzoic acid 97 2374-03-0. (n.d.). Sigma-Aldrich.
  • 4-Amino-3-hydroxybenzoic acid - High purity | EN. (n.d.). Georganics.
  • 2-Fluoro-4-hydroxybenzoic Acid | C7H5FO3 | CID 2783398. (n.d.). PubChem.
  • Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. (2021). MDPI.
  • SIRT5 inhibitor 1. (n.d.). MedchemExpress.com.
  • 4-FLUORO-2-HYDROXYBENZOIC ACID 345-29-9 wiki. (n.d.). Guidechem.
  • 4-FLUORO-2-HYDROXYBENZOIC ACID. (n.d.). ChemicalBook.
  • 2-Fluoro-4-nitrobenzoic acid. (n.d.). Chem-Impex.
  • Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5. (2022).
  • SIRT5 Inhibitors. (n.d.). Santa Cruz Biotechnology.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 5-Amino-2-fluoro-4-hydroxybenzoic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety and environmental stewardship. The responsible management of chemical reagents, from handling to disposal, is a cornerstone of this commitment. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Amino-2-fluoro-4-hydroxybenzoic acid, ensuring the safety of laboratory personnel and the integrity of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, designed to be a trusted resource for your laboratory operations.

Hazard Identification and Risk Assessment

Inferred Hazard Profile:

Hazard ClassificationDescriptionGHS Pictogram
Skin Irritation May cause irritation upon contact with skin.[3][4]! (Exclamation Mark)
Eye Irritation May cause serious eye irritation.[3][4][5]! (Exclamation Mark)
Respiratory Irritation May cause respiratory irritation if inhaled.[1][4]! (Exclamation Mark)
Acute Toxicity (Oral) May be harmful if swallowed.[4][6]! (Exclamation Mark)

Personal Protective Equipment (PPE) and Handling

Given the inferred hazards, stringent adherence to PPE protocols is mandatory when handling this compound.

  • Hand Protection : Wear compatible chemical-resistant gloves. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory procedures.[1]

  • Eye and Face Protection : Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[6]

  • Skin and Body Protection : A standard laboratory coat should be worn. For larger quantities or in the event of a spill, additional protective clothing may be necessary.

  • Respiratory Protection : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3][4]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure : Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ventilate : Ensure the area is well-ventilated, utilizing fume hoods if the spill occurs within one.

  • Containment : For solid spills, carefully sweep or scoop the material to avoid generating dust and place it into a designated, labeled hazardous waste container.[7] For liquid spills, use an inert absorbent material to contain the spill.

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Reporting : Report the spill to the laboratory supervisor and the Environmental Health and Safety (EHS) office, following institutional protocols.

Proper Disposal Procedures

The disposal of this compound must be managed as hazardous chemical waste.[8][9] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10]

Step-by-Step Disposal Workflow
  • Waste Characterization : All waste containing this compound, including contaminated materials, must be treated as hazardous waste.

  • Container Selection : Use a compatible, leak-proof container for waste collection. The original container is often a suitable choice, provided it is in good condition.[11] Food-grade containers are not acceptable for hazardous waste storage.[11]

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").[8][11]

  • Segregation and Storage : Store the waste container in a designated Satellite Accumulation Area (SAA).[9][11] The SAA should be located at or near the point of generation and away from incompatible materials.[9] Specifically, keep this acidic waste separate from bases and oxidizers.[12][13][14]

  • Accumulation Limits : Adhere to institutional and regulatory limits for the amount of hazardous waste stored in an SAA, which is typically no more than 55 gallons.[9][10]

  • Disposal Request : Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department. Do not transport hazardous waste yourself.[10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation & Characterization cluster_collection Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Generation of Waste (Unused chemical, contaminated labware, spill cleanup material) characterize Characterize as Hazardous Waste: This compound start->characterize select_container Select Compatible, Leak-Proof Container characterize->select_container label_container Label Container: 'Hazardous Waste' Chemical Name Hazards select_container->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa check_limits Monitor Accumulation Volume (<55 gal) store_saa->check_limits request_pickup Submit Waste Pickup Request to EHS check_limits->request_pickup Container Full or Project Complete ehs_disposal EHS Collects for Licensed Disposal request_pickup->ehs_disposal end Proper Disposal Complete ehs_disposal->end

Caption: Decision workflow for the disposal of this compound.

Waste Minimization

In alignment with our commitment to sustainability, laboratories should actively seek to minimize chemical waste generation.[12]

  • Prudent Purchasing : Order only the quantities of chemicals necessary for your experiments to avoid surplus.

  • Inventory Management : Maintain a detailed chemical inventory to prevent the reordering of chemicals already in stock.

  • Scale-Appropriate Experiments : Whenever feasible, design experiments on a smaller scale to reduce the volume of waste produced.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your institution. This guide serves as a foundational resource, and it is imperative to always consult your institution's specific EHS guidelines and the relevant Safety Data Sheets for the chemicals you handle.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste. [Link]

  • University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Nipissing University. Hazardous Materials Disposal Guide. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • University of Toronto Scarborough. chemical handling and storage section 6. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. [Link]

  • Capot Chemical. MSDS of 5-Fluoro-2-hydroxybenzoic acid. [Link]

Sources

Personal protective equipment for handling 5-Amino-2-fluoro-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the drug development professional, the integrity of your research is intrinsically linked to the safety and precision of your laboratory practices. When working with novel compounds such as 5-Amino-2-fluoro-4-hydroxybenzoic acid, a nuanced understanding of its potential hazards is not just a regulatory requirement but a scientific necessity. This guide provides a procedural framework for handling this compound, grounded in established safety protocols for analogous chemical structures. Our aim is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and the fidelity of your experimental outcomes.

Hazard Assessment: Understanding the Compound

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][3][4]

  • Acute Toxicity: May be harmful if swallowed or inhaled.[1][5]

These hazards necessitate a stringent adherence to personal protective equipment (PPE) protocols to create a reliable barrier between the researcher and the chemical.

The Core of Protection: Personal Protective Equipment (PPE)

The selection and proper use of PPE is your first and most critical line of defense. The following recommendations are based on guidelines for handling similar aromatic acid compounds.[6][7]

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[2][3]

  • Mandatory: Wear tightly fitting chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4][8]

  • Enhanced Precaution: When there is a significant risk of splashing or dust generation, a face shield should be used in addition to safety goggles.[4][7]

Hand Protection: Selecting the Right Glove

Protecting your hands from this chemical, which may cause skin irritation and potential allergic reactions, is paramount.[4][9][10]

  • Recommended Material: Chemical-resistant gloves are required.[6] Nitrile rubber gloves are a suitable choice for protection against a variety of chemicals, including weak acids and organic solvents.[7][11][12]

  • Glove Integrity: Always inspect gloves for tears, pinholes, or degradation before use.[10] Follow proper glove removal techniques to avoid contaminating your skin.[10] Dispose of contaminated gloves as hazardous waste.[10]

The causality here is clear: the aromatic and acidic nature of the compound necessitates a glove material that resists permeation and degradation from such chemicals. While nitrile is a robust general-purpose choice, for prolonged or high-concentration work, consulting a specific chemical resistance chart is advised.[11][12]

Glove MaterialResistance to Aromatic AcidsGeneral Use Cases
Nitrile Good to ExcellentExcellent for oils, greases, some solvents, and weak acids. A common choice for laboratory work.[11][12][13][14]
Neoprene GoodEffective against acids, bases, and some solvents.[12][15]
Butyl Rubber ExcellentOffers superior protection against strong acids, ketones, and esters.[12][13][15]
Natural Rubber (Latex) Fair to GoodProtects against most water solutions of acids and alkalis, but can cause allergic reactions.[13][15]
Body and Respiratory Protection

Preventing incidental skin contact and inhalation of the powdered compound is a critical control measure.

  • Protective Clothing: A standard lab coat is mandatory.[7] For larger quantities or tasks with a high potential for dust generation, a chemical-resistant suit may be necessary.[4][9]

  • Respiratory Protection: All handling of the solid compound must be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne levels below exposure limits.[1][4][9] If a fume hood is not available or if dust formation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95) should be used.[4][8][10]

Operational Plan: From Handling to Disposal

A systematic workflow ensures that safety is integrated into every step of the experimental process.

Safe Handling Protocol
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[8] Designate a specific area for handling the compound.

  • Engineering Controls: Use a chemical fume hood or other local exhaust ventilation to minimize dust exposure.[1][2][9]

  • Weighing and Transfer: Handle the solid carefully to avoid creating dust.[6][8] Use appropriate tools and keep containers tightly closed when not in use.[6][8][9]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before breaks or leaving the laboratory.[6][10]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Evacuate non-essential personnel from the immediate area.[4][10]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing full PPE, cover the spill with a suitable absorbent material.

  • Clean-up: Carefully sweep or scoop the spilled material into a designated, labeled container for hazardous waste.[8][10] Avoid generating dust during this process.[8][10]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[7]

Disposal Plan

This compound and any contaminated materials (gloves, wipes, absorbent) should be treated as hazardous waste.

  • Collection: Place waste in a clearly labeled, sealed container suitable for chemical waste.[8][10]

  • Disposal: Arrange for collection by a licensed professional waste disposal service.[16] Do not dispose of this chemical down the drain or in regular trash.[2][10][17]

Visual Workflow for Safe Handling

The following diagram illustrates the critical decision points and procedural flow for safely managing this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_emergency Emergency Protocol start Start: Experiment Planning assess_hazards Assess Hazards (Review SDS Analogs) start->assess_hazards Identify Compound select_ppe Select Appropriate PPE (Goggles, Gloves, Coat) assess_hazards->select_ppe Determine Risks prep_workspace Prepare Workspace (Fume Hood, Spill Kit) select_ppe->prep_workspace Gather Gear weigh_transfer Weigh & Transfer (Minimize Dust) prep_workspace->weigh_transfer Begin Work experiment Perform Experiment weigh_transfer->experiment decontaminate Decontaminate Equipment & Work Area experiment->decontaminate Post-Experiment spill_event Spill Occurs experiment->spill_event Potential Incident segregate_waste Segregate Hazardous Waste (Solid & Contaminated PPE) decontaminate->segregate_waste store_waste Store in Labeled, Sealed Container segregate_waste->store_waste professional_disposal Arrange Professional Disposal store_waste->professional_disposal end End professional_disposal->end spill_cleanup Execute Spill Cleanup Protocol spill_event->spill_cleanup Isolate & Contain spill_cleanup->segregate_waste Dispose of Contaminated Materials

Caption: Workflow for handling this compound.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid. Retrieved from [Link]

  • International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). (Pure) (p-Amino Benzoic Acid) MSDS CAS. Retrieved from [Link] (p-Amino Benzoic Acid) MSDS CAS 150-13-0.pdf

  • eSafety Supplies. (2025, August 6). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]

  • Solus Group. (2024, August 27). Chemical Resistant Gloves: A Guide for Industrial Employers. Retrieved from [Link]

  • Capot Chemical. (2013, September 11). MSDS of 5-Fluoro-2-hydroxybenzoic acid. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.